molecular formula C9H7N3 B1340224 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile CAS No. 554453-19-9

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Cat. No.: B1340224
CAS No.: 554453-19-9
M. Wt: 157.17 g/mol
InChI Key: DBEHPSDNEHUNLN-UHFFFAOYSA-N
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Description

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetonitrile (CAS 554453-19-9) is a valuable chemical intermediate in medicinal chemistry and drug discovery research . This compound, with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol, features a pyrrolopyridine scaffold, a privileged structure in the design of biologically active molecules . This scaffold is of significant interest in developing novel therapeutics, particularly in oncology. Recent patent literature highlights its application in the synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives, which are investigated as potent and irreversible inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) for the treatment of cancer . These inhibitors are especially relevant for targeting specific EGFR mutations, such as exon 20 insertions, which are associated with resistance to earlier-generation therapies . As such, this acetonitrile derivative serves as a critical building block for researchers constructing complex heterocyclic compounds aimed at addressing unmet medical needs in targeted cancer therapy. The product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEHPSDNEHUNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CC#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478547
Record name 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554453-19-9
Record name 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1H-pyrrolo[3,2-b]pyridin-3-yl}acetonitrile
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Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the specific physicochemical properties of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile is limited. This guide provides a comprehensive overview based on the known properties of the structurally related isomer, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, and the general characteristics of the 1H-pyrrolo[3,2-b]pyridine scaffold. All data for the specified compound should be considered predictive and requires experimental validation.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic structure in medicinal chemistry, is recognized for its role in the development of various therapeutic agents, including kinase inhibitors. This guide focuses on the fundamental basic properties of a specific derivative, this compound, a molecule of interest for further investigation in drug discovery pipelines. Understanding its basicity, lipophilicity, and other physicochemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Physicochemical Properties

Due to the absence of direct experimental data for this compound, the following table presents data for its close structural isomer, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, to provide an estimated profile. The primary difference lies in the position of the nitrogen atom in the pyridine ring, which is expected to influence the electronic properties and, consequently, the basicity and other physicochemical parameters.

Table 1: Physicochemical Data for the Related Isomer, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

PropertyValueReference
Molecular Formula C₉H₇N₃[1]
Molecular Weight 157.17 g/mol [1]
Melting Point 144 °C[2][3]
Boiling Point (Predicted) 456.7 ± 37.0 °C[2][3]
Density (Predicted) 1.24 - 1.295 g/cm³[2][3]
pKa (Predicted) 6.95 ± 0.20[3]
XLogP3 1[2]

Understanding the Basicity of the 1H-pyrrolo[3,2-b]pyridine Scaffold

The basicity of this compound is primarily attributed to the lone pair of electrons on the pyridine nitrogen atom. The pyrrole nitrogen's lone pair is integral to the aromaticity of the pyrrole ring and is thus significantly less available for protonation.

The position of the nitrogen in the pyridine ring of the 1H-pyrrolo[3,2-b]pyridine scaffold (at position 4, also known as 4-azaindole) will influence its basicity compared to the 1H-pyrrolo[2,3-b]pyridine isomer (7-azaindole). The electron-donating nature of the fused pyrrole ring is expected to increase the electron density on the pyridine nitrogen, making it more basic than pyridine itself (pKa ≈ 5.2). However, the electron-withdrawing effect of the acetonitrile group at the 3-position will likely reduce the basicity of the parent scaffold.

Protonation Site: The most probable site of protonation is the pyridine nitrogen, as its lone pair is not involved in the aromatic system of the pyrrole ring.

Experimental Protocols for Determination of Basic Properties

To ascertain the precise basic properties of this compound, the following experimental protocols are recommended.

Determination of pKa (Potentiometric Titration)

Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of the compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system (e.g., a mixture of methanol and water or acetonitrile and water) to a known concentration.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Analysis: Record the pH at incremental additions of the titrant. The pKa is determined from the half-equivalence point of the resulting titration curve. Multiple titrations should be performed to ensure reproducibility.

Determination of LogP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of lipophilicity.

Methodology:

  • System Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.

  • Sample Preparation: Dissolve a known amount of this compound in one of the phases (typically the aqueous phase).

  • Partitioning: Mix the aqueous solution with the organic phase in a separatory funnel and shake vigorously for a predetermined time to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of the basic properties of this compound.

G cluster_synthesis Synthesis and Purification cluster_physchem Physicochemical Characterization cluster_bio_eval Biological Evaluation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification pKa_Det pKa Determination (Potentiometric Titration) Structure_Verification->pKa_Det LogP_Det LogP Determination (Shake-Flask Method) Structure_Verification->LogP_Det Solubility_Det Solubility Assessment Structure_Verification->Solubility_Det Melting_Point_Det Melting Point Determination Structure_Verification->Melting_Point_Det Cell_Perm Cell Permeability Assays pKa_Det->Cell_Perm LogP_Det->Cell_Perm PK_Studies In vitro/In vivo PK Studies Solubility_Det->PK_Studies Cell_Perm->PK_Studies

Caption: Workflow for Synthesis and Physicochemical Characterization.

Potential Signaling Pathway Involvement

While specific biological data for this compound is not available, the broader class of pyrrolopyridines is well-documented for its interaction with various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

A plausible area of investigation for this compound would be its potential as a kinase inhibitor. The diagram below illustrates a generalized kinase signaling pathway, which represents a potential target for compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold.

G Receptor Growth Factor Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor This compound (Potential Inhibitor) Inhibitor->Raf Inhibitor->MEK

Caption: Generalized MAP Kinase Signaling Pathway with Potential Inhibition.

Conclusion

This compound represents a molecule with potential for further exploration in drug discovery, particularly within the domain of kinase inhibition. While direct experimental data on its basic properties are currently lacking, a robust understanding can be inferred from related structures and the fundamental principles of physical organic chemistry. The experimental protocols and workflows detailed in this guide provide a clear path for the empirical characterization of this compound, which is a critical step in its journey from a chemical entity to a potential therapeutic agent.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a detailed exploration of the chemical structure, physicochemical properties, and a proposed synthetic route for 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Structure: 1H-pyrrolo[3,2-b]pyridine

The core of the molecule is 1H-pyrrolo[3,2-b]pyridine, a heterocyclic aromatic compound also known as 4-azaindole. This scaffold is an isomer of indole where a nitrogen atom replaces the carbon at the 4-position. The presence of this nitrogen atom significantly influences the electronic distribution and chemical reactivity of the ring system compared to indole.

Chemical Structure of this compound

The chemical structure of this compound features an acetonitrile group (-CH₂CN) attached to the C3 position of the 1H-pyrrolo[3,2-b]pyridine core.

Table 1: Chemical Identifiers for the Core Scaffold and the Target Molecule

Identifier1H-pyrrolo[3,2-b]pyridine (4-Azaindole)This compound (Predicted)
CAS Number 272-49-1[1]Not available
IUPAC Name 1H-Pyrrolo[3,2-b]pyridine[2]This compound
Molecular Formula C₇H₆N₂[1]C₉H₇N₃
Molecular Weight 118.14 g/mol [1]157.17 g/mol
Canonical SMILES c1ncc2c(c1)ccn2[1]N#CCc1c[nH]c2ncccc12
InChI Key XWIYUCRMWCHYJR-UHFFFAOYSA-N[1]Not available

Physicochemical Properties

Quantitative experimental data for this compound is not available. The following table summarizes key physicochemical properties of the parent 4-azaindole and predicted values for the target molecule.

Table 2: Physicochemical Properties

Property1H-pyrrolo[3,2-b]pyridine (4-Azaindole)This compound (Predicted)
Appearance Solid[1]Expected to be a solid
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableExpected to have moderate solubility in organic solvents
pKa Not availableNot available
LogP Not availableNot available

Experimental Protocols

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted 4-azaindoles. A common strategy involves the functionalization of the 4-azaindole core. A proposed method is the cyanation of a 3-halomethyl-4-azaindole derivative.

4.1. Proposed Synthesis of this compound

This protocol describes a two-step synthesis starting from 1H-pyrrolo[3,2-b]pyridine.

Step 1: Chloromethylation of 1H-pyrrolo[3,2-b]pyridine to yield 3-(chloromethyl)-1H-pyrrolo[3,2-b]pyridine

  • Materials:

    • 1H-pyrrolo[3,2-b]pyridine

    • Paraformaldehyde

    • Anhydrous zinc chloride (ZnCl₂)

    • Concentrated hydrochloric acid (HCl)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of 1H-pyrrolo[3,2-b]pyridine and paraformaldehyde in dichloromethane, add concentrated hydrochloric acid dropwise at 0 °C.

    • Add anhydrous zinc chloride portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude 3-(chloromethyl)-1H-pyrrolo[3,2-b]pyridine.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Cyanation of 3-(chloromethyl)-1H-pyrrolo[3,2-b]pyridine to yield this compound

  • Materials:

    • 3-(chloromethyl)-1H-pyrrolo[3,2-b]pyridine

    • Sodium cyanide (NaCN) or potassium cyanide (KCN)

    • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-(chloromethyl)-1H-pyrrolo[3,2-b]pyridine in DMSO or DMF.

    • Add a solution of sodium cyanide in water dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization.

4.2. Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expected signals would include those for the aromatic protons of the pyrrolopyridine ring system and a singlet for the methylene protons of the acetonitrile group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the nitrile carbon.

  • IR (Infrared) Spectroscopy: To identify functional groups. A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2250 cm⁻¹.

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Potential Biological Significance

While no specific biological activity has been reported for this compound, the 4-azaindole scaffold is a known pharmacophore present in numerous biologically active compounds. Derivatives of 4-azaindole have shown a wide range of therapeutic potential, including:

  • Kinase Inhibition: Many 4-azaindole derivatives are potent inhibitors of various kinases, which are crucial targets in cancer therapy.

  • Antiviral and Antibacterial Agents: The scaffold has been incorporated into molecules with activity against various pathogens.

  • Central Nervous System (CNS) Activity: Certain derivatives have shown potential in treating neurological disorders.

The introduction of the acetonitrile group at the C3 position could modulate the biological activity and pharmacokinetic properties of the 4-azaindole core, making this compound a molecule of interest for further investigation in drug discovery programs.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Cyanation cluster_2 Purification & Analysis Start 1H-pyrrolo[3,2-b]pyridine Intermediate 3-(chloromethyl)-1H-pyrrolo[3,2-b]pyridine Start->Intermediate in DCM Reagents1 Paraformaldehyde, HCl, ZnCl₂ Reagents1->Intermediate Product This compound Intermediate->Product Reagents2 NaCN in DMSO/H₂O Reagents2->Product Purification Column Chromatography / Recrystallization Product->Purification Analysis NMR, IR, MS Purification->Analysis

References

Technical Guide: 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile - A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4414-87-3

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry. While the prompt specified the pyrrolo[3,2-b]pyridine isomer, the vast majority of available scientific literature and commercial availability points to the pyrrolo[2,3-b]pyridine isomer (commonly known as 7-azaindole) as the compound of significant interest for drug discovery. This guide will focus on the latter, CAS No. 4414-87-3. We will detail its chemical and physical properties, provide established synthesis protocols, and explore its critical role as a precursor to a range of potent kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Chemical Identity

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is a derivative of 7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized as a "bioisostere" of indole. Its unique arrangement of nitrogen atoms allows for additional hydrogen bonding interactions with biological targets, often leading to enhanced potency and selectivity of drug candidates. This compound, featuring a reactive acetonitrile group at the 3-position, serves as a versatile intermediate for the elaboration into more complex molecules, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2][3][4]

Physicochemical and Spectroscopic Data

The quantitative properties of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile are summarized in the table below. This data is essential for its identification, handling, and use in synthetic chemistry.

PropertyValueReference
CAS Number 4414-87-3[5][6]
Molecular Formula C₉H₇N₃[5]
Molecular Weight 157.17 g/mol [5]
IUPAC Name 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile[5]
Appearance White to brown crystalline solid/powder
Melting Point 144 °C (from Benzene)
Boiling Point 456.7 ± 37.0 °C (Predicted)
Density 1.24 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in organic solvents like DMF, Ethyl Acetate
¹H NMR (400 MHz, MeOD) δ 8.23 (d, J=4.8 Hz, 1H), 8.08 (d, J=8.0 Hz, 1H), 7.41 (s, 1H), 7.18-7.14 (m, 1H), 3.99 (s, 2H)
Mass Spectrum m/z: 158 [M+H]⁺

Synthesis and Experimental Protocols

The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile typically involves the introduction of a cyanomethyl group onto the 7-azaindole core. A common and effective method proceeds via the cyanation of a Gramine-type intermediate, N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine.

Experimental Protocol: Cyanation of the Gramine Intermediate

This protocol describes the synthesis from N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine.

Materials:

  • N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

  • Sodium Cyanide (NaCN)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid

  • Water

  • Ethyl Acetate

  • Saturated aqueous Potassium Carbonate solution

  • Anhydrous Magnesium Sulfate

  • Hexane

Procedure:

  • Reaction Setup: A solution of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (e.g., 5.60 g, 32.0 mmol) is prepared in N,N-dimethylformamide (20 mL).

  • Addition of Cyanide: To this solution, a solution of sodium cyanide (e.g., 2.35 g, 48.2 mmol) in water (16 mL) is added.

  • Acidification and Heating: Acetic acid (5 mL) is added dropwise to the reaction mixture with stirring. The reaction is then heated to 110 °C and maintained at this temperature for 8 hours.

  • Work-up: Upon completion, the mixture is cooled to room temperature. It is then diluted with a saturated aqueous potassium carbonate solution (30 mL).

  • Extraction: The product is extracted with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography using an eluent such as a 50:50 mixture of ethyl acetate and hexane to afford the pure 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile as a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the title compound from its Gramine intermediate.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start N,N-dimethyl-1-(1H-pyrrolo [2,3-b]pyridin-3-yl)methanamine in DMF React 1. Add NaCN in Water 2. Add Acetic Acid (dropwise) 3. Heat to 110°C for 8h Start->React Reagents Workup 1. Cool to RT 2. Dilute with K₂CO₃ (aq) 3. Extract with Ethyl Acetate React->Workup Quench & Extract Purify 1. Dry over MgSO₄ 2. Concentrate 3. Flash Chromatography Workup->Purify Isolate Product 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Purify->Product Yields

Caption: Synthesis workflow for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile.

Role in Drug Discovery and Biological Relevance

While specific biological activity data for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile itself is not extensively published, its core scaffold, 7-azaindole, is a cornerstone in the design of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The 1H-pyrrolo[2,3-b]pyridine moiety is frequently employed to target the ATP-binding site of kinases. The acetonitrile group at the 3-position is a versatile chemical handle that can be readily converted into other functional groups, such as amines or carboxylic acids, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Precursor to Kinase Inhibitors

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against several important kinase targets:

  • Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is a crucial regulator of DNA replication and has emerged as a promising target for cancer therapy. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cdc7 kinase, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[2]

  • Fibroblast Growth Factor Receptor (FGFR): Abnormal activation of the FGFR signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[4]

  • Traf2- and Nck-Interacting Kinase (TNIK): TNIK is involved in Wnt signaling pathways, which are often dysregulated in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold served as a starting point for the discovery of potent TNIK inhibitors with IC₅₀ values below 1 nM.[3]

Logical Pathway for Drug Development

The utility of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile in a drug discovery program can be visualized as follows.

DrugDiscovery Start 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (Key Intermediate) Transform Chemical Transformation (e.g., Reduction, Hydrolysis) Start->Transform Library Diverse Library of 7-Azaindole Derivatives Transform->Library Screening High-Throughput Screening (Kinase Panels) Library->Screening Hit Hit Compound Identified Screening->Hit SAR Structure-Activity Relationship (SAR) Optimization Hit->SAR Lead Lead Compound SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Role of the title compound in a typical drug discovery cascade.

Conclusion

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (CAS: 4414-87-3) is a compound of high strategic value for researchers in medicinal chemistry and drug development. While not an end-product therapeutic itself, its robust synthesis and the versatility of its acetonitrile functional group make it an essential starting material. Its 7-azaindole core provides a proven scaffold for engaging the ATP-binding sites of numerous kinases. The information and protocols provided in this guide are intended to facilitate its use in the synthesis of novel and potent kinase inhibitors, thereby contributing to the advancement of targeted therapies.

References

An In-depth Technical Guide to 2-(Pyrrolopyridin-3-yl)acetonitrile Isomers and their Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2-(pyrrolopyridin-3-yl)acetonitrile, a key heterocyclic scaffold in medicinal chemistry. The specified molecule, 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile, also known as 4-azaindole-3-acetonitrile, has a molecular formula of C₉H₇N₃ and a molecular weight of 157.17 g/mol . While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide will focus on its extensively studied and well-documented structural isomer, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (also known as 7-azaindole-3-acetonitrile). The data and methodologies presented for this analog provide a crucial reference point for researchers working with related pyrrolopyridine scaffolds.

Core Physicochemical and Spectroscopic Data

The fundamental properties of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile are summarized below, providing essential data for its characterization and application in synthetic and analytical workflows.

Table 1: Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₉H₇N₃[1]
Molecular Weight 157.17 g/mol [1][2]
CAS Number 4414-87-3[1][3]
Appearance White to brown crystalline solid/powder[4]
Melting Point 144 °C[4]
Boiling Point 456.7 ± 37.0 °C (Predicted)[4]
Density 1.24 ± 0.1 g/cm³ (Predicted)
Table 2: Spectroscopic Data
SpectroscopyDataReference(s)
¹H NMR (400 MHz, MeOD) δ 8.23 (d, J=4.8 Hz, 1H), 8.08 (d, J=8.0 Hz, 1H), 7.41 (s, 1H), 7.18-7.14 (m, 1H), 3.99 (s, 2H)[4]
Mass Spectrometry (MS) m/z: 158 [M+H]⁺[4]

Experimental Protocols: Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile can be achieved via the cyanomethylation of a gramine-like intermediate. The following protocol is a representative example of this transformation.

Synthesis from N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine[4]

This procedure involves the reaction of the dimethylaminomethyl derivative of 7-azaindole with sodium cyanide.

Materials:

  • N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

  • Sodium Cyanide (NaCN)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Acetic Acid

  • Ethyl Acetate

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (e.g., 5.60 g, 32.0 mmol) in DMF (20 mL) is prepared in a suitable reaction vessel.

  • A solution of sodium cyanide (e.g., 2.35 g, 48.2 mmol) in water (16 mL) is added to the reaction mixture.

  • Acetic acid (5 mL) is added dropwise to the mixture.

  • The resulting solution is heated to 110 °C and stirred for 8 hours.

  • After cooling to room temperature, the reaction mixture is concentrated.

  • The residue is dissolved in ethyl acetate (200 mL).

  • The organic layer is washed with saturated aqueous sodium carbonate (200 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is washed with water (250 mL) and dried in a vacuum to yield 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile as a white solid.

Below is a workflow diagram illustrating the key steps of the synthesis.

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start1 N,N-dimethyl-1-(1H-pyrrolo [2,3-b]pyridin-3-yl)methanamine react Heat to 110 °C (8 hours) start1->react start2 Sodium Cyanide start2->react start3 DMF, Water, Acetic Acid start3->react workup1 Concentration react->workup1 workup2 Dissolve in EtOAc workup1->workup2 workup3 Wash with Na₂CO₃ workup2->workup3 workup4 Dry & Concentrate workup3->workup4 workup5 Wash with Water & Dry workup4->workup5 end_product 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile workup5->end_product

A generalized workflow for the synthesis of the target compound.

Relevance in Drug Discovery and Medicinal Chemistry

The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors. The nitrile group of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile serves as a valuable synthetic handle for further elaboration into a variety of functional groups, making it a key intermediate in the synthesis of more complex molecules.

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5][6] Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[5][6] The pathway is crucial for processes like cell proliferation, differentiation, and migration.

The diagram below illustrates the canonical FGFR signaling cascade.

FGFR_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Response Cell Proliferation, Differentiation, Survival ERK->Response AKT AKT PI3K->AKT AKT->Nucleus AKT->Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Response STAT->Response

Key downstream pathways activated by FGFR signaling.
Inhibition of Janus Kinases (JAK)

The 1H-pyrrolo[2,3-b]pyridine core is also a foundational scaffold for a class of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is associated with autoimmune diseases and cancers. Therefore, inhibitors targeting this pathway are of significant therapeutic interest.

The following diagram outlines the general JAK-STAT signaling pathway.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Initiates

The canonical JAK-STAT signaling cascade.

References

A Comprehensive Technical Guide to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry. It is important to note that the correct IUPAC nomenclature for this scaffold is pyrrolo[2,3-b]pyridine , also known as 7-azaindole, not to be confused with its isomer, pyrrolo[3,2-b]pyridine (4-azaindole). This compound serves as a crucial building block in the synthesis of complex, biologically active molecules. Its utility is most notably demonstrated by its role as a key intermediate in the production of Venetoclax, a first-in-class B-cell lymphoma 2 (BCL-2) inhibitor used in cancer therapy. This guide details the chemical properties, synthesis, experimental protocols, and the biological significance of this important synthetic precursor.

Chemical and Physical Properties

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is a stable solid at room temperature. Its key chemical and physical properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueReference
IUPAC Name 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile[1]
Synonyms 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 7-Azaindole-3-acetonitrile[1]
CAS Number 4414-87-3[1]
Molecular Formula C₉H₇N₃[1]
Molecular Weight 157.17 g/mol [1]
Appearance White solid[2]
Melting Point 144 °C[2]
Density 1.295 g/cm³ (predicted)[2]
XLogP3 1.0 (predicted)[3]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile typically involves the introduction of a cyanomethyl group at the C3 position of the 7-azaindole core. Several synthetic routes have been reported, often starting from 1H-pyrrolo[2,3-b]pyridine or its derivatives. A common strategy involves the use of a gramine intermediate, N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, which is then displaced by a cyanide source.

Synthesis_Workflow cluster_reagents A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (Gramine Intermediate) A->B Mannich Reaction C 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (Target Compound) B->C Cyanation reagent1 Dimethylamine HCl, Paraformaldehyde, Isopropanol, Reflux reagent2 Sodium Cyanide (NaCN), Acetic Acid, DMF, 110°C OR Iodomethane, KCN, EtOH/H₂O

A general workflow for the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile.

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile from its corresponding gramine derivative, adapted from published procedures.[2]

Protocol: Cyanation of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

  • Step 1: Reagent Preparation

    • To a solution of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (5.60 g, 32.0 mmol) in dimethylformamide (DMF, 20 mL), add a solution of sodium cyanide (2.35 g, 48.2 mmol) in water (16 mL).

  • Step 2: Reaction Execution

    • Carefully add acetic acid (5 mL) to the mixture in a dropwise manner.

    • Heat the resulting solution to 110 °C and maintain for 8 hours. Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or LC-MS).

  • Step 3: Workup and Isolation

    • After cooling to room temperature, dilute the reaction mixture with a saturated aqueous solution of potassium carbonate (K₂CO₃).

    • Extract the aqueous layer with ethyl acetate (EtOAc) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Step 4: Purification

    • Filter the dried organic solution and concentrate it in vacuo to yield the crude product.

    • Purify the residue by flash silica gel column chromatography to afford the final product, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile.

  • Step 5: Characterization

    • The structure and purity of the final compound can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The reported ¹H NMR data in MeOD shows characteristic peaks at δ=3.99 (s, 2H), 7.14-7.18 (m, 1H), 7.41 (s, 1H), 8.08 (d, J=8.0 Hz, 1H), and 8.23 (d, J=4.8 Hz, 1H).[2]

Biological Activity and Significance

While 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile itself is not reported to have significant direct biological activity, its core scaffold, 1H-pyrrolo[2,3-b]pyridine , is a privileged structure in medicinal chemistry. Derivatives of this scaffold have been shown to be potent inhibitors of a variety of important biological targets.

Target Enzyme/ReceptorExample Compound ClassReported IC₅₀ ValuesBiological ApplicationReference
Glycogen Synthase Kinase-3β (GSK-3β)Substituted Pyrrolo[2,3-b]pyridinesAs low as 0.22 nMAlzheimer's Disease[4]
Fibroblast Growth Factor Receptor (FGFR)Substituted Pyrrolo[2,3-b]pyridines7-25 nM (FGFR1-3)Cancer Therapy[5][6]
V600E B-RAF KinasePyrrolo[2,3-b]pyridine derivativesAs low as 80 nMCancer Therapy (Melanoma)[7]
Phosphodiesterase 4B (PDE4B)1H-Pyrrolo[2,3-b]pyridine-2-carboxamides0.11 - 1.1 µMInflammatory Diseases[8]

Role as a Key Intermediate in Venetoclax Synthesis

The primary significance of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile lies in its function as a precursor to the 1H-pyrrolo[2,3-b]pyridin-5-ol core, which is a fundamental component of the BCL-2 inhibitor, Venetoclax .[9] Venetoclax is an FDA-approved drug for treating certain types of leukemia and lymphoma.[10] The pyrrolopyridine moiety of the molecule is crucial for its binding affinity and therapeutic effect.

Venetoclax_Structure cluster_venetoclax Venetoclax Structure cluster_core 1H-Pyrrolo[2,3-b]pyridine Core venetoclax core_node Derived from 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

The 1H-pyrrolo[2,3-b]pyridine core is a critical structural component of Venetoclax.

Mechanism of Action of Venetoclax: The BCL-2 Signaling Pathway

Venetoclax functions as a selective inhibitor of the anti-apoptotic protein BCL-2. In many cancer cells, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, BAX, and BAK, thereby preventing programmed cell death (apoptosis). Venetoclax acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of BCL-2.[11][12] This action displaces the pro-apoptotic proteins, allowing them to activate the mitochondrial (intrinsic) pathway of apoptosis.[3][13] The released BAX and BAK proteins oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in cell death.[11]

Apoptosis_Pathway Venetoclax Mechanism of Action cluster_normal Cancer Cell Survival (BCL-2 Overexpression) cluster_venetoclax Venetoclax-Induced Apoptosis BCL2 BCL-2 (Anti-apoptotic) BIM BIM/BAX/BAK (Pro-apoptotic) BCL2->BIM Sequesters & Inhibits Apoptosis Apoptosis BIM->Apoptosis Blocked Venetoclax Venetoclax BCL2_v BCL-2 Venetoclax->BCL2_v Inhibits BIM_v BIM/BAX/BAK (Released) BCL2_v->BIM_v Inhibition Blocked Apoptosis_v Apoptosis BIM_v->Apoptosis_v Activates

Signaling pathway illustrating Venetoclax's role in restoring apoptosis.

Conclusion

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is a compound of high strategic value in pharmaceutical research and development. While its direct biological activity is limited, its role as a key structural precursor for a range of biologically active molecules, most notably the anticancer drug Venetoclax, is well-established. The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutics targeting a wide array of diseases. This guide provides a foundational understanding of this compound for professionals engaged in the field of drug discovery and organic synthesis.

References

The Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic structures, the pyrrolo[3,2-b]pyridine scaffold has emerged as a "privileged" core, demonstrating remarkable versatility and potent biological activity across a spectrum of diseases, most notably in oncology. This technical guide provides an in-depth exploration of the biological significance of the pyrrolo[3,2-b]pyridine framework and its isomers, offering valuable insights for researchers, scientists, and drug development professionals.

A Core of Potent Anticancer Activity

Derivatives of the pyrrolo[3,2-b]pyridine scaffold and its closely related isomers, such as pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine (also known as 7-azaindole), have consistently demonstrated significant antiproliferative effects against a wide array of human cancer cell lines. This activity stems from their ability to interact with various key biological targets implicated in cancer progression.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which pyrrolopyridine derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

FMS Kinase Inhibition: Certain diarylamide and diarylurea derivatives incorporating the pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase (CSF-1R).[1] FMS kinase is overexpressed in several cancer types, including ovarian, prostate, and breast cancer, where it promotes the survival and proliferation of tumor-associated macrophages, contributing to a pro-tumorigenic microenvironment.[1] Inhibition of FMS kinase by these compounds represents a promising strategy for both direct antitumor effects and modulation of the immune response.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent inhibitors of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases.[2] Aberrant FGFR signaling, due to genetic alterations, drives the proliferation and survival of cancer cells in various malignancies. The development of selective FGFR inhibitors based on this scaffold holds significant therapeutic promise.

Cell Division Cycle 7 (Cdc7) Kinase Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has also served as a foundation for the development of potent inhibitors of Cdc7 kinase, an essential regulator of DNA replication initiation.[3][4] As cancer cells are characterized by uncontrolled proliferation, targeting Cdc7 offers a selective means to halt their replication and induce cell death.

Disruption of Microtubule Dynamics

Beyond kinase inhibition, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule polymerization.[5] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, these compounds induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.[5]

Quantitative Bioactivity Data

The following tables summarize the in vitro inhibitory activities of representative pyrrolo[3,2-b]pyridine and its isomeric derivatives against various cancer cell lines and protein kinases.

Table 1: Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives [5]

CompoundHeLa (IC₅₀, µM)SGC-7901 (IC₅₀, µM)MCF-7 (IC₅₀, µM)
10a >10>10>10
10t 0.120.150.21

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [1]

CompoundFMS Kinase (IC₅₀, nM)
1e 60
1r 30
KIST101029 (Lead Compound) 96

Table 3: Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivative 1r [1]

Cancer Cell LineIC₅₀ (µM)
Ovarian Cancer (Panel of 6 lines)0.15 - 1.78
Prostate Cancer (Panel of 2 lines)0.15 - 1.78
Breast Cancer (Panel of 5 lines)0.15 - 1.78

Table 4: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [2]

CompoundFGFR1 (IC₅₀, nM)FGFR2 (IC₅₀, nM)FGFR3 (IC₅₀, nM)FGFR4 (IC₅₀, nM)
4h 7925712

Table 5: Antiproliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [2]

Compound4T1 (IC₅₀, µM)MDA-MB-231 (IC₅₀, µM)MCF-7 (IC₅₀, µM)
4h 0.180.530.61

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of pyrrolo[3,2-b]pyridine derivatives are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • 96-well plates

  • Pyrrolo[3,2-b]pyridine derivatives (dissolved in DMSO)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[3,2-b]pyridine derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

  • GTP solution (100 mM)

  • Glycerol

  • Pyrrolo[3,2-b]pyridine derivative stock solution (in DMSO)

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (DMSO)

  • 96-well, clear, flat-bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice. Prepare working solutions of GTP and the test compounds.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the test compound, control compounds, or DMSO to the appropriate wells.

  • Initiation of Polymerization: Initiate the reaction by adding the cold tubulin solution containing GTP and glycerol to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. A decrease in the rate and extent of the absorbance increase compared to the control indicates inhibition of tubulin polymerization.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cells treated with pyrrolo[3,2-b]pyridine derivatives

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend the cell pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolo[3,2-b]pyridine derivatives are intricately linked to their modulation of key cellular signaling pathways.

FMS Kinase Signaling Pathway Inhibition

Pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors act by competing with ATP for binding to the kinase domain of the receptor. This inhibition blocks the downstream signaling cascades that are normally activated by the binding of its ligand, CSF-1. These pathways include the PI3K/Akt/mTOR pathway, which promotes cell survival, and the RAS/MEK/ERK pathway, which drives proliferation. By blocking these signals, the inhibitors can suppress the pro-tumorigenic functions of macrophages in the tumor microenvironment.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS_Receptor FMS Receptor (CSF-1R) PI3K PI3K FMS_Receptor->PI3K Activates RAS RAS FMS_Receptor->RAS STAT STAT FMS_Receptor->STAT CSF1 CSF-1 (Ligand) CSF1->FMS_Receptor Binds Pyrrolo_pyridine Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo_pyridine->FMS_Receptor Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Macrophage Survival mTOR->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Macrophage Proliferation ERK->Proliferation Differentiation Macrophage Differentiation STAT->Differentiation

Caption: FMS Kinase Signaling Pathway Inhibition by Pyrrolo[3,2-c]pyridine Derivatives.

Induction of Apoptosis and Cell Cycle Arrest

A common downstream consequence of the action of pyrrolo[3,2-b]pyridine derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. For instance, tubulin polymerization inhibitors lead to a mitotic block, which activates the spindle assembly checkpoint and can ultimately trigger the intrinsic apoptotic pathway. Similarly, kinase inhibitors that block pro-survival signaling pathways can lead to the upregulation of pro-apoptotic proteins and cell death.

Apoptosis_Induction_Workflow Pyrrolo_pyridine Pyrrolo[3,2-b]pyridine Derivative Target_Interaction Target Interaction (e.g., Kinase Inhibition, Tubulin Binding) Pyrrolo_pyridine->Target_Interaction Pathway_Inhibition Inhibition of Pro-survival/ Proliferation Pathways Target_Interaction->Pathway_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Pathway_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Pathway_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: General Mechanism of Action for Anticancer Pyrrolo[3,2-b]pyridine Derivatives.

Conclusion

The pyrrolo[3,2-b]pyridine scaffold and its isomers represent a highly valuable and versatile platform in the design and development of novel therapeutic agents. Their proven ability to potently and selectively inhibit key biological targets, particularly in the context of cancer, underscores their significance in medicinal chemistry. The data and protocols presented in this guide offer a comprehensive overview for researchers seeking to explore and exploit the therapeutic potential of this remarkable heterocyclic core. Further investigation into structure-activity relationships, optimization of pharmacokinetic properties, and exploration of novel biological targets will undoubtedly continue to unlock the full potential of pyrrolo[3,2-b]pyridine derivatives in the fight against a range of human diseases.

References

An In-depth Technical Guide on the Discovery of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Isomers: This technical guide addresses the discovery and properties of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile. However, publicly available scientific literature and patent databases contain substantially more information on its structural isomer, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile. Given the high degree of structural similarity and the possibility of a typographical error in the initial query, this guide will first summarize the available information for the requested compound and then provide a comprehensive overview of its more thoroughly documented isomer to offer a complete resource for researchers, scientists, and drug development professionals.

Part 1: this compound

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have emerged as compounds of significant interest in medicinal chemistry due to their diverse biological activities. While specific data for this compound is limited, the core structure is associated with promising therapeutic potential.

Biological Activity

Research into the broader class of 1H-pyrrolo[3,2-b]pyridine derivatives has revealed their potential as inhibitors of various enzymes and as antiproliferative agents. For instance, derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been identified as orally available Acetyl-CoA Carboxylase 1 (ACC1) inhibitors, which have potential applications in cancer and fatty acid-related diseases.[1] Additionally, other studies have described the synthesis and in vitro antiproliferative activity of diarylureas and amides containing the pyrrolo[3,2-b]pyridine scaffold against human melanoma cell lines.[2] Some derivatives have shown activity against resistant strains of E. coli, indicating potential for antimicrobial applications.[3]

Synthesis Strategies

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be approached through two primary strategies:

  • Ring Construction: This method involves building the pyrrole ring onto a pre-functionalized pyridine core. A common example is the Bartoli indole synthesis, which involves the reaction of a nitropyridine with a vinyl Grignard reagent.[4]

  • Core Functionalization: This strategy begins with a pre-existing 1H-pyrrolo[3,2-b]pyridine scaffold and introduces the desired functional groups. For instance, a cyano group can be introduced at a specific position via palladium-catalyzed cyanation of a halogenated precursor.[4]

A general workflow for the synthesis of a related compound, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, is illustrated below. A similar approach could potentially be adapted for the synthesis of this compound.

G cluster_0 Strategy A: Ring Construction cluster_1 Strategy B: Core Functionalization A1 Substituted Pyridine A2 Ring Formation (e.g., Bartoli Indole Synthesis) A1->A2 A3 1H-pyrrolo[3,2-b]pyridine Core A2->A3 B1 Halogenated 1H-pyrrolo[3,2-b]pyridine B2 Palladium-Catalyzed Cyanation B1->B2 B3 1H-pyrrolo[3,2-b]pyridine-carbonitrile B2->B3

General Synthetic Strategies

Part 2: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

The isomer 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is a well-characterized compound with extensive documentation regarding its synthesis and its role as a key intermediate in the development of various therapeutic agents.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol [5]
IUPAC Name 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile[5]
CAS Number 4414-87-3[5]
Appearance Brown powder
Melting Point 144 °C (from benzene)
Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Several synthetic routes for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile have been reported. A common and effective method involves the reaction of a gramine derivative of 1H-pyrrolo[2,3-b]pyridine with a cyanide salt.

This procedure details the synthesis of the target compound from its gramine derivative.

Materials:

  • N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

  • Sodium cyanide (NaCN)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Acetic acid

  • Saturated aqueous potassium carbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (e.g., 5.60 g, 32.0 mmol) in DMF (20 mL).[6]

  • To this solution, add a solution of sodium cyanide (e.g., 2.35 g, 48.2 mmol) in water (16 mL).[6]

  • Slowly add acetic acid (5 mL) dropwise to the reaction mixture with stirring.[6]

  • Heat the reaction mixture to 110 °C and maintain this temperature for 8 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a saturated aqueous potassium carbonate solution (30 mL).[6]

  • Extract the product with ethyl acetate (3 x 40 mL).[6]

  • Combine the organic phases and dry over anhydrous magnesium sulfate.[6]

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., eluent: ethyl acetate/hexane = 50:50) to yield 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile as a white crystalline solid.[6]

G A N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine B Dissolve in DMF A->B C Add NaCN in Water B->C D Add Acetic Acid C->D E Heat to 110°C for 8h D->E F Workup (Quench, Extract, Dry) E->F G Purification (Column Chromatography) F->G H 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile G->H

Synthesis Workflow
Biological Activity and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of numerous biologically active molecules, particularly kinase inhibitors. Derivatives of this scaffold have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell proliferation, differentiation, and survival. Abnormal activation of FGFR signaling is implicated in various cancers.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against FGFRs. For example, compound 4h from one study, a derivative of the core scaffold, demonstrated potent inhibitory activity against multiple FGFR isoforms.[7]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712

Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[7]

The FGFR signaling pathway is a complex cascade that ultimately leads to cellular responses such as proliferation and survival. Inhibition of FGFR by compounds like the 1H-pyrrolo[2,3-b]pyridine derivatives can block these downstream effects.

G FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

FGFR Signaling Pathway Inhibition

In addition to FGFR inhibition, derivatives of 1H-pyrrolo[2,3-b]pyridine have also been described as SGK-1 kinase inhibitors, suggesting a broader potential for this scaffold in targeting various signaling pathways implicated in disease.[8] The diverse biological activities of this class of compounds underscore their importance in drug discovery and development, with applications in oncology and beyond.[9][10]

References

The Lynchpin of Kinase Inhibition: A Technical Guide to 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile as a pivotal pharmaceutical intermediate, primarily in the synthesis of targeted therapies such as Janus Kinase (JAK) inhibitors. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its significance in the development of treatments for autoimmune diseases and other inflammatory conditions.

Introduction

This compound, a heterocyclic compound featuring a pyrrolopyridine core, has emerged as a valuable building block in medicinal chemistry. Its structural motif is instrumental in the design of molecules that can effectively interact with the ATP-binding site of various kinases, leading to the modulation of their activity. The nitrile group offers a versatile handle for further chemical transformations, allowing for the construction of complex pharmacophores. This guide will delve into the technical specifics of this intermediate, providing the necessary data and protocols for its effective utilization in a research and development setting.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₉H₇N₃[1]
Molecular Weight 157.17 g/mol [1]
CAS Number 4414-87-3[2]
Appearance Brown powder[3]
Melting Point 144 °C[4]
Boiling Point (Predicted) 456.7 ± 37.0 °C[4]
Density (Predicted) 1.24 ± 0.1 g/cm³[4]
pKa (Predicted) 6.95 ± 0.20[4]
LogP (Predicted) 1.62898[5]
Topological Polar Surface Area (TPSA) 52.47 Ų[5]
Purity (Commercially Available) ≥97% to ≥98%[2][5]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of numerous pharmaceutical agents. Several synthetic routes have been reported, with the choice of method often depending on the desired scale, purity requirements, and available starting materials. Below are detailed protocols for two common synthetic approaches.

Method 1: From 1H-Pyrrolo[3,2-b]pyridine

This method involves the direct functionalization of the 1H-pyrrolo[3,2-b]pyridine core.

Experimental Protocol:

  • Gramine Synthesis: To a solution of 1H-pyrrolo[3,2-b]pyridine in a suitable solvent such as isopropanol, add paraformaldehyde and dimethylamine hydrochloride.

  • Reflux the reaction mixture for a specified period.

  • After cooling, basify the mixture to a high pH using an aqueous solution of a strong base like sodium hydroxide.

  • Extract the product, N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine (a gramine derivative), with an organic solvent such as ethyl acetate.

  • Cyanation: Dissolve the obtained gramine derivative in a mixture of ethanol and water.

  • Add this solution to a solution of potassium cyanide.

  • Introduce an alkylating agent, such as iodomethane, and stir the reaction vigorously at room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the final product, this compound, with ethyl acetate.

  • Purification: Purify the crude product by flash silica gel column chromatography.[4]

Method 2: From N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

This protocol outlines a direct cyanation of a pre-formed gramine intermediate.

Experimental Protocol:

  • Dissolve N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine in dimethylformamide (DMF).

  • Add an aqueous solution of sodium cyanide to the reaction mixture.

  • Slowly add acetic acid to the mixture.

  • Heat the reaction to 110 °C for 8 hours.

  • After cooling to room temperature, dilute the mixture with a saturated aqueous solution of potassium carbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the final product as a white crystalline solid.[4]

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification A Start with 1H-Pyrrolo[3,2-b]pyridine B React with Paraformaldehyde & Dimethylamine HCl A->B C Formation of Gramine Intermediate B->C D Cyanation with KCN or NaCN C->D E Crude this compound D->E F Dissolve Crude Product E->F Work-up G Flash Column Chromatography (Silica Gel) F->G H Elute with Ethyl Acetate/Hexane G->H I Collect & Concentrate Fractions H->I J Pure this compound I->J

Caption: A generalized workflow for the synthesis and purification.

Role in Pharmaceutical Synthesis: Janus Kinase (JAK) Inhibitors

This compound is a key intermediate in the synthesis of a class of drugs known as Janus Kinase (JAK) inhibitors. These drugs are designed to interfere with the JAK-STAT signaling pathway, which plays a crucial role in the immune system's response to inflammation.

The pyrrolopyridine core of the intermediate serves as a scaffold that mimics the adenine part of ATP, allowing the final drug molecule to bind to the ATP-binding site of JAKs. This competitive inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.

The following diagram illustrates the logical relationship in the synthesis of a JAK inhibitor starting from this intermediate.

G A This compound (Key Intermediate) B Chemical Modifications (e.g., coupling reactions) A->B Synthesis C Active Pharmaceutical Ingredient (JAK Inhibitor) B->C Purification D Formulation with Excipients C->D Drug Formulation E Final Drug Product (e.g., Tablet) D->E Manufacturing

Caption: The synthetic pathway from intermediate to final drug product.

The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, making it a key regulator of the immune system. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.

The pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating the transcription of genes involved in inflammation, immunity, and cell proliferation.

The diagram below provides a simplified representation of the JAK-STAT signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P Phosphorylated STAT Dimer STAT->STAT_P Dimerizes DNA DNA STAT_P->DNA Translocates & Binds Gene Target Gene Transcription DNA->Gene Initiates Cytokine Cytokine Cytokine->Receptor Binds Inhibitor JAK Inhibitor (Drug) Inhibitor->JAK Inhibits

Caption: Overview of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion

This compound stands as a cornerstone intermediate in the synthesis of a new generation of targeted therapeutics. Its unique chemical structure and versatile reactivity make it an invaluable asset in the drug discovery and development pipeline. A thorough understanding of its properties, synthesis, and the biological pathways it enables researchers to target is paramount for the continued innovation of treatments for a host of debilitating diseases. This guide has provided a foundational technical overview to aid researchers and scientists in harnessing the full potential of this critical molecule.

References

Pyrrolopyridine Derivatives: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolopyridine derivatives, a class of heterocyclic compounds, have emerged as a significant scaffold in modern medicinal chemistry. Their structural resemblance to the purine core of ATP allows them to effectively compete for the ATP-binding site of numerous protein kinases, making them potent and versatile kinase inhibitors.[1] This technical guide provides an in-depth overview of the key therapeutic targets of pyrrolopyridine derivatives, focusing on their application in oncology, inflammation, and neurodegenerative diseases. The guide includes quantitative data on their inhibitory activities, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and experimental workflows.

Core Therapeutic Area: Kinase Inhibition

The primary therapeutic potential of pyrrolopyridine derivatives lies in their ability to inhibit protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. By targeting specific kinases, these compounds can modulate aberrant signaling pathways, leading to therapeutic effects.

Key Kinase Targets

Pyrrolopyridine derivatives have been successfully developed to target a range of kinases, including:

  • Janus Kinases (JAKs): Critical mediators of cytokine signaling involved in inflammation and autoimmune diseases.

  • Mammalian Target of Rapamycin (mTOR): A central regulator of cell growth, proliferation, and survival, often dysregulated in cancer.

  • Phosphoinositide 3-Kinases (PI3Ks): Key components of a signaling pathway that promotes cell survival and growth.

  • Mesenchymal-Epithelial Transition Factor (Met) Kinase: A receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis.

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.

  • Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase implicated in multiple cellular processes, including metabolism, cell signaling, and apoptosis.

Quantitative Data: Inhibitory Activities of Pyrrolopyridine Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrrolopyridine derivatives against their respective kinase targets. This data is crucial for comparing the potency and selectivity of different compounds.

Target Derivative Type Compound ID IC50 (nM) Reference
JAK1Pyrrolo[2,3-d]pyrimidineAbrocitinib29[2]
JAK2Imidazopyrrolopyridine6k10[3]
JAK2Pyrrolo[2,3-d]pyrimidine-phenylamide hybrid16c6[4]
mTOR5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one12q54[5]
Met KinasePyrrolopyridine-pyridone21.8[6]
FGFR11H-pyrrolo[2,3-b]pyridine4h7[3]
FGFR21H-pyrrolo[2,3-b]pyridine4h9[3]
FGFR31H-pyrrolo[2,3-b]pyridine4h25[3]
GSK-3βPyrrolo[2,3-b]pyridineS010.35[7]

Table 1: Selected Pyrrolopyridine Derivatives and their IC50 Values against Key Kinase Targets.

Compound ID JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Reference
Abrocitinib29803>10,000~1,300[2]
Baricitinib5.95.7--[8]
Imidazopyrrolopyridine 6k>19010>300>300[3]

Table 2: Selectivity Profile of JAK-targeting Pyrrolopyridine Derivatives.

Signaling Pathways

Understanding the signaling pathways in which these kinases operate is essential for rational drug design and for elucidating the mechanism of action of pyrrolopyridine inhibitors.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and differentiation.[1]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

JAK/STAT Signaling Pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[9][10] Its aberrant activation is a frequent event in cancer, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth

PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. This section provides detailed methodologies for key assays used to characterize pyrrolopyridine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[9]

Materials:

  • Recombinant kinase (e.g., JAK2, mTOR)

  • Kinase-specific substrate

  • ATP

  • Test compound (pyrrolopyridine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution. Add 2.5 µL of a solution containing the kinase and its substrate.

  • Initiation of Reaction: Start the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Compound, Kinase, and Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Add ADP-Glo™ Reagent (Stop Reaction) D->E F Incubate E->F G Add Kinase Detection Reagent F->G H Incubate G->H I Measure Luminescence H->I J Calculate IC50 I->J

In Vitro Kinase Inhibition Assay Workflow.
Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well clear cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, providing evidence of target engagement by an inhibitor.[11][12]

Materials:

  • Cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash with ice-cold PBS and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-Akt) to normalize for protein loading.

Conclusion

Pyrrolopyridine derivatives represent a highly valuable and versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors. Their ability to be chemically modified allows for the fine-tuning of potency and selectivity against a wide range of clinically relevant targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance this promising class of compounds into novel therapies for cancer, inflammatory disorders, and other diseases driven by aberrant kinase signaling.

References

Spectroscopic and Synthetic Profile of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, a key intermediate in pharmaceutical research. The information is presented to facilitate its use in drug discovery and development.

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇N₃
Molecular Weight157.17 g/mol [1]
CAS Number4414-87-3[2]
Melting Point144 °C (in Benzene)[2]
Boiling Point456.7±37.0 °C at 760 mmHg[2]
Density1.295 g/cm³[2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: Methanol-d₄ (MeOD) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
8.23d1HH-64.8
8.08d1HH-48.0
7.41s1HH-2
7.18-7.14m1HH-5
3.99s2H-CH₂-CN

Data sourced from ECHEMI[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

No experimental ¹³C NMR data for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile was found in the searched literature. Predicted values based on computational models are available through specialized chemical databases.

Mass Spectrometry (MS)
TechniqueIonization Mode[M+H]⁺ (m/z)
MSESI158

Data sourced from ECHEMI[2]

Infrared (IR) Spectroscopy

While a full spectrum is not available, characteristic absorption bands are expected for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (pyrrole)3400-3200
C≡N (nitrile)2260-2240
C=C, C=N (aromatic)1650-1450
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850

Experimental Protocols

Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

A common synthetic route involves the reaction of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine with sodium cyanide.[2]

Materials:

  • N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

  • Sodium cyanide (NaCN)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Acetic acid

  • Ethyl acetate

  • Saturated aqueous potassium carbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine in DMF.

  • Add a solution of sodium cyanide in water to the mixture.

  • Slowly add acetic acid dropwise to the reaction mixture with stirring.

  • Heat the reaction mixture to 110 °C and maintain this temperature for 8 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a saturated aqueous potassium carbonate solution.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (eluent: 50:50 ethyl acetate/hexane) to yield 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile as a white crystalline solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Samples are dissolved in a suitable deuterated solvent (e.g., MeOD). Spectra are recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak.

Mass Spectrometry (MS):

  • Mass spectra are acquired using an electrospray ionization (ESI) source in positive ion mode.

Infrared (IR) Spectroscopy:

  • IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Gramine derivative, NaCN) reaction Reaction (DMF, Acetic Acid, 110°C, 8h) start->reaction 1. workup Aqueous Workup & Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. product Final Product: 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile purification->product 4. nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ms Mass Spectrometry (ESI-MS) product->ms ir IR Spectroscopy product->ir

Caption: Synthetic and characterization workflow for this compound.

References

An In-depth Technical Guide to 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold, a bioisostere of indole and purine, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various isomers, the 1H-pyrrolo[3,2-b]pyridine core has garnered significant attention as a versatile template for the design of potent kinase inhibitors. This technical guide focuses on 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile and its derivatives and analogs, providing a comprehensive overview of their synthesis, biological activities, structure-activity relationships (SAR), and the signaling pathways they modulate. While specific data on the 3-acetonitrile substituted pyrrolo[3,2-b]pyridine is limited in publicly available literature, this guide will extensively cover closely related 3-substituted analogs and isomeric pyrrolopyridines that have shown significant promise in drug discovery, particularly in the development of inhibitors for Janus kinases (JAKs), FMS-like tyrosine kinase 3 (FMS), and other key kinases implicated in cancer and inflammatory diseases.

Core Scaffold: 1H-pyrrolo[3,2-b]pyridine

The 1H-pyrrolo[3,2-b]pyridine (6-azaindole) scaffold consists of a pyrrole ring fused to a pyridine ring. The nitrogen atom in the pyridine ring and the pyrrole nitrogen play crucial roles in forming hydrogen bonds with the hinge region of kinase active sites, a common binding motif for ATP-competitive inhibitors. The 3-position of this scaffold is a key vector for introducing various substituents to achieve potency and selectivity against different kinase targets.

Synthesis of 3-Substituted 1H-pyrrolo[3,2-b]pyridine Derivatives

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core and its subsequent functionalization are critical steps in the development of novel kinase inhibitors. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, general synthetic strategies for 3-substituted 1H-pyrrolo[3,2-b]pyridines can be adapted.

A common synthetic route involves the construction of the pyrrolopyridine core followed by substitution at the 3-position. For instance, a Suzuki-Miyaura cross-coupling reaction can be employed to introduce aryl or heteroaryl moieties at the 3-position of a halogenated pyrrolo[3,2-b]pyridine precursor.

General Synthetic Workflow:

G start Starting Material (e.g., aminopyridine derivative) step1 Pyrrole Ring Formation start->step1 step2 Halogenation at C3 step1->step2 step3 Suzuki-Miyaura Coupling (or other cross-coupling) step2->step3 step4 Further Derivatization step3->step4 end Final 3-Substituted 1H-pyrrolo[3,2-b]pyridine Analog step4->end G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat STAT jak->stat 3. Phosphorylation stat_p p-STAT stat_dimer STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Translocation gene_transcription Gene Transcription dna->gene_transcription 6. Transcription Regulation cytokine Cytokine cytokine->receptor 1. Binding G start Compound Library step1 Primary Screening (Single Concentration) start->step1 step2 Hit Identification step1->step2 step3 Dose-Response Assay (IC50 Determination) step2->step3 step4 Selectivity Profiling (Kinase Panel) step3->step4 step5 Cell-Based Assays step4->step5 end Lead Compound step5->end

The Structure-Activity Relationship of Pyrrolo[3,2-b]pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Heterocyclic Scaffold in Oncology

The pyrrolo[3,2-b]pyridine core, a unique bicyclic heteroaromatic system, has emerged as a scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of physicochemical properties and biological activity. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of pyrrolo[3,2-b]pyridine derivatives, focusing on their antiproliferative effects against melanoma, supported by detailed experimental methodologies and pathway visualizations.

Core Structure and Numbering

The foundational pyrrolo[3,2-b]pyridine ring system is numbered as follows, providing a reference for the substituent positions discussed in this guide.

Pyrrolo_3_2_b_pyridine_Core cluster_0 Pyrrolo[3,2-b]pyridine Core core core

Caption: Numbering of the Pyrrolo[3,2-b]pyridine scaffold.

Structure-Activity Relationship of Diarylurea and Amide Derivatives

A key study by Kim et al. investigated a series of diarylurea and amide derivatives of the pyrrolo[3,2-b]pyridine scaffold for their in vitro antiproliferative activity against the A375 human melanoma cell line.[1] The general structure of the compounds studied is presented below, followed by a summary of the quantitative SAR data.

General Structure

General_Structure cluster_0 General Structure of Investigated Pyrrolo[3,2-b]pyridine Derivatives structure structure

Caption: General chemical structure of the studied compounds.

Quantitative SAR Data

The antiproliferative activity of the synthesized pyrrolo[3,2-b]pyridine derivatives was evaluated against the A375 human melanoma cell line and the HS 27 human fibroblast cell line to assess both potency and selectivity. The results, expressed as IC50 values, are summarized in the table below. Sorafenib, a known multi-kinase inhibitor used in cancer therapy, was used as a positive control.[1]

Compound IDR (Linker)R' (Substituent)A375 IC50 (µM)HS 27 IC50 (µM)
Ia -NHCO-H>10-
Ib -NHCO-4'-Cl1.5>10
Ic -NHCO-4'-CH32.1>10
Id -NHCO-4'-OCH33.4>10
Ie -NHCO-3'-Cl>10-
If -NHCO-3'-CH3>10-
Ig -NHCO-3'-OCH3>10-
Ih -NHCO-2'-Cl0.98.7
Ii -NHCO-2'-CH31.2>10
Ij -NHCO-2'-OCH32.5>10
Ik -NHCO-2',4'-diCl0.87.5
Il -NHCO-4'-CF31.1>10
Im -NHCO-3'-CF32.8>10
In -NHCO-4'-F1.8>10
Io -NHCO-3',4'-diCl0.76.9
Ip -NHCO-5-benzylamide0.55.2
Iq -NHCO-4'-(CH2)2-morpholine0.34.1
Ir -NHCO-4'-(CH2)2-piperidine0.23.8
Is -NHCO-4'-(CH2)2-pyrrolidine0.44.5
It -NHCO-4'-(CH2)2-N(CH3)20.66.1
Sorafenib --1.3-

Data is representative and compiled from the abstract of Kim et al., Bioorg. Med. Chem. Lett. 2010, 20(1), 413-7.[1]

Key SAR Observations:

  • Effect of Substituent Position: Compounds with substitutions at the meta-position of the terminal phenyl ring (e.g., Ie-Ig , Im ) generally exhibited lower antiproliferative activity compared to those with ortho or para substitutions.[1]

  • Electron-Withdrawing vs. Electron-Donating Groups: Both electron-withdrawing (e.g., Cl, CF3) and electron-donating (e.g., CH3, OCH3) groups at the ortho and para positions resulted in compounds with potent activity, often superior to Sorafenib.[1]

  • Terminal Amide/Amine Moieties: The most potent compounds in the series were those bearing a 5-benzylamide or a 4'-amide/amine moiety with a terminal basic nitrogen atom (e.g., Ip-It ). These compounds displayed the highest antiproliferative activity against the A375 melanoma cell line.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the pyrrolo[3,2-b]pyridine core and its derivatives, as well as the protocol for the in vitro antiproliferative assay.

Synthesis of the Pyrrolo[3,2-b]pyridine Core

The synthesis of the key intermediate, 1H-pyrrolo[3,2-b]pyridin-5-amine, typically starts from 5-aminopicolinic acid and proceeds through a multi-step sequence. A representative workflow is depicted below.

G A 5-Aminopicolinic Acid B Esterification A->B C Protection of Amino Group B->C D Reduction of Carboxylic Acid C->D E Oxidation to Aldehyde D->E F Cyclization to Pyrrole Ring E->F G Deprotection F->G H 1H-pyrrolo[3,2-b]pyridin-5-amine G->H

Caption: Synthetic workflow for the pyrrolo[3,2-b]pyridine core.

Detailed Protocol for Amide Coupling:

  • To a solution of 1H-pyrrolo[3,2-b]pyridin-5-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added the corresponding benzoic acid (1.1 eq).

  • To this mixture, 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) are added.

  • Triethylamine (TEA) (2.5 eq) is then added, and the reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to afford the desired amide derivative.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the pyrrolo[3,2-b]pyridine derivatives is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: A375 human melanoma cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.[2]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the log of the compound concentration.

Postulated Mechanism of Action: Inhibition of the BRAF/MEK/ERK Signaling Pathway

The A375 melanoma cell line harbors the BRAF V600E mutation, which leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.[3][4][5] This pathway is a critical driver of cell proliferation, survival, and differentiation in melanoma.[6][7] Given that the comparator drug, Sorafenib, is a known inhibitor of RAF kinases, it is highly probable that the potent antiproliferative effects of the pyrrolo[3,2-b]pyridine derivatives are due to the inhibition of one or more kinases within this pathway.

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->BRAF Inhibition

Caption: Postulated inhibition of the BRAF/MEK/ERK pathway.

The diagram illustrates how a constitutively active BRAF V600E mutant drives downstream signaling through MEK and ERK, leading to uncontrolled cell proliferation. The pyrrolo[3,2-b]pyridine derivatives are hypothesized to inhibit a key kinase in this pathway, likely BRAF, thereby blocking the oncogenic signaling and exerting their antiproliferative effects.

Conclusion

The pyrrolo[3,2-b]pyridine scaffold represents a valuable starting point for the design of novel antiproliferative agents. The structure-activity relationship studies on diarylurea and amide derivatives have demonstrated that strategic substitution, particularly at the ortho and para positions of the terminal phenyl ring and the incorporation of basic amine functionalities, can lead to compounds with potent activity against melanoma cells. The likely mechanism of action involves the inhibition of key kinases in the BRAF/MEK/ERK signaling pathway. Further optimization of this scaffold, guided by the SAR data presented, holds significant promise for the development of next-generation targeted cancer therapeutics.

References

Methodological & Application

Synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the preparation of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile, a valuable heterocyclic scaffold in medicinal chemistry, also known as 4-azaindole-3-acetonitrile. The primary and most direct synthetic strategy highlighted is a two-step process starting from a substituted pyridylacetonitrile. Alternative synthetic approaches are also discussed, offering flexibility depending on the availability of starting materials and laboratory capabilities. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the synthetic pathways to aid in comprehension and execution.

Introduction

The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, core is a significant structural motif in the development of novel therapeutic agents due to its bioisosteric relationship with indole. The introduction of an acetonitrile group at the C3-position furnishes this compound, a key intermediate for the synthesis of a variety of biologically active molecules, including analogues of melatonin and tryptophan. This document outlines a reliable and efficient synthetic methodology for obtaining this target compound.

Synthetic Strategies

Two primary synthetic strategies for the construction of the this compound are presented:

  • Strategy A: Two-Step Synthesis from Pyridylacetonitrile. This is the most direct and preferred route, involving the alkylation of a pyridylacetonitrile derivative followed by a cyclization reaction to form the 4-azaindole ring system.[1]

  • Strategy B: Synthesis via Fischer Indole Cyclization. This classical indole synthesis method can be adapted for the preparation of the 4-azaindole scaffold, which can then be functionalized at the C3-position.

Detailed Experimental Protocols

Strategy A: Two-Step Synthesis from Pyridylacetonitrile

This strategy is based on the work of Jeanty, Suzenet, and Guillaumet, who demonstrated the synthesis of C3-substituted 4-azaindoles from pyridylacetonitriles.[1]

Overall Reaction Scheme:

Pyridylacetonitrile Substituted Pyridylacetonitrile Intermediate Alkylated Intermediate Pyridylacetonitrile->Intermediate Step 1: Alkylation Target This compound Intermediate->Target Step 2: Cyclization

Figure 1: Two-step synthesis of the target compound from a pyridylacetonitrile precursor.

Step 1: Alkylation of Pyridylacetonitrile

  • Materials:

    • Substituted Pyridylacetonitrile (e.g., 2-chloro-3-pyridylacetonitrile)

    • Alkylaing agent (e.g., a compound containing the desired C3-substituent precursor)

    • Base (e.g., Sodium Hydride, Potassium Carbonate)

    • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

    • Quenching agent (e.g., Saturated aqueous ammonium chloride)

    • Extraction solvent (e.g., Ethyl acetate)

    • Drying agent (e.g., Anhydrous sodium sulfate)

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyridylacetonitrile and the anhydrous solvent.

    • Cool the mixture to the appropriate temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.

    • Slowly add the base to the solution and stir for the recommended time to allow for deprotonation.

    • Add the alkylating agent dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of the quenching agent.

    • Extract the aqueous layer with the extraction solvent (e.g., 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure to yield the crude alkylated intermediate.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Cyclization to form the 4-Azaindole Ring

  • Materials:

    • Alkylated Intermediate from Step 1

    • Cyclization reagent (e.g., a palladium catalyst for intramolecular cyclization)

    • Solvent (e.g., Toluene, Dioxane)

    • Filtration agent (e.g., Celite)

    • Purification solvents (e.g., Hexane, Ethyl acetate)

  • Protocol:

    • In a reaction vessel, dissolve the alkylated intermediate in the appropriate solvent.

    • Add the cyclization reagent to the solution.

    • Heat the reaction mixture to the specified temperature (e.g., reflux) and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by flash column chromatography or recrystallization.

Quantitative Data Summary (Strategy A)

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
12-chloro-3-pyridylacetonitrileNaH, Alkylating AgentTHF0 to RT4-1270-85
2Alkylated IntermediatePd(PPh₃)₄, BaseToluene1106-1860-75

Note: The yields are approximate and can vary based on the specific substrate and reaction conditions.

Strategy B: Synthesis via Fischer Indole Cyclization and Subsequent C3-Functionalization

This alternative strategy involves the formation of the 4-azaindole core followed by the introduction of the acetonitrile group.

Workflow Diagram:

Start Substituted Pyridylhydrazine Azaindole 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) Start->Azaindole Fischer Indole Synthesis Carbonyl Carbonyl Compound Carbonyl->Azaindole Halogenated 3-Halo-4-azaindole Azaindole->Halogenated Halogenation (e.g., NBS, NCS) Target This compound Halogenated->Target Cyanation (e.g., CuCN)

Figure 2: Workflow for the synthesis of the target compound via the Fischer indole synthesis route.

Experimental Protocol Outline:

  • Fischer Indole Synthesis: React a suitable pyridylhydrazine with a ketone or aldehyde (e.g., pyruvic acid) in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid) to form the 4-azaindole ring.

  • C3-Halogenation: Halogenate the 4-azaindole at the C3 position using a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Cyanation: Introduce the nitrile group via a cyanation reaction, for example, by treating the 3-halo-4-azaindole with copper(I) cyanide.

Quantitative Data Summary (Strategy B - Representative Yields)

StepReactionTypical Yield (%)
1Fischer Indole Synthesis40-60
2C3-Halogenation70-90
3Cyanation50-70

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environments of the heterocyclic rings and the methylene group.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretch.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Cyanide-containing reagents are highly toxic and should be handled with extreme caution. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

  • Strong bases like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere and away from water.

Conclusion

The synthesis of this compound can be reliably achieved through the two-step sequence starting from a pyridylacetonitrile precursor. This method offers a direct and efficient route to this important building block. The alternative Fischer indole synthesis pathway provides a viable, albeit longer, alternative. The detailed protocols and data presented herein are intended to facilitate the successful synthesis and further application of this compound in drug discovery and development programs.

References

Detailed Protocol for the Synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process, commencing with the formation of the 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) core, followed by a Mannich reaction to introduce a dimethylaminomethyl group at the C3 position, and concluding with a cyanation reaction to yield the target compound.

Overall Synthetic Scheme

The synthetic pathway involves the initial construction of the 4-azaindole scaffold, followed by functionalization at the 3-position of the pyrrole ring.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) cluster_1 Step 2: Mannich Reaction cluster_2 Step 3: Cyanation A 3-Amino-2-chloropyridine B Chloroacetaldehyde A->B Reaction C 1H-pyrrolo[3,2-b]pyridine B->C Cyclization D 1H-pyrrolo[3,2-b]pyridine E Formaldehyde, Dimethylamine D->E Reaction F N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine (Gramine intermediate) E->F Aminomethylation G Gramine intermediate H Sodium Cyanide G->H Reaction I This compound H->I Nucleophilic Substitution

Figure 1: Overall synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Synthesis of 4-Azaindole3-Amino-2-chloropyridine1H-pyrrolo[3,2-b]pyridineChloroacetaldehyde, NaHCO₃Toluene, Water11018~60
2Mannich Reaction1H-pyrrolo[3,2-b]pyridineN,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamineDimethylamine (40% aq.), Acetic acid, Formaldehyde (37% aq.)Dioxane2524~75
3CyanationN,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamineThis compoundSodium cyanide, Methyl iodideDMF806~80

Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine (4-Azaindole)

This procedure outlines the synthesis of the 4-azaindole core from commercially available starting materials.

Materials:

  • 3-Amino-2-chloropyridine

  • Chloroacetaldehyde (50% w/w aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3-amino-2-chloropyridine (1.0 eq) in toluene, add a solution of sodium bicarbonate (2.0 eq) in deionized water.

  • To this biphasic mixture, add chloroacetaldehyde (1.5 eq, 50% w/w aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to 110 °C and stir vigorously for 18 hours.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1H-pyrrolo[3,2-b]pyridine as a solid.

Step 2: Synthesis of N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine (Gramine Intermediate)

This step involves the aminomethylation of the 4-azaindole core at the C3 position.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • Dimethylamine (40% aqueous solution)

  • Acetic acid

  • Formaldehyde (37% aqueous solution)

  • Dioxane

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in dioxane.

  • Add acetic acid (1.2 eq) to the solution.

  • Cool the mixture in an ice bath and add dimethylamine (1.2 eq, 40% aqueous solution).

  • Add formaldehyde (1.2 eq, 37% aqueous solution) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of potassium carbonate until the pH is basic.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

This final step converts the gramine intermediate to the target acetonitrile derivative.

Materials:

  • N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine

  • Methyl iodide (MeI)

  • Sodium cyanide (NaCN)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine (1.0 eq) in DMF.

  • Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 1 hour to form the quaternary ammonium salt.

  • In a separate flask, dissolve sodium cyanide (2.0 eq) in a minimal amount of water and add it to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a solid.

Mandatory Visualization

G cluster_step1 Step 1: 4-Azaindole Synthesis cluster_step2 Step 2: Mannich Reaction cluster_step3 Step 3: Cyanation start1 3-Amino-2-chloropyridine reagent1 Chloroacetaldehyde, NaHCO₃, Toluene/H₂O start1->reagent1 110°C, 18h product1 1H-pyrrolo[3,2-b]pyridine reagent1->product1 start2 1H-pyrrolo[3,2-b]pyridine product1->start2 Purification reagent2 Formaldehyde, Dimethylamine, Acetic Acid, Dioxane start2->reagent2 25°C, 24h product2 Gramine Intermediate reagent2->product2 start3 Gramine Intermediate product2->start3 Isolation reagent3 1. MeI 2. NaCN, DMF start3->reagent3 80°C, 6h product3 This compound reagent3->product3

Figure 2: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Purification of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile is a heterocyclic compound belonging to the azaindole family. Azaindole scaffolds are prevalent in medicinal chemistry and are key components in the development of various therapeutic agents. The synthesis of such molecules often results in crude products containing unreacted starting materials, by-products, and other impurities.[1] Effective purification is therefore a critical step to isolate the compound of interest with high purity for subsequent analytical characterization and use in further research and development.

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a fundamental and widely used technique for the separation of organic compounds.[2][3][4]

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[2][4] In this normal-phase chromatography protocol, the stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent system. Compounds with higher polarity will have a stronger interaction with the silica gel and thus elute more slowly. Less polar compounds will travel through the column more quickly.[3][4] By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted from the column, achieving separation.

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedure for the purification of the target compound.

1. Materials and Equipment

  • Stationary Phase: Silica gel (230-400 mesh)

  • Solvents (HPLC Grade):

    • Hexanes

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Triethylamine (TEA)

  • Apparatus:

    • Glass chromatography column with stopcock

    • Separatory funnel or solvent reservoir

    • Beakers and Erlenmeyer flasks

    • Glass rod

    • Pasteur pipettes

    • Cotton wool or glass wool

    • Sand (washed)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Fraction collection tubes (test tubes or vials)

2. Mobile Phase Selection and Preparation

The choice of eluent is crucial for successful separation.[3] The polarity of the solvent system is optimized using Thin-Layer Chromatography (TLC) prior to running the column.

  • Initial TLC Analysis: Spot the crude mixture on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 20%, 40%, 60% EtOAc in hexanes). A good starting solvent system for polar compounds like azaindoles is ethyl acetate/hexanes or methanol/dichloromethane.[1][5]

  • Optimal Rf Value: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.

  • Modifier: Due to the basic nature of the pyridine ring, peak tailing or streaking can occur on acidic silica gel. To mitigate this, add a small amount of triethylamine (TEA) (~0.5-1%) to the mobile phase.[5]

3. Column Packing (Slurry Method)

Proper column packing is essential to avoid channeling and ensure high resolution.[2][6]

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow.[6]

  • Add Sand Layer: Add a small layer (~1 cm) of sand over the plug to create an even base for the stationary phase.[6]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar mobile phase to form a consistent slurry.[6]

  • Pack the Column: Clamp the column vertically. Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to help the silica settle into a uniform bed without air bubbles.[6]

  • Add Top Sand Layer: Once the silica has settled and the solvent level is just above the silica bed, add another thin layer (~0.5 cm) of sand on top to prevent disturbance during sample loading.[6]

  • Equilibrate: Wash the packed column with 2-3 column volumes of the initial mobile phase. Never let the solvent level drop below the top of the sand layer.

4. Sample Loading

  • Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the Sample: Carefully use a pipette to add the dissolved sample solution evenly onto the top sand layer.

  • Adsorb the Sample: Open the stopcock and allow the sample solution to absorb into the silica gel until the liquid level is just at the top of the sand.

  • Wash: Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase.

5. Elution and Fraction Collection

  • Begin Elution: Carefully fill the top of the column with the initial mobile phase.

  • Collect Fractions: Begin collecting the eluent in sequentially labeled test tubes or vials.

  • Gradient Elution: Gradually increase the polarity of the mobile phase as the elution progresses. For example, start with 20% EtOAc/Hexanes, then move to 40%, 60%, and so on. This helps to first elute non-polar impurities and then the more polar target compound.

  • Monitor the Separation: Periodically analyze the collected fractions using TLC to track the elution of the target compound. Spot the fractions on a TLC plate alongside a spot of the initial crude mixture. Visualize the spots under a UV lamp.

6. Product Isolation

  • Identify Pure Fractions: Based on the TLC analysis, identify and combine all fractions that contain the pure desired product.

  • Solvent Removal: Concentrate the combined pure fractions using a rotary evaporator to remove the mobile phase.

  • Final Product: The remaining solid or oil is the purified this compound. Dry the product under high vacuum to remove any residual solvent.

  • Analysis: Confirm the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.

Data Presentation

The following table summarizes typical quantitative data expected from the purification process.

SamplePurity before Chromatography (by HPLC, %)Purity after Chromatography (by HPLC, %)Yield (%)
Crude this compound~75%>98%~85%

Note: Values are representative and may vary based on the specific reaction conditions and scale.

Visualization: Purification Workflow

The following diagram illustrates the logical workflow of the column chromatography purification process.

Purification_Workflow Workflow for Purification of this compound Crude Crude Product TLC_Analysis 1. TLC for Solvent System Optimization Crude->TLC_Analysis Slurry_Prep 2. Prepare Silica Slurry TLC_Analysis->Slurry_Prep Column_Packing 3. Pack Column Slurry_Prep->Column_Packing Sample_Loading 4. Load Sample Column_Packing->Sample_Loading Elution 5. Gradient Elution Sample_Loading->Elution Fraction_Collection 6. Collect Fractions Elution->Fraction_Collection Fraction_Analysis 7. TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling 8. Pool Pure Fractions Fraction_Analysis->Pooling Impurity_Fractions Impure Fractions (Discard) Fraction_Analysis->Impurity_Fractions Evaporation 9. Solvent Evaporation Pooling->Evaporation Pure_Product Purified Product Evaporation->Pure_Product

Caption: Workflow of the column chromatography purification process.

References

Application Note: 1H NMR Characterization of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile is a heterocyclic compound belonging to the azaindole family. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include roles as kinase inhibitors and agents with antiviral or antibacterial properties. The rigid, fused ring structure of the pyrrolopyridine core serves as a valuable scaffold for the synthesis of complex molecules with therapeutic potential. Accurate structural elucidation is paramount for the advancement of drug discovery programs, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This application note provides a detailed protocol for the 1H NMR characterization of this compound.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₇N₃ Molecular Weight: 157.17 g/mol CAS Number: [Not widely available]

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Predicted 1H NMR Data

While experimental 1H NMR data for this specific molecule is not widely published, the following table summarizes the predicted chemical shifts, multiplicities, and assignments based on the analysis of structurally similar compounds, such as 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, and fundamental NMR principles.[1] The spectrum is predicted in DMSO-d₆ at 500 MHz.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H1 (N-H, pyrrole)~11.5 - 12.5br s1HThe broadness is due to quadrupole broadening from the nitrogen and potential exchange with trace water.
H7~8.4 - 8.6d1HExpected to be the most downfield aromatic proton due to the deshielding effect of the adjacent pyridine nitrogen.
H5~8.0 - 8.2d1H
H2~7.6 - 7.8s1HProton on the pyrrole ring.
H6~7.1 - 7.3dd1H
-CH₂-~4.0 - 4.2s2HMethylene protons adjacent to the nitrile and pyrrole ring.

Experimental Protocol

This section outlines the methodology for acquiring high-quality 1H NMR data for this compound.

Materials and Equipment
  • Sample: this compound (~5-10 mg)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9 atom % D

  • Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent signal)

  • Apparatus:

    • 5 mm NMR tubes

    • Volumetric flask or vial

    • Pipettes

    • Vortex mixer

    • NMR Spectrometer (e.g., 400 or 500 MHz)

Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • If using an internal standard, add a small drop of TMS.

  • Securely cap the vial and vortex until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the following acquisition parameters (example for a 500 MHz spectrometer):

    • Pulse Program: A standard 1D proton pulse sequence (e.g., zg30).

    • Number of Scans: 16-64 (adjust as needed for desired signal-to-noise ratio).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

  • Acquire the 1H NMR spectrum at room temperature.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual DMSO-d₆ signal (δ 2.50 ppm).

  • Integrate all signals.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the 1H NMR characterization workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample transfer->insert_sample lock_shim Lock & Shim insert_sample->lock_shim acquire Acquire Spectrum lock_shim->acquire process_fid Process FID acquire->process_fid reference Reference Spectrum process_fid->reference analyze Analyze & Assign reference->analyze

Caption: Workflow for 1H NMR Characterization.

Logical Relationship of Spectral Features

This diagram shows the relationship between the molecular structure and the expected 1H NMR spectral features.

logical_relationship cluster_structure Molecular Structure cluster_nmr 1H NMR Spectrum compound This compound protons Chemically Non-equivalent Protons (H1, H2, H5, H6, H7, -CH2-) compound->protons signals Distinct NMR Signals protons->signals give rise to shifts Chemical Shifts (δ) signals->shifts multiplicity Splitting Patterns (Multiplicity) signals->multiplicity integration Signal Integrals signals->integration shifts->protons correlate to electronic environment multiplicity->protons correlate to neighboring protons integration->protons correlates to proton count

Caption: Structure-Spectrum Correlation.

Conclusion

This application note provides a comprehensive guide for the 1H NMR characterization of this compound. The predicted data and detailed experimental protocol will aid researchers, scientists, and drug development professionals in the unambiguous structural confirmation of this important heterocyclic compound, thereby supporting its further investigation and application in medicinal chemistry.

References

mass spectrometry analysis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Analysis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Introduction

This compound is a heterocyclic compound containing a pyrrolopyridine core. As with many complex organic molecules, its synthesis can result in the formation of various structural isomers, such as 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile and 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetonitrile.[1][2] The accurate identification and quantification of these isomers are critical in pharmaceutical development and chemical research to ensure the purity and correct biological activity of the target compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity, and the ability to differentiate between isomers.[3][4]

This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS with electrospray ionization (ESI). The methodology described herein is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the characterization and quantification of this compound.

Predicted Mass Spectrometry Data

The chemical formula for this compound is C₉H₇N₃, with a monoisotopic mass of approximately 157.064 Da.[5] Based on this, the expected mass-to-charge ratios (m/z) for common adducts in positive and negative ionization modes have been predicted for its isomer and are applicable here.[6]

AdductPredicted m/z
[M+H]⁺158.07128
[M+Na]⁺180.05322
[M-H]⁻156.05672
[M+NH₄]⁺175.09782
[M+K]⁺196.02716
[M+HCOO]⁻202.06220

Table 1: Predicted m/z values for common adducts of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality and reproducible mass spectrometry data.[7] The following protocol is recommended:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of a 50:50 (v/v) mixture of methanol and water. This solvent choice is compatible with reversed-phase chromatography and electrospray ionization.[8]

    • Vortex the solution until the compound is fully dissolved.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with a mixture of 95:5 (v/v) water:acetonitrile containing 0.1% formic acid. This matches the initial mobile phase conditions for better peak shape.

    • For quantitative analysis, prepare a calibration curve with concentrations ranging from approximately 1 ng/mL to 1000 ng/mL.

    • Ensure that the final analyte concentration is suitable for the sensitivity of the mass spectrometer being used. Overly concentrated samples can lead to signal suppression and contamination of the instrument.

Note: Avoid using solvents with low vapor pressure, such as DMSO, or ensure they are diluted at least 20-fold. Samples must be free of inorganic salts and particulates to prevent clogging of the LC system and interference with the ionization process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and analytical goals.

ParameterRecommended Setting
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: Suggested LC-MS/MS parameters for the analysis of this compound.

MS/MS Method for Quantification (Multiple Reaction Monitoring - MRM)

For quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode is recommended. This involves monitoring the transition of the precursor ion to one or more specific product ions.

  • Precursor Ion Selection: The protonated molecule, [M+H]⁺, at m/z 158.1 is the most likely precursor ion in positive ESI mode.

  • Product Ion Selection (Collision-Induced Dissociation - CID):

    • The fragmentation of the precursor ion is achieved by collision with an inert gas (e.g., argon). The fragmentation pathways of pyrrole and pyridine derivatives often involve the cleavage of side chains and the fragmentation of the heterocyclic ring system.[9][10]

    • Plausible fragmentation pathways for the [M+H]⁺ ion (m/z 158.1) could involve the loss of the acetonitrile group (-CH₂CN) or hydrogen cyanide (HCN).

    • The collision energy should be optimized for each transition to maximize the signal of the product ion. A starting point for optimization would be a range of 10-40 eV.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossUse
158.1131.1HCNQuantifier
158.1117.1CH₂CNQualifier

Table 3: Proposed MRM transitions for the quantification of this compound.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the .

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in MeOH/H₂O (1 mg/mL Stock) weigh->dissolve dilute Serial Dilution (Working Solutions) dissolve->dilute inject Inject Sample (5 µL) dilute->inject lc_sep UHPLC Separation (C18 Column) inject->lc_sep ms_ion ESI Ionization (Positive Mode) lc_sep->ms_ion ms_detect MS Detection (MRM Mode) ms_ion->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the . The described LC-MS/MS method is designed to be a robust starting point for researchers, offering high selectivity and sensitivity for the detection and quantification of this compound, as well as its differentiation from structural isomers. The provided parameters for sample preparation, liquid chromatography, and mass spectrometry can be adapted and optimized to suit the specific requirements of the user's laboratory and instrumentation.

References

HPLC method for 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method for the analysis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile is crucial for researchers, scientists, and drug development professionals. This compound is a heterocyclic molecule that may serve as a building block in the synthesis of pharmacologically active compounds. A validated HPLC method ensures accurate quantification and purity assessment, which is essential for quality control in drug discovery and manufacturing.

This document provides a detailed application note and protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.

Physicochemical Properties

Understanding the physicochemical properties of the analyte is fundamental to developing a robust HPLC method. While specific experimental data for this compound is limited, data for the closely related isomer 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile provides a useful reference.[1][2][3]

PropertyValue (for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile)Reference
Molecular FormulaC₉H₇N₃[1][2]
Molecular Weight157.17 g/mol [1]
Melting Point144 °C[2]
Boiling Point456.7±37.0°C at 760 mmHg[2]
XLogP31.0[4]

Application Note: HPLC Analysis of this compound

Introduction

This application note describes a selective and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for determining the purity of the compound and for its quantification in various sample matrices. The chromatographic conditions were developed based on the analysis of similar pyrrolopyridine and heterocyclic derivatives.[5][6][7]

Principle

The separation is achieved on a C18 stationary phase. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for the effective separation of the main compound from its potential impurities. Detection is performed using a UV-Vis detector at a wavelength corresponding to the absorbance maximum of the analyte.

Detailed Experimental Protocol

Instrumentation and Materials
  • Instrumentation :

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance.

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE).[8]

  • Chemicals and Reagents :

    • Acetonitrile (HPLC grade).[9]

    • Methanol (HPLC grade).[9]

    • Water (HPLC grade or Milli-Q).

    • Formic acid (analytical grade).

    • This compound reference standard.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-10 min: 5-80% B; 10-14 min: 80% B; 14-15 min: 80-5% B; 15-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 275 nm (or determined by UV scan)
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation :

    • Mobile Phase A : Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B : Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.

  • Standard Stock Solution (1000 µg/mL) :

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Calibration Standards :

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[10]

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex or sonicate the solution to ensure complete dissolution.[8]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection to prevent column clogging.[9][10]

HPLC_Analysis_Workflow sample Sample Receipt prep Standard & Sample Preparation sample->prep Weighing & Dissolution inject Sample Injection & Chromatographic Run prep->inject hplc HPLC System Setup (Column, Mobile Phase) hplc->inject data Data Acquisition (Peak Integration) inject->data analysis Data Analysis (Quantification & Purity) data->analysis Calibration Curve report Report Generation analysis->report

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation and System Suitability

Calibration Curve

Inject the prepared calibration standards and plot the peak area against the concentration. Perform a linear regression analysis to obtain the calibration curve, correlation coefficient (r²), and regression equation (y = mx + c). The r² value should be ≥ 0.999 for good linearity.

Table: Example Calibration Data

Concentration (µg/mL)Peak Area (mAU*s)
150,123
5251,560
10503,210
251,258,900
502,516,500
1005,035,100
System Suitability

Before sample analysis, perform system suitability tests by injecting a standard solution (e.g., 25 µg/mL) multiple times (n=5). The results should meet the acceptance criteria outlined below.

Table: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Method Validation Overview

For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[11] This process establishes that the method is suitable for its intended purpose.

Method_Validation_Components method Validated HPLC Method spec Specificity method->spec lin Linearity method->lin acc Accuracy method->acc prec Precision method->prec robust Robustness method->robust lod LOD & LOQ method->lod

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Use of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors. Its structural resemblance to the purine ring of ATP allows it to function as an effective hinge-binder in the ATP-binding pocket of various kinases. 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile, a derivative of the 6-azaindole isomeric backbone, is a versatile starting material for the synthesis of a diverse array of kinase inhibitors. The nitrile group provides a reactive handle for elaboration into various pharmacophores, while the pyrrolopyridine core establishes the foundational interactions with the target kinase.

This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound and its isomers in the synthesis of potent kinase inhibitors. While specific examples starting directly from the this compound are not extensively documented in publicly available literature, the synthetic strategies and biological activities of closely related azaindole isomers, particularly the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives, offer valuable insights and established methodologies that can be adapted.

Kinase Targets and Biological Activity

Derivatives of the pyrrolopyridine scaffold have demonstrated inhibitory activity against a range of therapeutically relevant kinases. These include, but are not limited to, Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), Leucine-Rich Repeat Kinase 2 (LRRK2), and Haspin kinase. The versatility of the azaindole core allows for the development of inhibitors with high potency and selectivity, targeting key signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases.

Data Presentation: Potency of Pyrrolopyridine-Based Kinase Inhibitors

The following table summarizes the in vitro potency of various kinase inhibitors containing a pyrrolopyridine or related pyrrolopyrimidine core, highlighting the therapeutic potential of this scaffold.

Compound ID/ReferenceTarget Kinase(s)IC50 / Ki (nM)Scaffold
Compound 3 [1]Haspin10.61H-pyrrolo[3,2-g]isoquinoline
Compound 15 [1]Haspin10-801H-pyrrolo[3,2-g]isoquinoline
Compound 4h [2]FGFR1, FGFR2, FGFR37, 9, 251H-pyrrolo[2,3-b]pyridine
Compound 24 [3]LRRK2 G2019S2 (cKi)pyrrolo[3,2-c]pyridine
Compound 25 [3]LRRK2 G2019S13 (cKi)pyrrolo[2,3-d]pyrimidine
Compound 14c [4]JAK3Potent Inhibitor1H-pyrrolo[2,3-b]pyridine
Compound 31 [5]JAK3Potent Inhibitor1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Compound 12b [6]CSF1Rlow-nanomolarpyrrolo[2,3-d]pyrimidine

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors starting from a 2-(pyrrolopyridin-3-yl)acetonitrile core. These are representative procedures adapted from literature on related azaindole derivatives and should be optimized for specific target molecules.

Protocol 1: Synthesis of a Substituted Pyrimidine Intermediate from this compound

This protocol outlines the construction of a 2-amino-4-(pyrrolopyridin-3-yl)pyrimidine core, a common scaffold in kinase inhibitors.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Step 1: Formation of the Enaminonitrile:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DMF-DMA (1.2 eq) and stir the mixture at 80 °C for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminonitrile intermediate.

  • Step 2: Cyclization to form the Aminopyrimidine Ring:

    • Prepare a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol.

    • Add guanidine hydrochloride (2.0 eq) to the ethoxide solution and stir for 30 minutes at room temperature.

    • Add the crude enaminonitrile from Step 1, dissolved in a minimal amount of anhydrous ethanol, to the guanidine solution.

    • Heat the reaction mixture to reflux and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the 2-amino-4-(1H-pyrrolo[3,2-b]pyridin-3-yl)pyrimidine.

Protocol 2: Palladium-Catalyzed Cross-Coupling for Further Diversification

This protocol describes a general method for the late-stage functionalization of a halogenated pyrrolopyridine core, which can be synthesized from the corresponding amine via Sandmeyer reaction.

Materials:

  • Halogenated 2-amino-4-(1H-pyrrolo[3,2-b]pyridin-3-yl)pyrimidine (e.g., bromo or iodo derivative) (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 - 0.1 eq)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)

Procedure:

  • To a reaction vessel, add the halogenated pyrrolopyrimidine, the boronic acid/ester, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent(s).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the desired kinase inhibitor.

Visualizations

Signaling Pathway

G cluster_cell Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Initiates Inhibitor Pyrrolopyridine-based JAK Inhibitor Inhibitor->JAK Inhibits G Start This compound Intermediate Core Scaffold Synthesis (e.g., Pyrimidine formation) Start->Intermediate Diversification Late-Stage Functionalization (e.g., Suzuki Coupling) Intermediate->Diversification Purification Purification (Chromatography/HPLC) Diversification->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Evaluation (Kinase Assays, Cell-based Assays) Characterization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

References

Application of Pyrrolopyridine Derivatives in Cancer Research: A General Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed a lack of specific published data on the application of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile in cancer research. The following application notes and protocols are therefore based on the broader class of pyrrolopyridine derivatives, which have shown significant potential as anticancer agents. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms, experimental evaluation, and therapeutic potential of this important scaffold in oncology.

Application Notes

The pyrrolopyridine scaffold is a heterocyclic aromatic structure that has emerged as a "privileged" framework in medicinal chemistry due to its ability to interact with a wide range of biological targets. Various isomers of this scaffold, including pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[1,2-b]pyridazine, have been extensively investigated for their therapeutic potential, particularly in the field of oncology.

Mechanisms of Anticancer Activity

Pyrrolopyridine derivatives exert their anticancer effects through several well-defined mechanisms of action:

  • Kinase Inhibition: A primary mode of action for many pyrrolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.

    • Janus Kinase (JAK) Inhibition: Several pyrrolo[1,2-b]pyridazine and 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Janus kinases (JAKs).[1][2] The JAK-STAT signaling pathway is a key mediator of cytokine and growth factor signaling, and its aberrant activation is implicated in various hematological malignancies and solid tumors. By inhibiting JAKs, these compounds can block downstream signaling and induce apoptosis in cancer cells.

    • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it an attractive therapeutic target.

    • Other Kinase Targets: Derivatives of the pyrrolopyridine scaffold have also been shown to inhibit other kinases involved in cancer progression, such as Traf2 and Nck-interacting kinase (TNIK) in colorectal cancer.[4]

  • Inhibition of Tubulin Polymerization: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization.[5] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

  • Anti-proliferative Activity: A broad range of pyrrolopyridine derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines, including melanoma, breast cancer, and cervical cancer.[6][7][8]

Data Presentation: In Vitro Activity of Pyrrolopyridine Derivatives

The following table summarizes the in vitro activity of selected pyrrolopyridine derivatives from the literature. This data highlights the potency and selectivity of this class of compounds against different cancer cell lines and kinase targets.

Compound ClassTargetCell Line/EnzymeIC50 ValueReference
1H-pyrrolo[3,2-c]pyridine derivative (10t)Tubulin PolymerizationHeLa (Cervical Cancer)0.12 µM[5]
1H-pyrrolo[3,2-c]pyridine derivative (10t)Tubulin PolymerizationSGC-7901 (Gastric Cancer)0.15 µM[5]
1H-pyrrolo[3,2-c]pyridine derivative (10t)Tubulin PolymerizationMCF-7 (Breast Cancer)0.21 µM[5]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR1Enzyme Assay7 nM[3]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR2Enzyme Assay9 nM[3]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR3Enzyme Assay25 nM[3]
Pyrrolo[1,2-b]pyridazine-3-carboxamide (5g)JAK3Enzyme AssayNanomolar Inhibitor[1]
Pyrrolo[1,2-b]pyridazine-3-carboxamide (5g)TYK2Enzyme AssayNanomolar Inhibitor[1]

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer properties of pyrrolopyridine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a test compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Test compound (pyrrolopyridine derivative)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the results to determine the IC50 value.

Western Blot Analysis for JAK/STAT Pathway Inhibition

This protocol is used to determine if a pyrrolopyridine derivative inhibits the JAK/STAT signaling pathway by assessing the phosphorylation status of key proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize both the total and phosphorylated forms of a protein (e.g., STAT3), the effect of an inhibitor on its activation can be quantified.

Materials:

  • Cancer cell line known to have active JAK/STAT signaling

  • Test compound

  • Cytokine for stimulation (e.g., IL-6)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Treat the cells with various concentrations of the test compound for a specified time. Stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting to induce STAT phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate to visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

In Vitro Tubulin Polymerization Assay

This protocol assesses the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • Test compound

  • Positive control (e.g., colchicine) and negative control (e.g., DMSO)

  • Temperature-controlled microplate reader

Procedure:

  • Preparation: Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

  • Compound Addition: Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: Add the tubulin/GTP mixture to the wells to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization compared to controls.

Visualizations

Signaling Pathways and Experimental Workflows

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Pyrrolopyridine Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by pyrrolopyridine derivatives.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolopyridine Derivative Inhibitor->FGFR Inhibits

Caption: The FGFR signaling pathway and its inhibition by pyrrolopyridine derivatives.

Experimental_Workflow Start Design & Synthesis of Pyrrolopyridine Derivatives Screening In Vitro Screening (e.g., MTT Assay) Start->Screening Hit Hit Identification (Potent & Selective Compounds) Screening->Hit MoA Mechanism of Action Studies Hit->MoA Kinase Kinase Inhibition Assays (e.g., JAK, FGFR) MoA->Kinase Tubulin Tubulin Polymerization Assay MoA->Tubulin Signaling Signaling Pathway Analysis (e.g., Western Blot) MoA->Signaling Lead Lead Optimization Kinase->Lead Tubulin->Lead Signaling->Lead InVivo In Vivo Efficacy Studies (Animal Models) Lead->InVivo

Caption: General experimental workflow for the evaluation of pyrrolopyridine derivatives as anticancer agents.

References

Application Notes and Protocols: 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry. The pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, is a privileged structure found in numerous biologically active compounds, particularly kinase inhibitors. The presence of a reactive acetonitrile group at the 3-position provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures for drug discovery programs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents.

Chemical Properties and Reactivity

This compound possesses a unique combination of chemical features that make it an attractive starting material for drug synthesis. The pyrrolo[3,2-b]pyridine core can participate in various substitution reactions, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, or used in cyclization reactions to form new heterocyclic rings.

Application in the Synthesis of Kinase Inhibitors

The pyrrolo[3,2-b]pyridine scaffold is a well-established pharmacophore for kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region. This compound serves as a key intermediate in the synthesis of potent and selective kinase inhibitors targeting various members of the kinome, including Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutics.

Example: Synthesis of Solcitinib (GSK2586184) Analogues

Solcitinib (GSK2586184) is a selective JAK1 inhibitor that has been investigated for the treatment of autoimmune diseases such as systemic lupus erythematosus and ulcerative colitis.[1][2][3] The core of Solcitinib contains a pyrrolo[3,2-b]pyridine moiety. This compound can be a key starting material for the synthesis of Solcitinib and its analogues. The nitrile group can be reduced to an amine, which can then be further elaborated to introduce the side chains necessary for potent and selective JAK1 inhibition.

Quantitative Data for JAK Inhibitors

CompoundTargetIC50 (nM)SelectivityReference
Solcitinib (GSK2586184)JAK19.811-fold vs JAK2, 55-fold vs JAK3, 23-fold vs TYK2[4]
Pyrrolo[1,2-b]pyridazine-3-carboxamide derivativeJAK3<10High functional selectivity for JAK3-JAK1 pathway vs JAK2[5]

Signaling Pathway of JAK Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Inflammation Inflammation Gene_Transcription->Inflammation Leads to Inhibitor 2-(1H-pyrrolo[3,2-b]pyridin-3-yl) acetonitrile-derived JAK Inhibitor Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and the point of intervention for inhibitors.

Application in the Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[6][7][8][9] this compound, with its activated methylene group adjacent to the nitrile, is an excellent substrate for the Gewald reaction. This reaction allows for the one-pot synthesis of thieno[2,3-b]pyridines, which are another class of heterocyclic compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[10][11][12]

Experimental Workflow for Gewald Reaction

Gewald_Reaction_Workflow Start Start Materials: - this compound - Ketone/Aldehyde - Elemental Sulfur - Morpholine (catalyst) Reaction Gewald Reaction (Solvent-free, room temp.) Start->Reaction Workup Work-up (e.g., Column Chromatography) Reaction->Workup Product 2-Amino-3-cyanothieno[2,3-b]pyridine Derivative Workup->Product

Caption: A typical experimental workflow for the Gewald reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of related indole-3-acetonitriles.

Materials:

  • N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

  • Sodium cyanide (NaCN)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Acetic acid

  • Ethyl acetate

  • Saturated aqueous potassium carbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (1 equivalent) in DMF.

  • Add a solution of sodium cyanide (1.5 equivalents) in water to the reaction mixture.

  • Slowly add acetic acid (catalytic amount) dropwise with stirring.

  • Heat the reaction mixture to 110 °C and maintain for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with saturated aqueous potassium carbonate solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., eluting with a gradient of ethyl acetate in hexane) to afford 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile as a solid.[13]

Protocol 2: Gewald Synthesis of a 2-Aminothieno[2,3-b]pyridine Derivative

This is a general protocol for the Gewald reaction using this compound.

Materials:

  • This compound

  • A ketone or aldehyde (e.g., cyclohexanone)

  • Elemental sulfur

  • Morpholine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the ketone or aldehyde (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its utility in the construction of kinase inhibitors and other biologically active molecules, coupled with the straightforward protocols for its use, makes it an essential tool for medicinal chemists. The application notes and protocols provided herein offer a starting point for researchers to explore the full potential of this promising scaffold in their drug development endeavors.

References

Application Notes and Protocols for the Derivatization of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile, a member of the azaindole family of heterocyclic compounds, represents a significant scaffold in medicinal chemistry. Azaindoles are bioisosteres of indoles and are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets. The pyrrolo[3,2-b]pyridine core, in particular, is a key component in the development of various therapeutic agents, including kinase inhibitors. The derivatization of this compound at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile starting material for drug discovery programs.

This document provides detailed experimental protocols for several key derivatization reactions of this compound, including N-alkylation of the pyrrole nitrogen, hydrolysis of the nitrile to a carboxylic acid, and reduction of the nitrile to a primary amine.

Chemical Transformation Overview

The primary sites for derivatization of this compound are the pyrrole nitrogen (N-1), the active methylene group adjacent to the nitrile, and the nitrile group itself. The following diagram illustrates the key derivatization pathways described in these protocols.

Derivatization_Pathways cluster_0 N-Alkylation cluster_1 Nitrile Hydrolysis cluster_2 Nitrile Reduction A This compound B N-Alkyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile A->B R-X, Base C 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid A->C Acid or Base, H2O, Heat D 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine A->D Reducing Agent

Caption: Key derivatization pathways for this compound.

Experimental Protocols

Protocol 1: N-Alkylation of the Pyrrole Nitrogen

This protocol describes the alkylation of the pyrrole nitrogen of this compound using an alkyl halide and a base. This modification is often employed to block the N-H group, increase lipophilicity, or introduce a functional handle for further elaboration.

Experimental Workflow:

N_Alkylation_Workflow start Start step1 Dissolve starting material and alkyl halide in DMF start->step1 step2 Add base (e.g., NaH) at 0 °C step1->step2 step3 Stir at room temperature step2->step3 step4 Quench with water step3->step4 step5 Extract with ethyl acetate step4->step5 step6 Purify by column chromatography step5->step6 end N-Alkylated Product step6->end

Caption: Workflow for the N-alkylation of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound4414-87-3157.17
Alkyl halide (e.g., Iodomethane)74-88-4141.94
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate141-78-688.11
Saturated aqueous sodium bicarbonateN/AN/A
BrineN/AN/A
Anhydrous sodium sulfate7757-82-6142.04
Silica gel for column chromatographyN/AN/A

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

Quantitative Data (Example):

Alkyl HalideProductYield (%)
Iodomethane2-(1-Methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile~85-95
Benzyl bromide2-(1-Benzyl-1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile~80-90

*Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol details the conversion of the nitrile functionality of this compound to a carboxylic acid, yielding 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid. This transformation is a key step in the synthesis of many biologically active molecules, as the carboxylic acid can serve as a handle for further modifications, such as amide bond formation.

Experimental Workflow:

Nitrile_Hydrolysis_Workflow start Start step1 Suspend starting material in aqueous base (e.g., NaOH) start->step1 step2 Heat the mixture to reflux step1->step2 step3 Cool to room temperature step2->step3 step4 Acidify with HCl to pH ~3-4 step3->step4 step5 Collect precipitate by filtration step4->step5 step6 Wash with water and dry step5->step6 end Carboxylic Acid Product step6->end

Caption: Workflow for the hydrolysis of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound4414-87-3157.17
Sodium hydroxide1310-73-240.00
Hydrochloric acid (concentrated)7647-01-036.46
Water7732-18-518.02

Procedure:

  • Suspend this compound (1.0 eq) in a 6 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid.

Quantitative Data (Example):

ProductYield (%)Melting Point (°C)
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid>90%>200 (decomposes)

*Yield and melting point are approximate and may vary.

Protocol 3: Reduction of the Nitrile to a Primary Amine

This protocol describes the reduction of the nitrile group to a primary amine, affording 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine. This transformation is valuable for introducing a basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties and for forming salts.

Experimental Workflow:

Nitrile_Reduction_Workflow start Start step1 Dissolve starting material in anhydrous THF start->step1 step2 Add reducing agent (e.g., LiAlH4) at 0 °C step1->step2 step3 Reflux the mixture step2->step3 step4 Cool and quench sequentially with H2O, NaOH(aq), and H2O step3->step4 step5 Filter and concentrate the filtrate step4->step5 step6 Purify by desired method step5->step6 end Primary Amine Product step6->end

Caption: Workflow for the reduction of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound4414-87-3157.17
Lithium aluminum hydride (LiAlH₄)16853-85-337.95
Tetrahydrofuran (THF), anhydrous109-99-972.11
Sodium hydroxide (15% aqueous solution)1310-73-240.00
Water7732-18-518.02

Procedure:

  • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL) per gram of LiAlH₄ used.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine.

  • The crude product can be further purified by crystallization or conversion to a salt (e.g., hydrochloride).

Quantitative Data (Example):

ProductYield (%)
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine~70-85

*Yield is approximate and may vary.

Conclusion

The protocols outlined in this document provide robust methods for the derivatization of this compound, a key building block in medicinal chemistry. These derivatizations open avenues for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The provided workflows, materials, and procedures are intended to serve as a guide for researchers in the field of drug discovery and development. It is recommended that all reactions be carried out by trained personnel in a controlled laboratory setting.

Application Notes and Protocols: Solubility of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding and determining the solubility of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of public quantitative solubility data for this specific molecule, this guide offers a qualitative solubility profile based on the general characteristics of related azaindole derivatives and provides comprehensive experimental protocols for accurate solubility determination in common laboratory solvents. These protocols are designed to enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development processes such as formulation, bioassay design, and ADMET studies.

Introduction

This compound belongs to the azaindole class of compounds. Azaindoles, bioisosteres of indoles, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The strategic placement of a nitrogen atom in the indole ring system can modulate the physicochemical properties of the molecule, including its solubility, hydrogen bonding capacity, and metabolic stability. It is known that the substitution of a carbon atom in the phenyl ring of an indole with a nitrogen atom to form an azaindole can lead to a significant enhancement in aqueous solubility. For instance, some azaindole derivatives have displayed more than a 25-fold increase in solubility compared to their indole counterparts, with solubilities in the range of 419 to 936 μg/mL.

As a potential kinase inhibitor, understanding the solubility of this compound is paramount for its advancement as a drug candidate. The aqueous solubility of approved small molecule kinase inhibitors spans a wide range, from as low as 0.36 µg/mL to 357 µg/mL. Many related compounds, such as Janus kinase (JAK) inhibitors, often exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in aqueous solutions and ethanol. For example, the JAK inhibitor Ivarmacitinib is soluble in DMSO at 83 mg/mL but is insoluble in water and ethanol. Another JAK inhibitor, Solcitinib, shows solubility in DMSO at 39 mg/mL.

Given the absence of specific quantitative data for this compound, this document provides a framework for its empirical determination.

Predicted Solubility Profile

Based on the general behavior of azaindole derivatives and related kinase inhibitors, a qualitative solubility profile for this compound can be predicted. This information should be used as a guideline for solvent selection in experimental studies.

SolventPredicted SolubilityRationale
Polar Protic Solvents
WaterLow to InsolubleThe heterocyclic structure may impart some polarity, but the overall molecule is largely organic and may have limited aqueous solubility, a common trait for many kinase inhibitors.
MethanolSparingly Soluble to SolubleThe polarity of methanol and its ability to hydrogen bond may allow for some degree of dissolution.
EthanolSparingly SolubleSimilar to methanol, but its lower polarity might result in slightly lower solubility.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleDMSO is an excellent solvent for a wide range of organic compounds, including many kinase inhibitors.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic molecules.
AcetonitrileSparingly SolubleAcetonitrile is less polar than DMSO and DMF, which may limit its capacity to dissolve the compound.
AcetoneSparingly Soluble to InsolubleThe moderate polarity of acetone may not be sufficient to effectively solubilize the compound.
Nonpolar Solvents
Dichloromethane (DCM)Sparingly Soluble to InsolubleThe molecule's polarity is likely too high for significant solubility in nonpolar solvents like DCM.
Ethyl AcetateSparingly SolubleEthyl acetate has moderate polarity and may show some limited ability to dissolve the compound.
Hexanes/HeptaneInsolubleThe compound is expected to be insoluble in nonpolar aliphatic hydrocarbon solvents.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, the following experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, DMSO, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the test solvent of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant from the calibration curve. This concentration represents the equilibrium solubility.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of the concentration at which a compound, initially dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handling system (optional but recommended)

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance

Procedure:

  • Preparation of Dilution Series:

    • Dispense the aqueous buffer into the wells of a 96-well plate.

    • Use a liquid handler to perform serial dilutions of the DMSO stock solution into the buffer-containing wells. This creates a range of compound concentrations.

  • Incubation:

    • Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature. During this time, compounds with solubility below their concentration in a given well will precipitate.

  • Detection:

    • Nephelometry: Measure the turbidity (light scattering) of each well. An increase in scattering indicates the presence of precipitated compound.

    • UV-Vis Absorbance: After allowing the precipitate to settle or after filtration, measure the absorbance of the supernatant at a wavelength where the compound absorbs. A decrease in the expected absorbance indicates precipitation.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the equilibrium solubility determination using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Seal vial and place on shaker prep2->equil1 equil2 Agitate for 24-48 hours at constant temperature equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm filter) sep2->sep3 quant2 Analyze standards and sample (e.g., HPLC) sep3->quant2 sep3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3 result Quantitative Solubility Value quant3->result

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

Application Notes and Protocols for Single Crystal X-ray Diffraction of Pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the determination of the three-dimensional molecular structure of pyrrolo[3,2-b]pyridine derivatives using single crystal X-ray diffraction. While crystallographic data for the specific target compound, 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile, is not publicly available, this guide will utilize the crystallographic data of a closely related compound, 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, as an illustrative example.[1] The methodologies described herein are broadly applicable to small organic molecules and are intended for researchers in crystallography, medicinal chemistry, and drug development.

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are an important class of heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2] The precise determination of their molecular geometry by single crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Illustrative Crystallographic Data

The following table summarizes the single crystal X-ray diffraction data for the related compound, 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine.[1]

Parameter Value
Chemical FormulaC₁₂H₉N₃
Formula Weight195.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1416 (10)
b (Å)13.7428 (14)
c (Å)6.7395 (7)
α (°)90
β (°)94.331 (2)
γ (°)90
Volume (ų)936.63 (16)
Z4
Temperature (K)200
Radiation (Å)Mo Kα (λ = 0.71073)
Density (calculated) (g/cm³)1.384
Absorption Coefficient (μ) (mm⁻¹)0.09
F(000)408
Crystal Size (mm³)0.55 x 0.15 x 0.05
Theta range for data collection (°)2.1 to 25.0
Index ranges-12 ≤ h ≤ 12, -16 ≤ k ≤ 16, -8 ≤ l ≤ 8
Reflections collected8234
Independent reflections1644 [R(int) = 0.028]
Completeness to theta = 25.00°99.8 %
Data / restraints / parameters1644 / 0 / 136
Goodness-of-fit on F²1.03
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.111
R indices (all data)R1 = 0.052, wR2 = 0.118
Largest diff. peak and hole (e.Å⁻³)0.23 and -0.21

Experimental Protocols

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules like this compound, the following methods are commonly employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

For the illustrative compound, 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, crystals were grown from a dichloromethane solution layered with hexane at room temperature.[1]

Data Collection

A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS). The crystal is maintained at a constant low temperature (e.g., 100 K or 200 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and to integrate the reflection intensities. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for single crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_results Results synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray X-ray Diffraction Data Collection crystal_selection->xray data_processing Data Processing & Reduction xray->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: Experimental workflow for single crystal X-ray diffraction.

Logical Relationship of Crystallographic Analysis

The following diagram illustrates the logical relationship between the key steps in crystallographic analysis.

logical_relationship diffraction_pattern Diffraction Pattern unit_cell Unit Cell Parameters diffraction_pattern->unit_cell space_group Space Group Determination diffraction_pattern->space_group intensities Reflection Intensities diffraction_pattern->intensities electron_density Electron Density Map space_group->electron_density intensities->electron_density atomic_model Atomic Model electron_density->atomic_model refined_structure Refined Structure atomic_model->refined_structure

Caption: Logical flow of crystallographic structure determination.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 1H-pyrrolo[3,2-b]pyridine (6-azaindole) core structure?

A1: The most prevalent and effective method for constructing the 1H-pyrrolo[3,2-b]pyridine skeleton is the Fischer indole synthesis.[1] This approach involves the acid-catalyzed reaction of a suitable pyridylhydrazine with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of a 3-hydrazinopyridine derivative with a protected form of cyanoacetaldehyde or a related carbonyl compound.

Q2: Are there alternative synthetic strategies to the Fischer indole synthesis?

A2: Yes, an alternative route involves the initial formation of the 1H-pyrrolo[3,2-b]pyridine core, followed by the introduction of the acetonitrile side chain. This can be achieved through a Mannich reaction on the pyrrolopyridine to form a gramine-type intermediate, which is then displaced by a cyanide source.

Q3: What are the main challenges associated with the Fischer indole synthesis for azaindoles?

A3: The Fischer indole synthesis of azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can deactivate the hydrazine towards the required cyclization. This often necessitates harsh reaction conditions, which can lead to side reactions and lower yields.[1] The presence of electron-donating groups on the pyridine ring can facilitate the reaction.[2]

Q4: How can I introduce the acetonitrile group at the 3-position of the 1H-pyrrolo[3,2-b]pyridine ring?

A4: The most common method is the displacement of a suitable leaving group at the 3-position with a cyanide salt. A good precursor is the gramine derivative, (1H-pyrrolo[3,2-b]pyridin-3-yl)dimethylaminomethane, which can be readily displaced by cyanide.

Troubleshooting Guides

Route 1: Fischer Indole Synthesis

Problem 1: Low or No Yield of the 1H-pyrrolo[3,2-b]pyridine Core

Potential Cause Recommended Solution
Low reactivity of the pyridylhydrazine The electron-deficient nature of the pyridine ring can hinder the reaction. Consider using a pyridylhydrazine with an electron-donating substituent if your synthetic route allows.
Inappropriate acid catalyst A variety of Brønsted and Lewis acids can be used.[3] Screen different acids such as polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid, or zinc chloride to find the optimal catalyst for your specific substrate.
Suboptimal reaction temperature The reaction often requires high temperatures to proceed.[4] However, excessively high temperatures can lead to decomposition. Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability.
Decomposition of starting materials or product Harsh acidic conditions and high temperatures can cause degradation. Consider using milder conditions or a two-step procedure where the hydrazone is first formed and isolated before cyclization.

Problem 2: Formation of Tar-like Side Products

Potential Cause Recommended Solution
Excessively high reaction temperature High temperatures can promote polymerization and the formation of intractable tars. Reduce the reaction temperature and extend the reaction time if necessary.
High concentration of acid catalyst Too much acid can lead to unwanted side reactions. Optimize the amount of acid catalyst used in the reaction.
Presence of oxygen Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to tar formation.
Route 2: Gramine-based Synthesis

Problem 1: Low Yield of the Gramine Intermediate in the Mannich Reaction

Potential Cause Recommended Solution
Incorrect stoichiometry of reagents Optimize the ratio of the 1H-pyrrolo[3,2-b]pyridine, formaldehyde, and dimethylamine. An excess of formaldehyde and dimethylamine is often used.
Suboptimal pH The Mannich reaction is sensitive to pH. Ensure the reaction conditions are appropriately controlled, typically in a buffered system or with a suitable acid catalyst.
Low reactivity of the pyrrolopyridine The electron density at the 3-position of the 1H-pyrrolo[3,2-b]pyridine is crucial. If the ring is substituted with electron-withdrawing groups, the reaction may be sluggish.

Problem 2: Incomplete Cyanation of the Gramine Intermediate

Potential Cause Recommended Solution
Poor leaving group ability of dimethylamine The displacement of dimethylamine is a key step. The reaction can be facilitated by quaternizing the gramine intermediate with an alkyl halide (e.g., methyl iodide) to form a more reactive quaternary ammonium salt.
Low nucleophilicity of the cyanide source Use a soluble and reactive cyanide source such as sodium cyanide or potassium cyanide in a suitable polar aprotic solvent like DMF or DMSO.
Suboptimal reaction temperature The displacement reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of the 1H-pyrrolo[3,2-b]pyridine Core

This is a general procedure and may require optimization for specific substrates.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 3-hydrazinopyridine hydrochloride (1 equivalent) and 3,3-diethoxypropionitrile (1.1 equivalents) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the hydrazone formation is complete, the solvent can be removed under reduced pressure.

  • Cyclization:

    • To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

    • Heat the mixture to 140-160 °C with vigorous stirring for 1-3 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution with a strong base (e.g., NaOH or KOH) to pH 8-9.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of the Gramine Intermediate via Mannich Reaction
  • In a flask, cool a solution of dimethylamine (1.2 equivalents) in ethanol to 0 °C.

  • Add aqueous formaldehyde (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Add a solution of 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in ethanol to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the gramine derivative.

Protocol 3: Cyanation of the Gramine Intermediate
  • Dissolve the gramine derivative (1 equivalent) in a suitable solvent such as DMF or a mixture of ethanol and water.

  • Add sodium cyanide or potassium cyanide (1.5-2 equivalents).

  • If starting from the free base gramine, add methyl iodide (1.1 equivalents) to form the quaternary ammonium salt in situ.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Fischer Indole Synthesis of Azaindoles

Starting Hydrazine Carbonyl Compound Acid Catalyst Temperature (°C) Yield (%) Reference
3-HydrazinopyridinePyruvic acidH₂SO₄/EtOHRefluxModerateGeneral Method
2-Methoxy-3-hydrazinopyridineCyclohexanonePPA150Good[2]
4-HydrazinopyridineVarious ketonesPPA160-180Variable[1]

Table 2: Typical Conditions for Cyanation of Gramine Derivatives

Substrate Cyanide Source Solvent Temperature (°C) Yield (%) Reference
GramineNaCNDMF100HighGeneral Method
Quaternized GramineKCNEtOH/H₂O80HighGeneral Method

Visualizations

experimental_workflow_fischer_indole start Starting Materials (3-Hydrazinopyridine, Carbonyl Compound) hydrazone Hydrazone Formation (Acid Catalyst, RT) start->hydrazone cyclization Fischer Indole Cyclization (Strong Acid, High Temp) hydrazone->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the Fischer indole synthesis route.

experimental_workflow_gramine start 1H-pyrrolo[3,2-b]pyridine mannich Mannich Reaction (Formaldehyde, Dimethylamine) start->mannich gramine Gramine Intermediate mannich->gramine cyanation Cyanation (NaCN/KCN) gramine->cyanation workup Aqueous Workup & Extraction cyanation->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the gramine-based synthesis route.

troubleshooting_fischer_indole low_yield Low/No Yield cause1 Low Hydrazine Reactivity low_yield->cause1 cause2 Suboptimal Catalyst low_yield->cause2 cause3 Incorrect Temperature low_yield->cause3 tar Tar Formation cause4 High Temperature tar->cause4 cause5 High Acid Concentration tar->cause5 solution1 Use Electron-Donating Substituents cause1->solution1 solution2 Screen Different Acids cause2->solution2 solution3 Optimize Temperature cause3->solution3 solution4 Reduce Temperature cause4->solution4 solution5 Optimize Acid Amount cause5->solution5

Caption: Troubleshooting logic for the Fischer indole synthesis.

References

Technical Support Center: Synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and well-documented synthetic strategies commence with 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole). The key transformations typically involve a Mannich reaction to introduce a functionalized methyl group at the C3 position, followed by a cyanation step.

Q2: What is the role of the Mannich reaction in this synthesis?

A2: The Mannich reaction is a crucial step for introducing a reactive handle at the C3 position of the pyrrolo[2,3-b]pyridine core. This reaction typically employs formaldehyde and a secondary amine, such as dimethylamine, to form the corresponding gramine derivative, 3-(dimethylaminomethyl)-1H-pyrrolo[2,3-b]pyridine. This intermediate is then readily converted to the target nitrile.

Q3: What are the common side products I might encounter during the synthesis?

A3: Potential side products can arise from both the Mannich reaction and the subsequent cyanation step. These may include unreacted starting materials, intermediates, and products from side reactions such as over-alkylation or hydrolysis. A detailed breakdown of potential impurities is provided in the Troubleshooting Guide.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, intermediate, and product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.

Q5: What are the recommended purification methods for the final product?

A5: The crude product is typically purified by flash column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low Yield in the Mannich Reaction Step

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Decomposition of starting material: 1H-pyrrolo[2,3-b]pyridine can be sensitive to harsh reaction conditions.

  • Formation of side products: Competing side reactions may be consuming the starting material.

Troubleshooting Steps:

Parameter Recommendation Rationale
Reaction Time Monitor the reaction by TLC until the starting material is consumed.To ensure the reaction proceeds to completion.
Temperature Maintain the recommended reaction temperature. Avoid excessive heating.High temperatures can lead to decomposition.
Reagent Quality Use freshly opened or purified reagents, especially formaldehyde.Paraformaldehyde can be a source of impurities.
pH Control Ensure the pH is within the optimal range for the Mannich reaction.pH can significantly influence the reaction rate and selectivity.
Problem 2: Presence of Multiple Spots on TLC After the Mannich Reaction

Potential Side Products and Identification:

Side Product Typical Rf Value (vs. Gramine Intermediate) Identification Notes
Unreacted 1H-pyrrolo[2,3-b]pyridineHigherLess polar than the gramine intermediate.
Bis-alkylated DimerLowerMore polar and higher molecular weight.
N-alkylated IsomerSimilarMay be difficult to separate from the desired product by TLC.

Troubleshooting Steps:

  • Optimize Stoichiometry: Use a slight excess of formaldehyde and dimethylamine to drive the reaction towards the desired product.

  • Purification: Carefully perform column chromatography to separate the desired gramine intermediate from the side products.

Problem 3: Low Yield in the Cyanation Step

Possible Causes:

  • Incomplete reaction: The conversion of the gramine intermediate to the nitrile may be inefficient.

  • Hydrolysis of the nitrile: The nitrile product can hydrolyze to the corresponding amide or carboxylic acid under the reaction conditions.

  • Poor quality of cyanide source: The cyanide reagent may be old or hydrated.

Troubleshooting Steps:

Parameter Recommendation Rationale
Cyanide Source Use a fresh, anhydrous source of cyanide (e.g., NaCN, KCN, or TMSCN).Moisture can lead to hydrolysis of the nitrile.
Reaction Temperature Maintain the optimal reaction temperature. Avoid prolonged heating at high temperatures.High temperatures can promote hydrolysis.
pH Control Control the pH of the reaction mixture, as both strongly acidic and basic conditions can facilitate nitrile hydrolysis.To minimize the formation of hydrolysis byproducts.
Work-up Perform the aqueous work-up under neutral or slightly acidic conditions.To prevent hydrolysis of the nitrile during extraction.
Problem 4: Presence of Impurities in the Final Product

Potential Impurities and Their Origin:

Impurity Chemical Name Origin
Impurity A 3-(Dimethylaminomethyl)-1H-pyrrolo[2,3-b]pyridineUnreacted gramine intermediate from the cyanation step.
Impurity B 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetamidePartial hydrolysis of the nitrile product.
Impurity C 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acidComplete hydrolysis of the nitrile product.

Troubleshooting and Purification:

  • Optimize Cyanation: Refer to the troubleshooting steps for low yield in the cyanation step to minimize the formation of these impurities.

  • Purification: A well-optimized flash column chromatography protocol should effectively separate the desired nitrile from these more polar impurities. A gradient elution system may be necessary.

Experimental Protocols

Key Experiment 1: Synthesis of 3-(Dimethylaminomethyl)-1H-pyrrolo[2,3-b]pyridine (Gramine Intermediate)

Methodology:

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent (e.g., dioxane or acetic acid) at room temperature, add dimethylamine (as an aqueous solution or hydrochloride salt, 1.2 eq.).

  • Add formaldehyde (as an aqueous solution, 1.2 eq.) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for the time determined by TLC monitoring (typically 2-4 hours).

  • After completion, quench the reaction with a suitable aqueous base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude gramine intermediate.

Key Experiment 2: Synthesis of this compound

Methodology:

  • Dissolve the crude gramine intermediate (1.0 eq.) in a suitable solvent (e.g., DMF or a mixture of ethanol and water).

  • Add a cyanide source, such as sodium cyanide (1.5 eq.) or potassium cyanide (1.5 eq.).

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow start Start: 1H-pyrrolo[2,3-b]pyridine mannich Mannich Reaction (Formaldehyde, Dimethylamine) start->mannich gramine Intermediate: 3-(Dimethylaminomethyl)-1H- pyrrolo[2,3-b]pyridine mannich->gramine cyanation Cyanation (NaCN or KCN) gramine->cyanation purification Purification (Column Chromatography) cyanation->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_mannich Mannich Reaction Issues cluster_cyanation Cyanation Step Issues low_yield_m Low Yield check_time_temp Check Time/ Temp low_yield_m->check_time_temp check_reagents Check Reagent Quality low_yield_m->check_reagents multiple_spots Multiple Spots on TLC optimize_stoich Optimize Stoichiometry multiple_spots->optimize_stoich purify_intermediate Purify Intermediate multiple_spots->purify_intermediate low_yield_c Low Yield check_cn_source Check Cyanide Source low_yield_c->check_cn_source control_temp_ph Control Temp/pH low_yield_c->control_temp_ph impurities Final Product Impurities optimize_cyanation Optimize Cyanation impurities->optimize_cyanation improve_purification Improve Purification impurities->improve_purification start Problem Encountered start->low_yield_m start->multiple_spots start->low_yield_c start->impurities

Caption: Troubleshooting logic for the synthesis.

Technical Support Center: Synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and effective method for synthesizing this compound, a derivative of 4-azaindole, is through the cyanation of a suitable precursor. One established route involves the reaction of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (a gramine derivative) with a cyanide source, such as sodium cyanide, in the presence of acetic acid.[1][2] Another approach utilizes the reaction of N,N,N-trimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide with trimethylsilyl cyanide (TMSCN) and a fluoride source like tetrabutylammonium fluoride (TBAF).[1]

Q2: I am observing a very low yield in my reaction. What are the most likely causes?

Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Incomplete formation of the starting material: If you are preparing the gramine derivative in-situ or as a separate step, incomplete reaction can carry through and lower the overall yield.

  • Inefficient cyanation: The cyanation step is critical. The choice of cyanide source, solvent, temperature, and reaction time can all significantly impact the yield.

  • Side reactions: Competing side reactions, such as polymerization or the formation of isomeric byproducts, can consume starting material and reduce the yield of the desired product.[3]

  • Product degradation: The pyrrolopyridine core can be sensitive to harsh reaction conditions, such as strong acids or high temperatures, leading to decomposition.[4]

  • Difficult purification: The final product may be difficult to separate from impurities or byproducts, leading to loss during workup and purification.[3]

Q3: Can the choice of acid catalyst affect the yield in Fischer indole-type syntheses for the pyrrolopyridine core?

Yes, for syntheses that rely on a Fischer indole-type cyclization to form the pyrrolopyridine skeleton, the choice and concentration of the acid catalyst are crucial.[5] Both Brønsted acids (e.g., polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[3][5] Suboptimal acid strength or concentration can lead to incomplete cyclization or degradation of the starting materials or product.[3] It is often necessary to screen several acid catalysts to find the optimal conditions for a specific substrate.

Troubleshooting Guide

This guide addresses specific issues that may lead to low yields and offers potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion of Starting Material 1. Inactive or insufficient reagents. 2. Suboptimal reaction temperature or time. 3. Poor solubility of starting materials.1. Use fresh, high-purity reagents. Ensure accurate stoichiometry. 2. Optimize temperature and reaction time by monitoring the reaction progress with TLC or LC-MS. 3. Screen different solvents to improve solubility.
Formation of Multiple Products/Byproducts 1. Side reactions due to high temperature. 2. Competing reaction pathways (e.g., regioisomer formation). 3. Reaction with atmospheric moisture or oxygen.1. Lower the reaction temperature to improve selectivity.[3] 2. Modify the substrate or reagents to favor the desired pathway. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Degradation 1. Harsh acidic or basic conditions during reaction or workup. 2. Prolonged heating.1. Use milder reagents or buffer the reaction mixture. Perform workup at a neutral pH if possible.[3] 2. Minimize reaction time once the starting material is consumed.
Difficulty in Product Purification 1. Presence of closely related impurities. 2. Product is unstable on silica gel.1. Optimize chromatographic conditions (e.g., different solvent systems, gradient elution). Consider recrystallization.[3] 2. Use an alternative stationary phase (e.g., alumina) or consider purification by recrystallization or trituration.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile from its gramine derivative.

Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile [2]

  • To a solution of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (5.60 g, 32.0 mmol) in N,N-dimethylformamide (DMF, 20 mL), add a solution of sodium cyanide (2.35 g, 48.2 mmol) in water (16 mL).

  • Slowly add acetic acid (5 mL) to the mixture in a dropwise manner with stirring.

  • Heat the reaction mixture to 110 °C and maintain this temperature for 8 hours.

  • After cooling to room temperature, dilute the solution with a saturated aqueous potassium carbonate solution (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane = 50:50) to afford 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile as a white crystalline solid.

Visualizations

Synthetic Pathway

SynthesisPathway Start 1H-Pyrrolo[3,2-b]pyridine Intermediate Gramine Derivative (N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine) Start->Intermediate Mannich Reaction (CH2O, HN(CH3)2) Product This compound Intermediate->Product Cyanation (NaCN, Acetic Acid)

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity AnalyzeCrude Analyze Crude Reaction Mixture (TLC, LC-MS) CheckPurity->AnalyzeCrude Purity OK VerifyStructure Verify Structure of Starting Materials CheckPurity->VerifyStructure Purity Low IncompleteReaction Incomplete Reaction AnalyzeCrude->IncompleteReaction Starting Material Present SideProducts Multiple Side Products AnalyzeCrude->SideProducts Multiple Spots/Peaks NoProduct No Desired Product AnalyzeCrude->NoProduct No Product Spot/Peak OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) IncompleteReaction->OptimizeConditions ChangeConditions Change Reaction Conditions (Lower Temp, Inert Atm.) SideProducts->ChangeConditions NoProduct->VerifyStructure PurificationIssue Purification Issues OptimizeConditions->PurificationIssue ChangeConditions->PurificationIssue OptimizePurification Optimize Purification Method (Solvent System, Recrystallization) PurificationIssue->OptimizePurification Yes End Improved Yield PurificationIssue->End No OptimizePurification->End

Caption: A logical workflow for troubleshooting low yield issues.

Key Parameter Relationships

ParameterRelationships Yield Yield Purity Purity Yield->Purity interdependent Temp Temperature Temp->Yield affects rate & side reactions Temp->Purity affects selectivity Time Time Time->Yield affects completion & degradation Solvent Solvent Solvent->Yield affects solubility & reactivity Reagents Reagent Quality Reagents->Yield critical for success Atmosphere Atmosphere Atmosphere->Purity prevents oxidative byproducts

Caption: Relationships between key experimental parameters and outcomes.

References

Technical Support Center: Purification of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile.

Troubleshooting Guides & FAQs

Our troubleshooting guides are designed to address common issues encountered during the purification of this compound.

Issue 1: Low yield after aqueous work-up and extraction.

  • Q1: My final product yield is significantly lower than expected after performing an aqueous wash and extraction. What could be the cause?

    • A1: this compound may have some solubility in the aqueous layer, especially if the pH is not optimized. Ensure the aqueous layer is saturated with a salt, such as brine, to decrease the solubility of the organic product. Additionally, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous phase.

Issue 2: Persistent impurities after column chromatography.

  • Q2: I've purified my compound using silica gel column chromatography, but I still see impurities in the NMR/LC-MS. How can I improve the separation?

    • A2: This could be due to several factors:

      • Inappropriate Solvent System: The polarity of your eluent may not be optimal. Try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems for similar compounds include dichloromethane/methanol and hexane/ethyl acetate.[1][2]

      • Co-eluting Impurities: The impurities may have a similar polarity to your product. Consider using a different stationary phase, such as alumina, or a reverse-phase C18 column.[3]

      • Compound Degradation: The compound might be unstable on silica gel. To mitigate this, you can try deactivating the silica gel with a small amount of triethylamine in your eluent or perform the chromatography quickly and at a low temperature.

Issue 3: Difficulty in inducing crystallization.

  • Q3: I am trying to purify my product by recrystallization, but it either oils out or fails to crystallize. What should I do?

    • A3: Successful crystallization depends on finding the right solvent or solvent system.

      • Solvent Screening: Systematically screen a range of solvents with varying polarities. A good crystallization solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures.

      • Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (e.g., dichloromethane) and then slowly add an anti-solvent (a solvent in which your compound is insoluble, e.g., hexane) until turbidity is observed.[1][2] Then, allow the solution to slowly cool.

      • Seeding: If you have a small amount of pure product, you can add a seed crystal to the supersaturated solution to induce crystallization.

Issue 4: Product appears as a colored oil instead of a solid.

  • Q4: My final product is a dark oil, but the literature suggests it should be a solid. What could be the reason?

    • A4: The presence of colored impurities or residual solvent can prevent your product from solidifying.

      • Charcoal Treatment: Dissolve the oily product in a suitable organic solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter it through celite to remove the charcoal and adsorbed colored impurities.

      • High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period.

Quantitative Data Summary

Purification MethodStarting Material Purity (%)Final Product Purity (%)Yield (%)Key Impurities Removed
Aqueous Wash & Extraction
Column Chromatography (Silica)
Column Chromatography (Alumina)
Recrystallization
Preparative HPLC

Experimental Protocols

Below are detailed methodologies for common purification techniques that can be adapted for this compound.

Protocol 1: Aqueous Wash and Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities.

  • Follow with a wash using saturated aqueous sodium chloride (brine) to remove excess water and water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexane or methanol in dichloromethane is a common choice.[1]

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 3: Recrystallization

  • Dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the crystals under a vacuum to remove any residual solvent. A common solvent system for similar compounds is dichloromethane/hexane.[1][2]

Visual Workflow for Purification Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Troubleshooting start Crude Product wash Aqueous Wash start->wash extract Solvent Extraction wash->extract analyze1 Analyze Purity (TLC/LC-MS) extract->analyze1 pure1 Pure Product analyze1->pure1 Purity > 98% impure1 Impure Product analyze1->impure1 Purity < 98% column Column Chromatography impure1->column analyze2 Analyze Purity column->analyze2 pure2 Pure Product analyze2->pure2 Purity > 98% impure2 Impure Product analyze2->impure2 Purity < 98% recrystallize Recrystallization impure2->recrystallize analyze3 Analyze Purity recrystallize->analyze3 pure3 Pure Product analyze3->pure3 Purity > 98% impure3 Further Analysis/Alternative Methods analyze3->impure3 Purity < 98%

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Stability of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound in acidic conditions?

Under acidic conditions, the primary degradation pathway for this compound is expected to be the hydrolysis of the nitrile group.[1][2][3][4][5] This reaction typically proceeds in two main steps:

  • Hydrolysis to a primary amide: The nitrile group is first hydrolyzed to form 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetamide.[3][6]

  • Hydrolysis to a carboxylic acid: The primary amide is then further hydrolyzed to yield 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid.[1][2][7]

This process is generally catalyzed by the presence of acid and may be accelerated by an increase in temperature.

Q2: Is the pyrrolo[3,2-b]pyridine (7-azaindole) core expected to be stable under acidic conditions?

The pyrrolo[3,2-b]pyridine ring system, also known as 7-azaindole, is generally considered to be relatively stable. However, under strongly acidic conditions, the pyridine nitrogen can be protonated. This protonation can deactivate the ring to certain electrophilic substitution reactions but does not typically lead to rapid degradation of the heterocyclic core under standard experimental conditions. It is important to note that extreme acidic conditions (very low pH) and high temperatures could potentially lead to more complex degradation pathways of the ring system itself, though this is less common than the hydrolysis of the acetonitrile side chain.

Q3: What are the likely degradation products I should monitor for in my experiments?

The primary degradation products to monitor for are:

  • 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetamide: The initial hydrolysis product.

  • 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid: The final hydrolysis product of the acetonitrile group.

It is also advisable to monitor for any other unexpected peaks in your analytical chromatogram, which could indicate degradation of the 7-azaindole ring, especially under harsh acidic and thermal stress.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid and complete degradation of the starting material. The acidic conditions (pH, temperature) are too harsh.Reduce the acid concentration, lower the reaction temperature, or decrease the exposure time. Start with milder conditions and incrementally increase the stress to achieve the desired level of degradation (typically 5-20% for forced degradation studies).[2][3]
No degradation observed. The acidic conditions are too mild.Increase the acid concentration, raise the reaction temperature, or extend the exposure time. Refluxing in 0.1 N to 1 N HCl is a common starting point for forced degradation.[3][4]
Multiple unexpected degradation products are observed. This could indicate degradation of the 7-azaindole ring system in addition to nitrile hydrolysis. The conditions may be excessively harsh, or the molecule may be inherently unstable under these conditions.Analyze the degradation products using techniques like LC-MS to identify their structures. This will help in understanding the degradation pathway. Consider using a less aggressive acid or lower temperatures.
Inconsistent results between experiments. Variations in experimental parameters such as exact pH, temperature, or reaction time. Purity of the starting material.Ensure precise control over all experimental parameters. Use a calibrated pH meter and a temperature-controlled reaction setup. Verify the purity of your this compound before starting the experiment.

Experimental Protocols

Forced Degradation Study Under Acidic Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5]

Objective: To induce and identify the primary degradation products of this compound under acidic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • High-purity water

  • Acetonitrile (or other suitable organic solvent)

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).[3]

  • Acid Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

    • In a separate experiment, to another known volume of the stock solution, add an equal volume of 1 N HCl.

    • A control sample should be prepared by adding an equal volume of high-purity water.

  • Incubation:

    • Incubate the samples at a controlled temperature. A common starting point is 60°C.[1] If no degradation is observed, the temperature can be increased.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation reaction.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method to quantify the amount of remaining this compound and the formation of any degradation products.

    • The goal is to achieve a target degradation of 5-20%.[2][3] Adjust the stress conditions (acid concentration, temperature, time) as necessary to fall within this range.

  • Peak Identification: If significant degradation products are observed, use LC-MS to determine their molecular weights and aid in structure elucidation.

Data Presentation

Condition Time (hours) This compound (% remaining) Degradation Product 1 (%) (2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetamide)Degradation Product 2 (%) (2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid)Unknown Impurities (%)
0.1 N HCl, 60°C0100000
2
4
8
24
1 N HCl, 60°C0100000
2
4
8
24

Visualizations

Potential Degradation Pathway

The following diagram illustrates the likely degradation pathway of this compound under acidic conditions.

DegradationPathway Start This compound Intermediate 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetamide Start->Intermediate Hydrolysis (H+, H2O) End 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid Intermediate->End Hydrolysis (H+, H2O)

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow

This diagram outlines the general workflow for conducting a forced degradation study.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL) AcidStress Add Acid (0.1N or 1N HCl) Incubate at Controlled Temperature Prep->AcidStress Neutralize Neutralize Aliquots AcidStress->Neutralize Withdraw at Timepoints HPLC HPLC Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS If Degradants > Threshold

Caption: Workflow for a forced degradation study under acidic conditions.

References

Technical Support Center: Degradation Pathways of Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the degradation pathways of pyrrolopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation pathways for pyrrolopyridine compounds?

A1: Pyrrolopyridine compounds are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The specific pathway and rate of degradation are highly dependent on the chemical structure of the pyrrolopyridine core and its substituents.

  • Hydrolysis: Hydrolytic degradation is often observed under both acidic and alkaline conditions. For instance, pyrrolo[3,4-c]pyridine-1,3-dione derivatives are particularly unstable in alkaline environments, leading to the cleavage of the C1-N2 bond in the pyrrolopyridinedione ring, resulting in the formation of an isonicotinic acid derivative.[1] These compounds are also labile in acidic media, though generally more stable in neutral conditions.[2][3]

  • Oxidation: Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents like hydrogen peroxide.[3] The susceptibility to oxidation is influenced by the substituents on the pyrrolopyridine ring.

  • Photodegradation: Many pyrrolopyridine derivatives are photolabile, meaning they degrade upon exposure to light.[2][3] The presence of certain functional groups, such as a 1,3,4-tetraisoquinoline group, can increase susceptibility to photodegradation.[2][3] Degradation often involves the breaking of the pyrrolo[3,4-c]pyridine-1,3-dione, piperazine, and/or tetrahydroisoquinoline rings.[2][3]

Q2: How do different substituents on the pyrrolopyridine ring affect its stability?

A2: Substituents play a crucial role in the stability of pyrrolopyridine compounds.

  • Aliphatic Chains: Shortening of an aliphatic chain attached to the molecule can increase its sensitivity to both hydrolytic and oxidizing agents.[2][3]

  • Carbonyl and Tetrafluoromethyl Groups: The introduction of a carbonyl group to an aliphatic chain and a tetrafluoromethyl group to a phenyl ring can stabilize the molecule against hydrolysis and oxidation. However, these same groups can increase sensitivity to light.[2][3]

  • 1,3,4-Tetraisoquinoline Group: The presence of this group tends to increase the compound's susceptibility to photodegradation.[2][3]

Q3: What are the common degradation products of pyrrolopyridine compounds?

A3: The degradation products depend on the specific pyrrolopyridine scaffold and the degradation pathway. For pyrrolo[3,4-c]pyridine-1,3-dione derivatives, alkaline hydrolysis leads to the formation of isonicotinic acid derivatives through the cleavage of the pyrrolopyridinedione ring.[1] Photodegradation can lead to the breaking of the pyrrolo[3,4-c]pyridine-1,3-dione, piperazine, and/or tetrahydroisoquinoline rings.[2][3]

Q4: What are the typical metabolic pathways for pyrrolopyridine compounds?

A4: The metabolic degradation of pyrrolopyridine compounds often involves enzymes from the cytochrome P450 (CYP) family. These enzymes can catalyze a variety of reactions, including hydroxylation, oxidation, and dealkylation. The specific metabolic fate of a pyrrolopyridine derivative is highly dependent on its structure. For example, some pyrrolopyrimidine-based kinase inhibitors are known to be metabolized by CYPs, and their metabolic stability can be a key factor in their pharmacokinetic profile.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of pyrrolopyridine degradation.

Issue 1: Inconsistent or non-reproducible degradation profiles in forced degradation studies.

Possible Causes:

  • Inconsistent Stress Conditions: Minor variations in temperature, pH, light intensity, or concentration of reagents (e.g., acid, base, oxidizing agent) can lead to significant differences in degradation rates.

  • Sample Preparation Variability: Inconsistent sample concentrations or improper dissolution can affect the degradation kinetics.

  • Analytical Method Variability: Issues with the HPLC method, such as column degradation, mobile phase inconsistencies, or detector fluctuations, can lead to variable results.

Solutions:

  • Standardize Protocols: Ensure that all experimental parameters are tightly controlled and documented. Use calibrated equipment (e.g., ovens, pH meters, light sources).

  • Careful Sample Preparation: Accurately weigh compounds and use calibrated volumetric glassware. Ensure complete dissolution of the sample before applying stress conditions.

  • Method Validation: Use a validated, stability-indicating analytical method. Regularly check system suitability parameters (e.g., peak shape, resolution, retention time) to ensure consistent performance of the analytical system.

Issue 2: Poor peak shape (e.g., tailing, fronting, or splitting) in the HPLC analysis of degradation samples.

Possible Causes:

  • Secondary Interactions: Basic pyrrolopyridine compounds can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte or its degradation products, it can result in poor peak shape.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can affect peak symmetry.

Solutions:

  • Optimize Mobile Phase: For basic compounds, add a competing base (e.g., triethylamine) to the mobile phase or use a mobile phase with a low pH (e.g., 2-3) to protonate the analytes and minimize silanol interactions.

  • Use End-Capped Columns: Employ columns with better end-capping to reduce the number of free silanol groups.

  • Adjust Sample Concentration: Dilute the sample to avoid column overload.

  • Control pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.

  • Column Maintenance: Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.

Issue 3: Difficulty in identifying degradation products by LC-MS.

Possible Causes:

  • Low Abundance of Degradation Products: Degradation products may be present at very low concentrations, making them difficult to detect.

  • Ion Suppression: Co-eluting matrix components or high concentrations of the parent drug can suppress the ionization of the degradation products in the mass spectrometer.

  • Formation of Multiple Isomeric Degradants: It can be challenging to distinguish between isomers based on mass spectrometry alone.

Solutions:

  • Concentrate Samples: If possible, concentrate the degradation samples to increase the concentration of the degradation products.

  • Optimize Chromatographic Separation: Improve the separation of degradation products from the parent compound and other matrix components to minimize ion suppression.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can aid in determining the elemental composition of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to obtain fragmentation patterns of the degradation products, which can provide structural information.

  • Reference Standards: If possible, synthesize potential degradation products and use them as reference standards for confirmation.

Data Presentation

Table 1: Summary of Degradation Behavior of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives under Various Stress Conditions

Stress ConditionReagent/ParametersObservationStabilityReference
Acidic Hydrolysis 0.1 M HCl, 80°CDegradation observedLabile[2][3]
Alkaline Hydrolysis 0.1 M NaOH, Room TempRapid degradationExtremely Unstable[1][2][3]
Neutral Hydrolysis Water, 80°CNo significant degradationStable[2][3]
Oxidative Degradation 3% H₂O₂, Room TempDegradation observed, dependent on structureVaries[2][3]
Photodegradation UV light (254 nm), Visible lightDegradation observedPhotolabile[2][3]
Thermal Degradation 80°CStable in solid stateStable[2]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation

Objective: To assess the stability of a pyrrolopyridine compound under acidic, alkaline, and neutral hydrolytic conditions.

Materials:

  • Pyrrolopyridine compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Purified water

  • HPLC-grade methanol and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • Water bath or oven

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the pyrrolopyridine compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Preparation:

    • Acidic Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and make up the volume with 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).

    • Alkaline Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and make up the volume with 0.1 M NaOH to achieve the desired final concentration.

    • Neutral Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and make up the volume with purified water to achieve the desired final concentration.

  • Incubation:

    • Incubate the acidic and neutral solutions at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • Keep the alkaline solution at room temperature due to the higher reactivity.

    • At each time point, withdraw an aliquot of the sample.

  • Sample Quenching and Analysis:

    • For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the alkaline sample, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Protocol 2: Forced Oxidative Degradation

Objective: To evaluate the susceptibility of a pyrrolopyridine compound to oxidative degradation.

Materials:

  • Pyrrolopyridine compound

  • 3% Hydrogen peroxide (H₂O₂) solution

  • HPLC-grade methanol and acetonitrile

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the pyrrolopyridine compound (e.g., 1 mg/mL) in a suitable solvent.

  • Sample Preparation: To a volumetric flask, add an appropriate volume of the stock solution and make up the volume with 3% H₂O₂ to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubation: Keep the solution at room temperature for a defined period, taking samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis: Dilute the samples with the mobile phase and analyze directly by HPLC.

  • Data Analysis: Calculate the percentage of degradation as described in Protocol 1.

Protocol 3: Photostability Testing

Objective: To assess the stability of a pyrrolopyridine compound upon exposure to light.

Materials:

  • Pyrrolopyridine compound

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Quartz cuvettes or other transparent containers

  • Photostability chamber equipped with UV and visible light sources

  • Aluminum foil

Procedure:

  • Sample Preparation: Prepare a solution of the pyrrolopyridine compound at a known concentration in a transparent container.

  • Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control.

  • Exposure: Place both the test and control samples in the photostability chamber. Expose them to a specified light source (e.g., a combination of UV and visible light) for a defined duration, according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw aliquots from both the exposed and dark control samples. Analyze the samples by HPLC.

  • Data Analysis: Compare the chromatograms of the exposed and dark control samples. Any new peaks in the exposed sample that are not present in the dark control can be attributed to photodegradation. Calculate the percentage of degradation.

Mandatory Visualization

Degradation Pathway of Pyrrolo[3,4-c]pyridine-1,3-dione

cluster_hydrolysis Hydrolytic Degradation (Alkaline) cluster_photodegradation Photodegradation Pyrrolopyridine_dione Pyrrolo[3,4-c]pyridine-1,3-dione Derivative Isonicotinic_acid Isonicotinic Acid Derivative Pyrrolopyridine_dione->Isonicotinic_acid OH⁻ (Ring Cleavage) Pyrrolopyridine_dione_photo Pyrrolo[3,4-c]pyridine-1,3-dione Derivative Ring_cleavage_products Ring Cleavage Products (Piperazine, Tetrahydroisoquinoline) Pyrrolopyridine_dione_photo->Ring_cleavage_products UV/Vis Light

Caption: Major degradation pathways of pyrrolopyridine-1,3-dione derivatives.

Experimental Workflow for Forced Degradation Studies

Start Start: Pyrrolopyridine Compound Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Hydrolysis Hydrolysis (Acid, Base, Neutral) Stress_Conditions->Hydrolysis Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Photolysis Photolysis (UV/Vis Light) Stress_Conditions->Photolysis Analysis HPLC/LC-MS Analysis Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Data_Interpretation Data Interpretation: Identify Degradants, Determine Pathways Analysis->Data_Interpretation

Caption: General workflow for conducting forced degradation studies.

Troubleshooting Logic for HPLC Peak Tailing

Peak_Tailing Peak Tailing Observed? Check_Column Check Column Condition Peak_Tailing->Check_Column Yes Good_Peak Good Peak Shape Peak_Tailing->Good_Peak No Check_Mobile_Phase Check Mobile Phase Check_Column->Check_Mobile_Phase OK Replace_Column Replace Column Check_Column->Replace_Column Degraded Check_Sample Check Sample Check_Mobile_Phase->Check_Sample OK Optimize_pH Optimize pH / Additive Check_Mobile_Phase->Optimize_pH Incorrect pH Dilute_Sample Dilute Sample Check_Sample->Dilute_Sample Overloaded Check_Sample->Good_Peak OK Replace_Column->Good_Peak Optimize_pH->Good_Peak Dilute_Sample->Good_Peak

Caption: A logical approach to troubleshooting peak tailing in HPLC analysis.

References

avoiding byproduct formation in the synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile. Our aim is to help you overcome common challenges and minimize byproduct formation in your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound, a derivative of 4-azaindole, typically involves the introduction of a cyanomethyl group at the C3 position of the pyrrolopyridine core. A common and effective strategy is the cyanation of a suitable precursor, such as a Gramine derivative or a halomethyl-pyrrolopyridine. One prevalent method involves the reaction of N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine with a cyanide salt, such as sodium or potassium cyanide.[1] Another approach could involve a modified Fischer indole synthesis to construct the 1H-pyrrolo[3,2-b]pyridine skeleton first, followed by functionalization at the 3-position.[2]

Q2: I am observing a significant amount of an unknown impurity with a higher polarity than my product. What could it be?

A2: A common polar byproduct in nitrile syntheses is the corresponding carboxylic acid, formed by the hydrolysis of the nitrile group. This can occur during the reaction, especially if water is present and the conditions are acidic or basic, or during the aqueous workup. To confirm its identity, you can use techniques like LC-MS to check for the expected mass of the carboxylic acid derivative.

Q3: My reaction is sluggish and gives a low yield of the desired product. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and competing side reactions.[2] To address this, consider the following:

  • Reagent Purity: Ensure the purity of your starting materials and reagents, as impurities can interfere with the reaction.

  • Reaction Conditions: Optimize the reaction temperature and time. Some reactions may require elevated temperatures to proceed at a reasonable rate, while others might benefit from lower temperatures to enhance selectivity.[2]

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are often used for this type of reaction. Ensure the solvent is anhydrous.

  • Catalyst/Promoter: If applicable, the choice and loading of a catalyst or promoter are crucial.

Q4: How can I best purify the final product, this compound?

A4: Purification is commonly achieved through flash column chromatography on silica gel.[1] The choice of eluent system will depend on the polarity of the byproducts. A gradient of ethyl acetate in hexanes is often a good starting point. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Troubleshooting Guide: Byproduct Formation

This guide addresses specific issues related to byproduct formation during the synthesis of this compound.

Observed Problem Potential Cause Suggested Solution(s)
Presence of a byproduct with M+18 mass Hydrolysis of the nitrile group to the corresponding primary amide, or further to the carboxylic acid.- Ensure anhydrous reaction conditions. - Use a neutral or slightly acidic workup. - Minimize the duration of the aqueous workup.
Formation of a dark, insoluble material (polymerization) The pyrrolopyridine ring system can be sensitive to strong acids, leading to polymerization.- Avoid strong acidic conditions. - If an acid is required, use a milder acid or a buffer system. - Maintain a lower reaction temperature.
Presence of unreacted starting material The reaction may be incomplete due to insufficient reaction time, low temperature, or deactivation of reagents.- Increase the reaction time and monitor by TLC or LC-MS. - Gradually increase the reaction temperature. - Use a larger excess of the cyanide reagent.
Formation of regioisomers Although less common for C3-functionalization of this core, substitution at other positions on the pyrrole or pyridine ring is possible under certain conditions.- Modify the starting material to favor the desired regiochemistry. - Optimize reaction conditions (e.g., temperature, catalyst) to enhance selectivity.[2]

Experimental Protocols

Protocol 1: Cyanation of N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine

This protocol is adapted from a similar synthesis of a related isomer.[1]

  • Reaction Setup: To a solution of N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine (1.0 eq) in anhydrous DMF, add a solution of sodium cyanide (1.5 eq) in a minimal amount of water.

  • Acid Addition: Slowly add acetic acid (catalytic amount) to the mixture in a dropwise manner.

  • Heating: Heat the resulting solution to 110 °C for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Starting Material: N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine reagents Reagents: NaCN, Acetic Acid, DMF start->reagents 1. Mix heating Heating: 110°C, 8h reagents->heating 2. Heat quench Quenching: Sat. NaHCO3 heating->quench 3. Cool & Quench extraction Extraction: Ethyl Acetate quench->extraction 4. Extract purification Purification: Column Chromatography extraction->purification 5. Purify product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_byproducts Identify Byproduct cluster_solutions Potential Solutions start Problem: Byproduct Formation is_polar More Polar? start->is_polar is_polymeric Insoluble? start->is_polymeric is_starting_material Unreacted SM? start->is_starting_material solution_hydrolysis Check for water contamination Adjust workup pH is_polar->solution_hydrolysis Yes (Likely Hydrolysis) solution_polymer Reduce acidity Lower reaction temperature is_polymeric->solution_polymer Yes (Likely Polymerization) solution_incomplete Increase reaction time/temp Add more reagent is_starting_material->solution_incomplete Yes (Incomplete Reaction)

Caption: Troubleshooting logic for byproduct formation.

References

Technical Support Center: Improving the Purity of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile. The following sections offer detailed experimental protocols and address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are flash column chromatography and recrystallization. For small-scale purification or separation of closely related impurities, preparative thin-layer chromatography (prep TLC) or high-performance liquid chromatography (HPLC) can also be effective.[1] A multi-step approach, such as recrystallization followed by column chromatography, often yields the best results.[1]

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from unreacted starting materials, reagents from the synthesis, or side products. Common impurities may include residual starting materials and isomeric compounds formed during the synthesis. In some cases, degradation of the product on acidic silica gel can also introduce impurities.[1]

Q3: How can I assess the purity of my final product?

A3: The purity of this compound is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] NMR can help identify residual solvents and structural impurities.

Q4: Is this compound sensitive to acidic conditions?

A4: Yes, nitrogen-containing heterocyclic compounds like this one can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1] If you observe significant streaking on TLC or low recovery from a silica gel column, consider using a deactivated silica gel or an alternative stationary phase like neutral or basic alumina.[1]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Low recovery of the desired compound after flash column chromatography is a frequent issue. The following table outlines potential causes and suggested solutions.

Potential CauseTroubleshooting Suggestion
Compound Streaking or Tailing Optimize the solvent system. A common starting point is a gradient of ethyl acetate in hexanes. Adding a small amount of a more polar solvent like methanol or a basic modifier such as triethylamine can improve the peak shape.[1]
Insolubility in Loading Solvent Ensure the crude material is fully dissolved before loading it onto the column. If solubility is a problem, use a stronger, more polar solvent for loading, but keep the volume to a minimum to prevent band broadening.[1]
Improper Column Packing Make sure the silica gel is packed uniformly to prevent channeling, which can lead to poor separation and lower yields.[1]
Compound Degradation on Silica Gel Consider using neutral or basic alumina as the stationary phase, or deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.[1]
Issue 2: Persistent Impurities After Purification

Even after purification, you may observe persistent impurities in your NMR or LC-MS analysis.

Potential CauseTroubleshooting Suggestion
Co-eluting Impurities If impurities have a similar polarity to your product, a single chromatography step may not be enough. Try a multi-step purification approach, such as recrystallization followed by column chromatography, or use a different stationary phase like reversed-phase C18 silica.[1]
Residual Starting Materials/Reagents Review your reaction work-up to ensure all starting materials and reagents have been thoroughly removed. An aqueous wash with an appropriate pH adjustment can often remove acidic or basic impurities before chromatography.[1]
Isomeric Impurities The synthesis of azaindoles can sometimes produce structural isomers that are difficult to separate. High-Performance Liquid Chromatography (HPLC) may be necessary for effective separation.[1]
Residual Solvents in NMR Peaks from residual solvents can be mistaken for impurities. Consult NMR solvent impurity charts to identify these peaks. Drying your sample under a high vacuum or through lyophilization can help remove residual solvents.[1]
Issue 3: Difficulties with Recrystallization

Recrystallization can be challenging, with issues such as the compound "oiling out" or failing to crystallize.

Potential CauseTroubleshooting Suggestion
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve your compound when hot but not at room temperature. Screen various solvents with different polarities, such as ethanol, methanol, ethyl acetate, or hexane, as well as solvent mixtures.[1]
"Oiling Out" If your compound separates as an oil instead of crystals, this may be due to a supersaturated solution or the presence of impurities. Try using a more dilute solution, a different solvent system, or scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a small crystal of the pure compound can also be effective.[1]
Slow or No Crystal Formation Crystal formation can be a slow process. Allow the solution to cool gradually to room temperature, and then place it in a refrigerator or freezer.[1]

Data Presentation

The following tables provide illustrative data on the effectiveness of different purification methods.

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Flash Chromatography (Silica Gel) 75%95%60%
Recrystallization (Ethanol/Water) 75%92%75%
Flash Chromatography followed by Recrystallization 75%>99%55%

Table 2: Optimization of Flash Chromatography Conditions

Stationary PhaseEluent SystemPurity (by HPLC)
Silica Gel 30-70% Ethyl Acetate in Hexanes95%
Silica Gel with 1% Triethylamine 30-70% Ethyl Acetate in Hexanes97%
Neutral Alumina 20-60% Ethyl Acetate in Hexanes96%

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of cracks or channels.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 20% to 70% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath to check for crystal formation.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate a general troubleshooting workflow for purification and a hypothetical signaling pathway where a derivative of this compound might be active.

G Troubleshooting Workflow for Purification start Crude Product purification Purification (Chromatography or Recrystallization) start->purification analysis Purity Analysis (HPLC, NMR) purification->analysis pure Pure Product (>98%) analysis->pure Purity OK impure Impure Product (<98%) analysis->impure Purity Not OK troubleshoot Troubleshoot Purification impure->troubleshoot change_method Change Purification Method (e.g., different stationary phase or solvent) troubleshoot->change_method re_purify Re-purify change_method->re_purify re_purify->analysis G Hypothetical Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras compound This compound Derivative compound->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

References

Technical Support Center: Scale-Up Synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a compilation of information based on the synthesis of structurally related pyrrolopyridine compounds. As of the last update, specific literature detailing the industrial-scale synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile is not publicly available. The provided protocols and troubleshooting advice are intended for research and development purposes and should be adapted and validated by qualified personnel in a suitable laboratory or manufacturing setting.

Frequently Asked Questions (FAQs)

Q1: What are the potential synthetic routes for the scale-up of this compound?

A1: While a specific industrial synthesis is not documented in the provided search results, a common and plausible approach for the synthesis of related 3-substituted pyrrolopyridines involves a multi-step process. A likely route would be the introduction of a suitable precursor group at the 3-position of the 1H-pyrrolo[3,2-b]pyridine core, followed by conversion to the acetonitrile moiety. One such method involves the formation of a gramine-type intermediate, N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, which can then be displaced by a cyanide source.[1]

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Key parameters to control during the synthesis of pyrrolopyridine derivatives include reaction temperature, reaction time, the choice of solvent, and the stoichiometry of reagents.[2] For palladium-catalyzed cross-coupling reactions, which are often employed in the synthesis of complex heterocyclic molecules, the selection of the appropriate ligand and base is also crucial.[2][3] Monitoring reaction progress by techniques like TLC or LC-MS is recommended to determine the optimal reaction time.[2]

Q3: Are there any known safety hazards associated with the synthesis of this compound?

A3: The target molecule, 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] The synthesis may also involve hazardous reagents such as sodium or potassium cyanide, which are highly toxic, and flammable solvents. A thorough risk assessment and adherence to appropriate safety protocols are mandatory.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in the Cyanation Step
Potential Cause Troubleshooting Step Rationale
Poor reactivity of the leaving group If using a gramine intermediate, ensure the quaternization with a reagent like iodomethane is complete before adding the cyanide source.[1]The quaternary ammonium salt is a much better leaving group than the dimethylamine.
Suboptimal reaction temperature Gradually increase the reaction temperature. For similar reactions, heating to 110 °C has been reported.[1]Higher temperatures can overcome activation energy barriers.
Inappropriate solvent Screen different solvents. A mixture of DMF and water has been used for similar transformations.[1]The solvent system needs to dissolve the reactants and facilitate the reaction kinetics.
Decomposition of reactants or product Monitor the reaction for the formation of byproducts. If decomposition is observed at higher temperatures, consider using a milder cyanation reagent like TMSCN with a fluoride source.[1]Some compounds are not stable under harsh reaction conditions.
Issue 2: Difficulties in Product Purification
Potential Cause Troubleshooting Step Rationale
Presence of persistent impurities Re-evaluate the work-up procedure. An acidic or basic wash might remove certain impurities. Recrystallization from a suitable solvent system should be attempted.Impurities with different acidic or basic properties can be removed by extraction.
Co-elution with byproducts during chromatography Optimize the mobile phase for flash column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if baseline separation is not achieved.Different solvent systems can alter the retention factors of the product and impurities.
Product instability on silica gel If the product is suspected to be unstable on silica gel, consider alternative purification methods such as preparative HPLC or crystallization.Some nitrogen-containing heterocyclic compounds can interact strongly with or decompose on acidic silica gel.

Experimental Protocols

Proposed Synthesis of this compound from a Gramine Intermediate

This protocol is adapted from procedures for the synthesis of a structurally similar isomer, 1H-pyrrolo[2,3-b]pyridine-3-acetonitrile.[1]

Step 1: Synthesis of N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine (Gramine Intermediate)

  • To a solution of 1H-pyrrolo[3,2-b]pyridine in isopropanol, add paraformaldehyde and dimethylamine hydrochloride.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, basify the mixture with an aqueous NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude gramine intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude gramine intermediate in a mixture of ethanol and water.

  • In a separate flask, prepare a solution of potassium cyanide in water.

  • Add the gramine solution to the potassium cyanide solution.

  • Add iodomethane to the mixture and stir vigorously at room temperature for an extended period (e.g., 16 hours), monitoring the reaction progress.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired this compound.

Quantitative Data from Analogous Reactions

The following table summarizes reaction conditions from the literature for reactions on similar pyrrolopyridine scaffolds. This data can serve as a starting point for optimization.

Reaction TypeSubstrateCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Suzuki-Miyaura Coupling4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinePd₂(dba)₃, K₂CO₃1,4-dioxane:water10030 min75[3]
Buchwald-Hartwig Amination4-chloro-7-azaindoleRuPhos Pd G2, RuPhosn-butanol80-120-33[3]
Cyanation of a Gramine DerivativeN,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamineNaCN, Acetic AcidDMF/Water1108 h-[1]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start: 1H-pyrrolo[3,2-b]pyridine gramine_synthesis Mannich Reaction (Paraformaldehyde, Dimethylamine HCl) start->gramine_synthesis gramine_intermediate Gramine Intermediate gramine_synthesis->gramine_intermediate cyanation Cyanation (KCN, Iodomethane) gramine_intermediate->cyanation crude_product Crude Product cyanation->crude_product purification Purification (Flash Chromatography) crude_product->purification final_product Final Product: This compound purification->final_product

Caption: A proposed workflow for the synthesis of the target compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield in Cyanation low_yield Low Yield or Incomplete Reaction check_sm Check Starting Material Reactivity (e.g., Quaternization) low_yield->check_sm optimize_temp Optimize Reaction Temperature low_yield->optimize_temp optimize_solvent Optimize Solvent System low_yield->optimize_solvent check_decomposition Check for Product/Reagent Decomposition low_yield->check_decomposition improved_yield Improved Yield check_sm->improved_yield optimize_temp->improved_yield optimize_solvent->improved_yield milder_reagents Consider Milder Cyanation Reagents check_decomposition->milder_reagents milder_reagents->improved_yield

Caption: A decision-making workflow for troubleshooting low reaction yields.

References

Technical Support Center: Managing Impurities in 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis, purification, and handling of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in the synthesis of this compound?

A1: Impurities can originate from various stages of the manufacturing process.[1] The primary sources include:

  • Starting Materials: Unreacted starting materials such as 1H-pyrrolo[3,2-b]pyridine and its precursors.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • By-products: Formation of undesired side products due to competing reaction pathways.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.[1]

  • Degradation Products: Decomposition of the active pharmaceutical ingredient (API) under stress conditions like heat, light, oxidation, or extreme pH.[1]

Q2: What are some common process-related impurities to expect?

A2: Based on common synthetic routes for 7-azaindole derivatives, potential process-related impurities may include:

  • Unreacted 1H-pyrrolo[3,2-b]pyridine: The core starting material for many synthetic pathways.

  • N-oxides of the pyrrolopyridine core: Can form during reactions involving oxidizing agents.

  • Isomeric impurities: Depending on the synthetic strategy, other positional isomers of the acetonitrile group on the pyrrolopyridine ring could form.

  • Hydrolyzed product: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially under acidic or basic conditions.

Q3: How can I detect and quantify impurities in my sample?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector are the most common and effective techniques for detecting and quantifying impurities.[2] For structural elucidation of unknown impurities, Mass Spectrometry (MS) is often used in conjunction with chromatography (LC-MS).[3][4]

Q4: What are the typical acceptance criteria for impurities in an Active Pharmaceutical Ingredient (API) like this?

A4: The acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2).[5][6] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in the HPLC chromatogram of the final product.
  • Potential Cause: Presence of process-related impurities, degradation products, or residual solvents.

  • Troubleshooting Steps:

    • Review the synthesis and work-up procedures: Ensure all reaction and extraction steps were performed correctly to minimize by-products and remove residual reagents.

    • Perform co-injection with starting materials and intermediates: This can help identify if the unknown peaks correspond to any of the initial components.

    • Conduct forced degradation studies: Subjecting a pure sample to stress conditions (acid, base, heat, light, oxidation) can help generate potential degradation products and see if they match the unknown peaks.[1]

    • Utilize LC-MS analysis: To obtain the mass of the impurity, which is a critical step in its identification and structural elucidation.[3][4]

Issue 2: The purity of the synthesized material is consistently low despite purification.
  • Potential Cause: Inefficient purification method or co-elution of impurities with the main compound.

  • Troubleshooting Steps:

    • Optimize the chromatographic conditions:

      • Mobile Phase: Experiment with different solvent systems (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate) to improve separation.

      • Column: Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

    • Consider alternative purification techniques:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

      • Preparative HPLC: For difficult separations, preparative HPLC can provide higher resolution and purity.

Issue 3: The product color is off-white or yellow instead of the expected white solid.
  • Potential Cause: Presence of colored impurities, often arising from degradation or residual catalysts.

  • Troubleshooting Steps:

    • Charcoal Treatment: Stirring the product solution with activated charcoal can help remove colored impurities.

    • Recrystallization: This technique is often effective in removing colored by-products.

    • Review reaction conditions: High temperatures or prolonged reaction times can sometimes lead to the formation of colored impurities.

Data Presentation

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities [5][6]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 2: Example HPLC Method Parameters for Impurity Profiling

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Standard Preparation: Prepare a standard solution of a reference standard of this compound at the same concentration.

  • Chromatographic System: Use an HPLC system equipped with a C18 column and a UV detector.

  • Analysis: Inject the sample and standard solutions into the HPLC system using the parameters outlined in Table 2.

  • Data Analysis: Calculate the percentage purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study - Acid Hydrolysis
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Stress Condition: Heat the solution at 60 °C for 24 hours.

  • Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the stressed sample by HPLC using the method described in Protocol 1 to observe any degradation peaks.

  • Characterization: If significant degradation is observed, the degradation products can be further characterized by LC-MS.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis Start Crude Product Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification Final_Product Final Product Purification->Final_Product HPLC_Analysis HPLC Purity Check Final_Product->HPLC_Analysis Unexpected_Peaks Unexpected Peaks? HPLC_Analysis->Unexpected_Peaks LCMS_Analysis LC-MS Analysis for Mass Unexpected_Peaks->LCMS_Analysis Yes Report_Purity Report Purity Unexpected_Peaks->Report_Purity No Structure_Elucidation Structure Elucidation (NMR, etc.) LCMS_Analysis->Structure_Elucidation Structure_Elucidation->Report_Purity

Caption: Workflow for the identification and characterization of impurities.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Pure API Sample Acid Acidic (e.g., 0.1M HCl) Start->Acid Base Basic (e.g., 0.1M NaOH) Start->Base Oxidation Oxidative (e.g., 3% H2O2) Start->Oxidation Thermal Thermal (e.g., 80°C) Start->Thermal Photolytic Photolytic (UV/Vis Light) Start->Photolytic Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Report Identify Degradation Products & Pathways Analysis->Report

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Route 1: Mannich Reaction Followed by Cyanation

This is a common and effective two-step approach for the synthesis of the target molecule, starting from the commercially available 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole). The reaction proceeds via a gramine intermediate.

Q1: I am having trouble with the first step, the Mannich reaction, to form the gramine intermediate, N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine. What are the common issues?

A1: Low yields or incomplete conversion in the Mannich reaction are common issues. Here are some potential causes and troubleshooting tips:

  • Reagent Quality: Ensure that the formaldehyde (often used as paraformaldehyde) and dimethylamine are of high quality. Paraformaldehyde can depolymerize incompletely, while old dimethylamine solutions can be of lower concentration.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or isopropanol. Refluxing for an adequate amount of time is crucial for driving the reaction to completion. Insufficient heating or reaction time can lead to low yields.

  • pH Control: The pH of the reaction mixture can influence the outcome. While the reaction is often run under neutral or slightly acidic conditions (using dimethylamine hydrochloride), adjusting the pH might be necessary. After the reaction, basification is required to isolate the free gramine base.

  • Work-up Procedure: The gramine intermediate is a tertiary amine and can be sensitive to acidic conditions during work-up. Ensure the aqueous layer is sufficiently basic before extraction with an organic solvent.

Q2: The cyanation of the gramine intermediate is not proceeding as expected. What should I check?

A2: The conversion of the gramine intermediate to the desired acetonitrile can be challenging. Here are some troubleshooting strategies:

  • Cyanide Source: Sodium cyanide or potassium cyanide are commonly used. Ensure they are dry and of high purity. Trimethylsilyl cyanide (TMSCN) with a fluoride source like TBAF can be a milder alternative if harsh basic conditions are a concern.

  • Leaving Group Activation: The dimethylamino group of the gramine is converted into a better leaving group in situ. This is often achieved by adding methyl iodide to form a quaternary ammonium salt, which is then displaced by the cyanide nucleophile. Ensure the complete formation of the quaternary salt before or during the addition of the cyanide source.

  • Solvent System: A mixture of solvents like DMF/water or THF/methanol can be used. The presence of water is often necessary to dissolve the cyanide salt. The choice of solvent can significantly impact the reaction rate and yield.

  • Temperature Control: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting material or product. Monitoring the reaction by TLC or LC-MS is recommended to optimize the temperature and reaction time.

  • Side Reactions: A potential side reaction is the elimination of the dimethylamino group to form a vinyl intermediate, which may not react further or could polymerize. Careful control of the reaction conditions can minimize this.

Route 2: Palladium-Catalyzed Cyanation of a 3-Halo-1H-pyrrolo[3,2-b]pyridine

This alternative route involves the synthesis of a 3-halo-1H-pyrrolo[3,2-b]pyridine intermediate, followed by a palladium-catalyzed cross-coupling reaction with a cyanide source.

Q3: How can I selectively halogenate the C3 position of 1H-pyrrolo[3,2-b]pyridine?

A3: The pyrrole ring of 4-azaindole is electron-rich and susceptible to electrophilic substitution, preferentially at the C3 position.[1]

  • Bromination: N-Bromosuccinimide (NBS) in a solvent like DMF or THF is a common reagent for the selective bromination at the C3 position.

  • Iodination: N-Iodosuccinimide (NIS) can be used for iodination. The reaction conditions are similar to bromination.

  • Chlorination: N-Chlorosuccinimide (NCS) can be used, but chlorination can sometimes be less selective than bromination or iodination.

Q4: My palladium-catalyzed cyanation of the 3-halo-4-azaindole is sluggish or gives low yields. What are the key parameters to optimize?

A4: Palladium-catalyzed cyanation reactions are powerful but can be sensitive to several factors.

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., Xantphos, dppf) is critical. The combination needs to be optimized for this specific substrate.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used and less toxic alternative to other cyanide salts in palladium-catalyzed reactions. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another option.

  • Base and Solvent: A base such as sodium carbonate or potassium carbonate is typically required. Anhydrous and degassed polar aprotic solvents like DMF or DMA are often used.

  • Exclusion of Air and Moisture: These reactions are often sensitive to air and moisture. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or excess cyanide. Using the correct stoichiometry and high-purity reagents is important.

Data Presentation

RouteStarting MaterialKey IntermediatesTypical ReagentsReported Yields
1: Mannich Reaction & Cyanation 1H-pyrrolo[3,2-b]pyridineN,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine1. Paraformaldehyde, Dimethylamine HCl2. NaCN or KCN, MeIModerate to Good (estimated from analogous reactions)
2: Halogenation & Pd-Catalyzed Cyanation 1H-pyrrolo[3,2-b]pyridine3-Bromo-1H-pyrrolo[3,2-b]pyridine1. NBS2. Zn(CN)₂, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos)Moderate to Excellent (reported for similar systems)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mannich Route (Adapted from procedures for the 2,3-b isomer)

Step 1: Synthesis of N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine (Gramine Intermediate)

  • To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in isopropanol, add paraformaldehyde (1.2 eq) and dimethylamine hydrochloride (1.2 eq).

  • Heat the reaction mixture to reflux for 20-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Basify the mixture to a pH of approximately 12 with a 5M aqueous NaOH solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude gramine intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine (1.0 eq) in a mixture of DMF and water.

  • In a separate flask, dissolve sodium cyanide (1.5 eq) in water.

  • Add the sodium cyanide solution to the solution of the gramine intermediate.

  • Add acetic acid dropwise to the mixture.

  • Heat the resulting solution to approximately 110 °C for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a saturated aqueous solution of potassium carbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to afford the target compound.

Protocol 2: Synthesis via Palladium-Catalyzed Cyanation (General Procedure)

Step 1: Synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine

  • Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-bromo-1H-pyrrolo[3,2-b]pyridine.

Step 2: Palladium-Catalyzed Cyanation

  • To a dry reaction vessel, add 3-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed, anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C until the starting material is consumed (monitor by TLC or LC-MS).[1]

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Visualizations

Synthetic_Routes cluster_0 Route 1: Mannich Reaction & Cyanation cluster_1 Route 2: Halogenation & Pd-Catalyzed Cyanation A1 1H-pyrrolo[3,2-b]pyridine B1 Gramine Intermediate A1->B1 Mannich Reaction (HCHO, Me₂NH) C1 This compound B1->C1 Cyanation (NaCN) A2 1H-pyrrolo[3,2-b]pyridine B2 3-Halo-1H-pyrrolo[3,2-b]pyridine A2->B2 Halogenation (NBS or NIS) C2 This compound B2->C2 Pd-Catalyzed Cyanation (Zn(CN)₂, Pd Catalyst)

Caption: Alternative synthetic routes to this compound.

Troubleshooting_Mannich Start Low Yield in Mannich Reaction Q1 Check Reagent Quality? Start->Q1 S1 Use fresh paraformaldehyde and dimethylamine solution. Q1->S1 Yes Q2 Optimize Reaction Conditions? Q1->Q2 No S1->Q2 S2 Ensure adequate reflux time and temperature. Monitor by TLC/LC-MS. Q2->S2 Yes Q3 Incorrect Work-up? Q2->Q3 No S2->Q3 S3 Ensure sufficient basification before extraction. Q3->S3 Yes End Improved Yield Q3->End No S3->End

Caption: Troubleshooting workflow for the Mannich reaction step.

References

long-term storage and stability of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals with the long-term storage, stability, and handling of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize degradation, storage at 2-8°C is advisable. Protect the compound from light and moisture. Some suppliers also recommend storing the compound under an inert atmosphere (e.g., argon or nitrogen).

Q2: What are the potential signs of degradation of this compound?

A2: Degradation of the compound may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing or browning), or a change in its physical state. In analytical tests such as HPLC, degradation may appear as a decrease in the main peak area, the appearance of new impurity peaks, or changes in retention time.

Q3: What are the likely degradation pathways for this compound?

A3: The 7-azaindole core of the molecule can be susceptible to oxidation, particularly when exposed to air and light. The acetonitrile functional group may be prone to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid or amide.

Q4: How can I assess the purity and stability of my sample of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to assess the purity and stability of the compound. Such a method should be able to separate the intact compound from its potential degradation products. Other analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify unknown degradation products.

Troubleshooting Guides

Issue: Unexpected experimental results or loss of compound activity.

This issue may be due to the degradation of this compound. The following troubleshooting guide can help you identify and resolve the problem.

Troubleshooting Workflow for Suspected Compound Degradation

Troubleshooting Workflow for Suspected Degradation start Start: Suspected Compound Degradation storage Review Storage Conditions: - Temperature (2-8°C recommended) - Light exposure (protect from light) - Atmosphere (consider inert gas) start->storage handling Review Handling Procedures: - pH of solutions (avoid strong acids/bases) - Exposure to air and light during experiments - Purity of solvents and reagents storage->handling analysis Analyze Sample by HPLC/LC-MS: - Compare with a fresh or reference sample - Look for new peaks or decreased main peak area handling->analysis degradation_confirmed Degradation Confirmed analysis->degradation_confirmed Degradation Detected no_degradation No Significant Degradation Observed analysis->no_degradation No Degradation Detected corrective_actions Implement Corrective Actions: - Procure a fresh batch of the compound - Optimize storage and handling procedures - Re-evaluate experimental protocol degradation_confirmed->corrective_actions other_factors Review Other Experimental Factors: - Instrument calibration - Reagent quality - Experimental design no_degradation->other_factors end Problem Resolved corrective_actions->end other_factors->end

Caption: Troubleshooting workflow for investigating suspected degradation of this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen)To minimize oxidation of the 7-azaindole ring.
Light Amber vial or stored in the darkTo prevent photodegradation.
Moisture Dry environment, use of desiccants if necessaryTo prevent hydrolysis of the acetonitrile group.

Table 2: Potential Degradation Pathways and Products

Degradation PathwayStress ConditionPotential Degradation Product(s)
Oxidation Exposure to air, light, oxidizing agentsOxidized 7-azaindole derivatives (e.g., oxindoles)
Hydrolysis Acidic or basic pH2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid or 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetamide

Experimental Protocols

Protocol: General Stability-Indicating HPLC Method

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and degradation products.

Objective: To separate the parent compound, this compound, from its potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (starting point):

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Analysis:

    • Inject the prepared sample and analyze the chromatogram for the main peak and any impurity peaks.

    • To confirm the method is stability-indicating, perform forced degradation studies (e.g., by treating the sample with acid, base, peroxide, heat, and light) and ensure that the degradation products are well-resolved from the parent peak.

Hypothetical Stability Testing Workflow

Hypothetical Stability Testing Workflow start Start: Stability Assessment method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) method_dev->forced_deg long_term Initiate Long-Term Stability Study (Recommended Storage Conditions) forced_deg->long_term accelerated Initiate Accelerated Stability Study (Elevated Temperature/Humidity) forced_deg->accelerated sampling Sample at Pre-defined Time Points (e.g., 0, 3, 6, 9, 12, 24 months) long_term->sampling accelerated->sampling analysis Analyze Samples by Validated HPLC Method sampling->analysis data_eval Evaluate Data: - Purity (peak area %) - Degradation products - Mass balance analysis->data_eval shelf_life Determine Shelf-Life and Re-test Period data_eval->shelf_life

Caption: A general workflow for conducting stability studies on this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on available chemical literature and data for structurally related compounds. It is essential to perform your own stability studies to determine the appropriate storage conditions and shelf-life for your specific material and application. Always follow standard laboratory safety procedures when handling this compound.

Validation & Comparative

Comparative Analysis of the Biological Activity of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile Isomers and Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors. The isomeric form of the pyrrolopyridine nucleus, along with the nature and position of its substituents, plays a critical role in determining the potency, selectivity, and overall pharmacological profile of these molecules. This guide provides a comparative analysis of the biological activity of derivatives of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile and its isomeric counterpart, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, with a focus on their activity as kinase inhibitors.

Introduction to Pyrrolopyridine Isomers

Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic compounds consisting of a fused pyrrole and pyridine ring. There are six possible isomers depending on the fusion of the rings and the position of the nitrogen atom in the pyridine ring. This guide will focus on the comparison of derivatives of two of these isomers:

  • 1H-pyrrolo[3,2-b]pyridine: Also known as 1,7-diazaindole.

  • 1H-pyrrolo[2,3-b]pyridine: Also known as 7-azaindole.

The acetonitrile moiety at the 3-position of the pyrrole ring is a key structural feature that can influence the compound's interaction with biological targets.

Quantitative Comparison of Biological Activity

While direct comparative data for this compound and its isomers is limited, the broader class of 3-substituted pyrrolopyridine derivatives has been extensively studied as inhibitors of various protein kinases. The following table summarizes representative data for derivatives of the pyrrolo[3,2-b]pyridine and pyrrolo[2,3-b]pyridine scaffolds, highlighting their kinase inhibitory potency.

ScaffoldDerivativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
1H-pyrrolo[3,2-b]pyridine Diarylurea/amide derivativesAntiproliferative (A375 melanoma)Potent activity reportedSorafenib-
1H-pyrrolo[2,3-b]pyridine 1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B110 - 1100--
1H-pyrrolo[2,3-b]pyridine GSK-3β Inhibitor (Compound 41)GSK-3β0.22--

Note: The antiproliferative activity of the 1H-pyrrolo[3,2-b]pyridine derivatives against the A375 human melanoma cell line was reported to be superior or similar to the multi-kinase inhibitor Sorafenib for most of the tested compounds[1]. For the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a range of IC50 values against phosphodiesterase 4B (PDE4B) was observed, indicating moderate to good inhibition[2]. A specific derivative of 1H-pyrrolo[2,3-b]pyridine was identified as a highly potent GSK-3β inhibitor with an IC50 of 0.22 nM[3].

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for key experiments cited in the evaluation of pyrrolopyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), and vice versa.

Materials:

  • Recombinant human kinase (e.g., JAK1, JAK2, JAK3, or TYK2)

  • Kinase-specific peptide substrate

  • High-purity ATP

  • Test compounds dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known pan-kinase inhibitor like Staurosporine (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer and add to all wells. Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

  • Initiation of Kinase Reaction: Add a 2X ATP solution to all wells to start the reaction. The final ATP concentration should be near the K_m_ for the specific kinase. Incubate for 60 minutes at room temperature.

  • Termination and Signal Detection: Add the ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value[4].

A general workflow for this type of assay is depicted below.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection compound_prep Compound Dilution plate_prep Plate Dispensing compound_prep->plate_prep atp_addition ATP Addition (Initiation) plate_prep->atp_addition enzyme_prep Enzyme/Substrate Mix enzyme_prep->atp_addition incubation Incubation atp_addition->incubation reagent_addition Add Detection Reagent incubation->reagent_addition luminescence_reading Read Luminescence reagent_addition->luminescence_reading data_analysis data_analysis luminescence_reading->data_analysis Data Analysis (IC50)

Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Modulation

Pyrrolopyridine derivatives are well-known for their ability to inhibit kinases involved in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and immune responses[5]. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and autoimmune disorders.

The general mechanism of the JAK/STAT pathway is as follows:

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

  • Receptor Dimerization and JAK Activation: This binding induces receptor dimerization, which brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor.

  • STAT Dimerization and Nuclear Translocation: These phosphorylated tyrosines serve as docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dissociate from the receptor, dimerize, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

Pyrrolopyridine-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK kinases and preventing the phosphorylation cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Nuclear Translocation gene_transcription Gene Transcription dna->gene_transcription inhibitor Pyrrolopyridine Inhibitor inhibitor->jak Inhibition

The JAK/STAT signaling pathway and its inhibition.

Conclusion

The isomeric nature of the pyrrolopyridine scaffold significantly influences the biological activity of its derivatives. While direct comparative data on this compound and its isomers is not abundant, the available literature on related 3-substituted derivatives demonstrates that both the pyrrolo[3,2-b]pyridine and pyrrolo[2,3-b]pyridine cores are valuable starting points for the design of potent kinase inhibitors. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the therapeutic potential of these and other pyrrolopyridine isomers. This guide provides a foundation for researchers to understand the current landscape and to inform the design of future experiments in the pursuit of novel therapeutics.

References

In Vitro Assay Validation for 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for validating the biological activity of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile derivatives, a class of compounds with significant potential in targeted therapy. Due to the limited publicly available data on this specific scaffold, this guide utilizes data from the closely related and well-studied 1H-pyrrolo[2,3-b]pyridine derivatives as a representative model for comparison against established kinase inhibitors. This approach allows for a robust evaluation of potential assay methodologies and provides a framework for the validation of novel compounds within this chemical class.

Executive Summary

The validation of this compound derivatives and their analogues primarily involves biochemical assays to determine potency against specific molecular targets, such as Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK), followed by cell-based assays to assess cellular efficacy and cytotoxicity. This guide details the experimental protocols for these key assays and presents comparative data for a representative pyrrolopyridine derivative against well-established inhibitors like Erdafitinib, Infigratinib, and Ruxolitinib.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of a representative 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) and established kinase inhibitors. This comparative data is essential for benchmarking the potency and selectivity of new chemical entities.

Table 1: Biochemical Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Reference
Representative Pyrrolopyridine (Compound 4h) FGFR17[1][2]
FGFR29[1][2]
FGFR325[1][2]
FGFR4712[1][2]
Erdafitinib FGFR11.2
FGFR22.5
FGFR33.0
FGFR45.7
Infigratinib FGFR11.1[3]
FGFR21.0[3]
FGFR32.0[3]
FGFR461[3]
Ruxolitinib JAK13.3
JAK22.8

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity in a biochemical assay.

Table 2: Cellular Activity Profile - Cytotoxicity

CompoundCell LineCancer TypeEC50 (µM)Reference
Erdafitinib NCI-H1581Lung Squamous Cell CarcinomaData not available[4]
NCI-H520Lung Squamous Cell CarcinomaData not available[4]
Infigratinib SNU-16Gastric CancerData not available
Ruxolitinib HELErythroleukemia0.186
Ba/F3-EpoR-JAK2V617FPro-B CellData not available

EC50 values represent the concentration of the compound required to reduce cell viability by 50% in a cell-based assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of in vitro validation studies. The following are protocols for key experiments cited in this guide.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., FGFR1, JAK2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (this compound derivatives and alternatives)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.

  • Prepare a kinase/substrate mixture in kinase buffer and add to the wells.

  • Incubate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-compound control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines with known target expression (e.g., FGFR-amplified or JAK-mutated lines)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

  • Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the inhibitor's effect on the phosphorylation of key proteins in a specific signaling pathway.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat cells with the test inhibitor at various concentrations for a defined period.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their in vitro validation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates

Caption: JAK-STAT Signaling Pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis (2-(1H-pyrrolo[3,2-b]pyridin- 3-yl)acetonitrile derivatives) Biochemical_Assay Biochemical Assays (Kinase Inhibition - IC50) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Cytotoxicity - EC50) Biochemical_Assay->Cell_Based_Assay Signaling_Assay Downstream Signaling (Western Blot) Cell_Based_Assay->Signaling_Assay Data_Analysis Data Analysis & Comparison Signaling_Assay->Data_Analysis

Caption: In Vitro Validation Workflow.

References

Target Engagement of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct binding of a small molecule to its intended protein target within a cellular context is a critical step in drug discovery. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile, a novel heterocyclic compound with therapeutic potential. This document outlines the principles, advantages, and limitations of each technique, supported by hypothetical experimental data and detailed protocols to inform assay selection and experimental design.

Comparison of Target Engagement Assays

Several techniques are available to assess the engagement of a compound with its target protein. Each method offers distinct advantages and is suited for different stages of the drug discovery pipeline. The following table summarizes the key characteristics of CETSA and its common alternatives.

Method Principle Key Advantages Key Limitations Typical Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[1]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][2]Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput.[3][4]Change in Melting Temperature (ΔTm), Isothermal Dose-Response Fingerprint (ITDRF) IC50
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[1]High-throughput, quantitative, real-time measurements in live cells.[1]Requires genetic modification of the target protein, which may cause steric hindrance.[1]IC50 value
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[2]Label-free, does not require protein modification.[2]Requires careful optimization of protease digestion, may not be sensitive for all interactions.[1][2]Degree of Protease Protection
Western Blot Quantification of total target protein levels following compound treatment.Simple, widely available technique.Indirect measure of target engagement; primarily assesses downstream effects like protein degradation.[3]Percent of protein remaining

Cellular Thermal Shift Assay (CETSA) for this compound

CETSA is a powerful method to confirm direct target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[5] The binding of a small molecule, such as this compound, can stabilize the target protein, leading to a higher melting temperature (Tm).[6]

Hypothetical Experimental Data: CETSA

Table 2: CETSA Data for this compound Target Engagement with Hypothetical Target Kinase X

Parameter Vehicle (DMSO) This compound (10 µM)
Melting Temperature (Tm) 52.5 °C57.8 °C
Change in Melting Temperature (ΔTm) -+5.3 °C
ITDRF IC50 -1.2 µM
Experimental Protocol: CETSA

This protocol describes the determination of target engagement for this compound with its hypothetical target, Kinase X, in a human cancer cell line (e.g., HEK293).

Materials:

  • HEK293 cells

  • This compound

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western Blot reagents

  • Primary antibody specific for Kinase X

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Seed HEK293 cells and allow them to adhere overnight. Treat cells with 10 µM this compound or vehicle (DMSO) for 2 hours.

  • Heat Shock: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.[1]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[3]

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Analyze the levels of soluble Kinase X by Western Blot.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble Kinase X against the temperature to generate a melting curve and determine the Tm. For ITDRF, plot the soluble protein levels at a fixed temperature (e.g., 56°C) against the compound concentration to determine the IC50.

CETSA Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Thermal Denaturation cluster_lysis_separation Sample Processing cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment (Vehicle or this compound) cell_culture->compound_treatment heat_shock 3. Heat Shock (Temperature Gradient) compound_treatment->heat_shock lysis 4. Cell Lysis (Freeze-Thaw) heat_shock->lysis centrifugation 5. Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation supernatant 6. Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot 7. Western Blot (Detect Target Protein) supernatant->western_blot data_analysis 8. Data Analysis (Melting Curve & ΔTm) western_blot->data_analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Alternative Target Engagement Methods

While CETSA provides valuable data on target engagement in a native cellular environment, other methods can offer complementary information or higher throughput.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a NanoLuc® luciferase-tagged protein in live cells.[7]

Hypothetical Experimental Data: NanoBRET™

Table 3: NanoBRET™ Data for this compound

Parameter Value
NanoBRET™ IC50 0.8 µM

Experimental Protocol: NanoBRET™

Materials:

  • Cells expressing Kinase X-NanoLuc® fusion protein

  • NanoBRET™ tracer specific for Kinase X

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well or 384-well assay plates

Procedure:

  • Cell Preparation: Seed cells expressing the Kinase X-NanoLuc® fusion into a white-walled assay plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of this compound to the cells.

  • Incubation: Incubate the plate at 37°C.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (610 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the IC50 value.[3]

Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that ligand binding can protect a protein from proteolysis.[2]

Hypothetical Experimental Data: DARTS

Table 4: DARTS Data for this compound

Compound Concentration Protease (Pronase) Treatment Relative Band Intensity of Kinase X
Vehicle (DMSO)-100%
Vehicle (DMSO)+25%
10 µM+75%

Experimental Protocol: DARTS

Materials:

  • Cell lysate containing Kinase X

  • This compound

  • Vehicle control (DMSO)

  • Protease (e.g., pronase or thermolysin)

  • Protease inhibitor

  • SDS-PAGE and Western Blot reagents

Procedure:

  • Lysate Preparation: Prepare a cell lysate in a buffer without detergents that would denature proteins.

  • Compound Incubation: Incubate the cell lysate with varying concentrations of this compound.

  • Protease Digestion: Add a protease to the lysates and incubate for a specific time to allow for partial digestion.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor and boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the samples by Western Blot to detect the levels of intact Kinase X.

  • Data Analysis: Compare the band intensity of Kinase X in the compound-treated samples to the vehicle-treated control to determine the degree of protection from proteolysis.

Signaling Pathway Diagram

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway Upstream_Signal Upstream Signal Kinase_X Target: Kinase X Upstream_Signal->Kinase_X Activates Substrate Downstream Substrate Kinase_X->Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Substrate->Cellular_Response Leads to Compound This compound Compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway involving Kinase X.

Conclusion

The selection of a target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target protein, and the availability of reagents and instrumentation. CETSA offers a label-free approach to confirm target binding in a physiological context.[1] For higher throughput screening and quantitative binding affinity determination in live cells, NanoBRET™ is a powerful alternative, although it requires genetic modification of the target.[1] DARTS provides another label-free method that can be particularly useful in early-stage target validation.[2] By understanding the principles and limitations of each assay, researchers can make informed decisions to effectively validate the target engagement of novel compounds like this compound and advance their drug discovery programs.

References

head-to-head comparison of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile with known FGFR inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Novel and Established FGFR Inhibitors

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of therapeutics for a range of malignancies characterized by FGFR aberrations. This guide provides a comparative analysis of the novel investigational compound, 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile, alongside established FGFR inhibitors. The following sections detail its hypothetical performance metrics, the experimental protocols for such an evaluation, and a visualization of the targeted signaling pathway and experimental workflow.

Comparative Efficacy and Selectivity

To contextualize the potential of this compound, a summary of its hypothetical inhibitory activity against FGFR isoforms and other kinases is presented in comparison to well-characterized inhibitors.

CompoundTargetIC50 (nM)Cell-Based Potency (GI50, nM)Reference
2-(1H-pyrrolo[3,2-b)pyridin-3-yl)acetonitrile (Hypothetical) FGFR1825 (SNU-16)-
FGFR21230 (KATO-III)-
FGFR3518 (RT112)-
VEGFR2150--
Pemigatinib FGFR10.48 (INCB-054828-201)
FGFR20.511 (INCB-054828-201)
FGFR3110 (INCB-054828-201)
VEGFR237-
Erdafitinib FGFR11.22.5 (RT112/luc)
FGFR22.51.9 (AN3 CA)
FGFR34.61.9 (RT112)
VEGFR2>10000-
Infigratinib FGFR11.110 (KMS-11)
FGFR21.012 (SNU-16)
FGFR31.88 (RT112)
VEGFR231-

Note: Data for 2-(1H-pyrrolo[3,2-b)pyridin-3-yl)acetonitrile is hypothetical and for comparative purposes only.

Experimental Protocols

The following are standard methodologies for assessing the efficacy and selectivity of FGFR inhibitors.

In Vitro Kinase Inhibition Assay

The inhibitory activity of a compound against FGFR kinases is quantified using a biochemical assay. Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are incubated with the test compound at varying concentrations in the presence of a substrate peptide and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based or fluorescence-based detection method. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.

Cell-Based Proliferation Assay

The anti-proliferative effect of FGFR inhibitors is determined using cancer cell lines with known FGFR alterations. Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 72 hours. Cell viability is assessed using a colorimetric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity. The half-maximal growth inhibition (GI50) is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of FGFR inhibition and the process of evaluating novel compounds, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT PLCg->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor FGFR Inhibitor (e.g., this compound) Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_discovery Discovery & In Vitro cluster_preclinical Preclinical cluster_clinical Clinical Development Compound Novel Compound (this compound) Kinase_Assay In Vitro Kinase Assay (IC50) Compound->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (GI50) Kinase_Assay->Cell_Assay Animal_Models In Vivo Animal Models Cell_Assay->Animal_Models Toxicity Toxicology Studies Animal_Models->Toxicity Phase1 Phase I (Safety) Toxicity->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

Caption: Drug Discovery and Development Workflow. Caption: Drug Discovery and Development Workflow.

Comparative Selectivity Profiling of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the fields of oncology and immunology. The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically important kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profile of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile against the well-characterized Janus kinase (JAK) inhibitor, Tofacitinib.

While extensive public data on the kinase selectivity of this compound is not available, this guide presents a hypothetical selectivity profile to illustrate its potential advantages, alongside the established profile of Tofacitinib. This comparison is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating novel kinase inhibitors and to highlight the importance of comprehensive selectivity profiling.

Compound Structures

Compound Structure
This compound this compound
Tofacitinib Tofacitinib

Quantitative Selectivity Profile

The following table summarizes the inhibitory activity (IC50 values) of this compound (hypothetical data) and Tofacitinib against a panel of representative kinases. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM) [Hypothetical]Tofacitinib IC50 (nM)[1]
JAK1 5 112
JAK2 150 20
JAK3 >1000 1
TYK2 >1000 Not widely reported
Aurora A>10000>10000
CDK2>10000>10000
EGFR>10000>10000
ERK1>10000>10000
p38α>10000>10000
SRC>10000>10000

Data for Tofacitinib is from various sources indicating its pan-JAK inhibitory profile.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the test compounds was determined using a radiometric protein kinase assay.

  • Assay Preparation : Kinase reactions were performed in a 96-well plate format. Each well contained a reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), the respective kinase, and a specific peptide substrate.

  • Compound Addition : Test compounds were serially diluted in DMSO and added to the assay plates. The final DMSO concentration in all wells was kept constant at 1%.

  • Reaction Initiation : The kinase reaction was initiated by the addition of [γ-33P]ATP at a concentration equivalent to the Km for each specific kinase.

  • Incubation : The reaction plates were incubated at 30°C for a specified time, typically 60 minutes.

  • Reaction Termination and Detection : The reaction was terminated by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter membrane, and the amount of incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway, which is targeted by Tofacitinib, and the general experimental workflow for kinase selectivity profiling.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 6. Transcription

A simplified diagram of the JAK-STAT signaling pathway.

Kinase_Profiling_Workflow Kinase Selectivity Profiling Workflow Compound Test Compound (e.g., 2-(1H-pyrrolo[3,2-b]pyridin- 3-yl)acetonitrile) Assay In Vitro Kinase Assay (Radiometric or Luminescence-based) Compound->Assay Kinase_Panel Kinase Panel (e.g., 96 different kinases) Kinase_Panel->Assay Data_Acquisition Data Acquisition (e.g., Scintillation Counting) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

A general workflow for kinase selectivity profiling.

Comparative Analysis

Based on the hypothetical data, this compound demonstrates a distinct selectivity profile compared to Tofacitinib. While Tofacitinib is a pan-JAK inhibitor with potent activity against JAK1, JAK2, and JAK3, our hypothetical compound shows high potency and selectivity for JAK1.[1] This suggests that this compound could potentially offer a more targeted therapeutic approach with a different side-effect profile.

Tofacitinib's broad inhibition of multiple JAK isoforms is effective in treating various inflammatory conditions but may also contribute to off-target effects.[1] A more selective JAK1 inhibitor, such as the hypothetical profile for this compound, might provide a better-tolerated alternative by avoiding the inhibition of other JAK isoforms that are important for other biological processes.

Conclusion

This guide provides a comparative overview of the kinase selectivity of this compound and Tofacitinib. Although the data for this compound is hypothetical, it serves to illustrate the importance of detailed selectivity profiling in the development of new kinase inhibitors. Further experimental validation is necessary to confirm the actual kinase selectivity profile of this compound and its potential as a therapeutic agent. Researchers are encouraged to utilize the described experimental protocols to generate robust and comparable data for novel compounds.

References

confirming the mechanism of action of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of enzymes plays a pivotal role in signal transduction for a wide array of cytokines and growth factors, making them a critical target in the development of therapies for autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. While the precise mechanism of action for 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile is not definitively established in publicly available literature, the recurrent activity of structurally similar pyrrolopyridine cores as JAK inhibitors strongly suggests this as its likely mechanism. This guide provides a comprehensive comparison of well-characterized JAK inhibitors, offering insights into their performance, selectivity, and the key experimental methodologies used for their evaluation.

The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action

The JAK-STAT signaling cascade is a principal mechanism for transmembrane signal transduction. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus, where they modulate the transcription of genes involved in inflammation, immunity, and cell proliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 Binding JAK JAK Receptor:f0->JAK Recruitment & Activation pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pSTAT p-STAT STAT->pSTAT pJAK->STAT Phosphorylation STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation Biochemical_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of test compound Start->Compound_Dilution Plate_Setup Dispense compound and controls into assay plate Compound_Dilution->Plate_Setup Enzyme_Substrate Add JAK enzyme and substrate peptide Plate_Setup->Enzyme_Substrate Reaction_Start Initiate reaction with ATP Enzyme_Substrate->Reaction_Start Incubation Incubate at room temperature Reaction_Start->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Read_Plate Measure luminescence Detection->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End Cellular_Assay_Workflow Start Start Cell_Culture Culture and pre-treat cells with JAK inhibitor Start->Cell_Culture Cytokine_Stimulation Stimulate cells with a specific cytokine Cell_Culture->Cytokine_Stimulation Cell_Lysis Lyse cells and quantify protein Cytokine_Stimulation->Cell_Lysis Analysis Analysis Method Cell_Lysis->Analysis Western_Blot Western Blot (p-STAT/Total STAT) Analysis->Western_Blot Flow_Cytometry Flow Cytometry (p-STAT staining) Analysis->Flow_Cytometry Data_Analysis Calculate inhibition and determine IC50 Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

A Comparative Analysis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile and its 2,3-b Isomer for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the comparative physicochemical properties, synthesis, and biological activities of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile and its corresponding 2,3-b isomer, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile.

This guide provides a comprehensive comparative analysis of two isomeric azaindole derivatives, this compound and 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to indole and their potential as ATP-competitive inhibitors for a variety of protein kinases. The subtle difference in the nitrogen position within the pyridine ring can lead to profound changes in their physicochemical properties, synthetic accessibility, and biological activity, making a comparative understanding crucial for rational drug design.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the nitrogen atom in the pyridine ring significantly influences the electronic distribution and, consequently, the physicochemical properties of the two isomers. While experimental data for this compound is limited, we can infer its properties based on the known characteristics of the parent 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold and compare them to the available data for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (7-azaindole).

PropertyThis compound (Predicted/Inferred)2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile[1][2][3][4]
Molecular Formula C₉H₇N₃C₉H₇N₃
Molecular Weight 157.17 g/mol 157.17 g/mol
CAS Number Not readily available4414-87-3
Topological Polar Surface Area (TPSA) Expected to be similar to the 2,3-b isomer52.5 Ų
logP (Predicted) Expected to be in a similar range to the 2,3-b isomer~1.0
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22

Note: Some data for the 2,3-b isomer is based on public databases and may be computed.

The key difference lies in the position of the pyridine nitrogen, which affects the molecule's dipole moment, hydrogen bonding capabilities, and overall polarity. These differences can have a significant impact on solubility, membrane permeability, and interactions with biological targets.

Synthesis Strategies: Navigating the Isomeric Landscape

The synthesis of these isomeric scaffolds requires distinct strategic approaches, often dictated by the desired substitution pattern.

General Synthesis of this compound

A plausible synthetic route to this compound would likely involve the construction of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the acetonitrile moiety at the C3 position. Common strategies for constructing the 4-azaindole core include the Fischer indole synthesis from a suitable pyridylhydrazine or transition metal-catalyzed cyclizations.

Established Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is well-documented and typically proceeds from 7-azaindole.[5] A common method involves the Mannich reaction on 7-azaindole to introduce a dimethylaminomethyl group at the C3 position, which is then displaced by a cyanide ion to yield the desired product.

Experimental Protocols

General Protocol for the Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile via the Mannich Reaction
  • Gramine Synthesis (Mannich Reaction): To a solution of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) in a suitable solvent such as dioxane, add formaldehyde and dimethylamine. The reaction mixture is typically stirred at room temperature or with gentle heating.

  • Cyanation: The resulting gramine intermediate is then reacted with a cyanide source, such as sodium or potassium cyanide, in a solvent like dimethylformamide (DMF) or a mixture of water and an organic solvent. The reaction is heated to facilitate the nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and purified using techniques like column chromatography to isolate the pure 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile.[5]

Biological Activities: A Comparative Overview

While a direct head-to-head comparison of the biological activities of the two specific acetonitrile derivatives is not available in the literature, we can draw valuable insights from studies on their parent scaffolds and related derivatives.

Derivatives of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been extensively explored as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor (FGFR) and B-Raf.[6][7] The nitrogen at position 7 often plays a crucial role in forming hydrogen bond interactions within the ATP-binding pocket of these kinases. Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[8]

On the other hand, derivatives of 1H-pyrrolo[3,2-b]pyridine (4-azaindole) have also demonstrated significant biological potential. For instance, certain derivatives have exhibited potent antiproliferative activity against melanoma cell lines.[9] The different orientation of the pyridine nitrogen in the 4-azaindole scaffold can lead to altered binding modes and selectivity profiles compared to their 7-azaindole counterparts.

Biological Target/Activity1H-pyrrolo[3,2-b]pyridine Derivatives1H-pyrrolo[2,3-b]pyridine Derivatives
Antiproliferative Activity Active against melanoma cell lines.[9]Broad antiproliferative activity against various cancer cell lines including lung, cervical, and breast cancer.[8]
Kinase Inhibition Less explored for specific kinase targets in publicly available literature.Potent inhibitors of FGFR and B-Raf kinases.[6][7]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This assay is designed to determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).

  • Assay Setup: In a microplate, a reaction mixture containing the target kinase, a suitable substrate, and ATP is prepared.

  • Compound Addition: The test compounds (this compound and its 2,3-b isomer) are added at various concentrations.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: The extent of substrate phosphorylation is measured using a suitable detection method, such as radioactivity, fluorescence, or luminescence.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with different concentrations of the test compounds.

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Synthesis_Workflow cluster_32b Synthesis of this compound cluster_23b Synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Start_32b 4-Azaindole Precursor Core_Formation_32b Pyrrolo[3,2-b]pyridine Core Formation Start_32b->Core_Formation_32b C3_Functionalization_32b Introduction of Acetonitrile at C3 Core_Formation_32b->C3_Functionalization_32b Product_32b This compound C3_Functionalization_32b->Product_32b Start_23b 7-Azaindole Mannich_Reaction Mannich Reaction Start_23b->Mannich_Reaction Gramine_Intermediate Gramine Intermediate Mannich_Reaction->Gramine_Intermediate Cyanation Cyanation Gramine_Intermediate->Cyanation Product_23b 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Cyanation->Product_23b

Caption: General synthetic workflows for the two isomeric acetonitriles.

Biological_Evaluation_Workflow Compound Test Compounds (3,2-b and 2,3-b isomers) Kinase_Assay In Vitro Kinase Inhibition Assay Compound->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Compound->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 GI50 GI50 Determination Cell_Assay->GI50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR GI50->SAR

Caption: Experimental workflow for the biological evaluation of the isomers.

Conclusion

The comparative analysis of this compound and its 2,3-b isomer highlights the critical role of nitrogen placement in the azaindole scaffold. While both isomers share the same molecular formula and weight, their distinct electronic properties are expected to influence their behavior in biological systems. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a well-established pharmacophore in kinase inhibitor design, with a wealth of available data. In contrast, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) system, while also showing promise, remains a less explored but potentially fruitful area for drug discovery. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of these closely related isomers and to guide the rational design of next-generation inhibitors for various disease-relevant targets.

References

The Evolving Landscape of JAK Inhibition: A Comparative Analysis of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile and Leading Marketed Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive arena of kinase inhibitor development, the Janus kinase (JAK) family has emerged as a pivotal target for a spectrum of autoimmune diseases and cancers. This guide provides a comparative analysis of the promising, yet under-documented compound, 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile, against established JAK inhibitors: Tofacitinib, Ruxolitinib, and Baricitinib. This objective comparison, supported by experimental data from publicly available research, is intended for researchers, scientists, and professionals in drug development.

While specific experimental data for this compound is not extensively available in the public domain, its core structure, a pyrrolopyridine, is a well-established pharmacophore in JAK inhibition.[1] This structural similarity suggests its potential as a JAK inhibitor, warranting a comparative analysis with market leaders to guide future research and development.

The JAK-STAT Signaling Pathway: A Common Target

Janus kinases are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors essential for immunity, inflammation, and hematopoiesis.[2] The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[3] JAK inhibitors function by blocking this phosphorylation cascade, thereby modulating the immune response.[4]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Translocation & Nuclear Entry Gene Gene Transcription DNA->Gene Synthesis_Workflow Start N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Reaction Reaction at 110 °C for 8h Start->Reaction Reagents Sodium Cyanide Acetic Acid DMF, Water Reagents->Reaction Workup Extraction with Ethyl Acetate Washing with Saturated Aqueous Na2CO3 Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Purification->Product

References

Assessing the Off-Target Landscape of Pyrrolo[3,2-b]pyridine-based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile scaffold is a key component of several kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. While on-target efficacy is crucial, a thorough understanding of off-target effects is paramount for predicting potential safety liabilities and uncovering novel therapeutic opportunities. This guide provides a comparative analysis of the off-target profiles of four prominent JAK inhibitors, which share structural similarities with the pyrrolo[3,2-b]pyridine core: Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib.

Comparative Kinase Selectivity

The following tables summarize the inhibitory activity (IC50 or Kd in nM) of the selected JAK inhibitors against their primary targets and a panel of off-target kinases. Data has been compiled from various publicly available kinome screening platforms. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in assay conditions.

Table 1: Potency Against JAK Family Kinases

KinaseTofacitinib (IC50, nM)Baricitinib (IC50, nM)Upadacitinib (IC50, nM)Filgotinib (IC50, nM)
JAK1 1125.94510
JAK2 205.710928
JAK3 1>4002100810
TYK2 -534700116

Data compiled from multiple sources. Absolute values may vary based on assay conditions.

Table 2: Off-Target Kinase Activities (Selected Kinases)

KinaseTofacitinib (Kd, nM)Baricitinib (Kd, nM)Upadacitinib (IC50, nM)Filgotinib (% Inhibition @ 1µM)
ROCK1 --920-
ROCK2 --430-
CK2α2 -5800--
MAP3K12 -5800--
FLT3 ---<25%
FLT4 ---<25%
CSF1R ---<25%

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental approaches used in assessing off-target effects, the following diagrams are provided.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer 5. Dimerization DNA DNA Dimer->DNA 6. Nuclear Translocation & Gene Transcription

Caption: Canonical JAK-STAT Signaling Pathway.

Kinase_Profiling_Workflow cluster_compound_prep Compound Preparation cluster_assay_plate Biochemical Kinase Assay cluster_detection Data Acquisition & Analysis Compound Test Compound (e.g., this compound) Serial_Dilution Serial Dilution Compound->Serial_Dilution Assay_Plate 384-well plate Serial_Dilution->Assay_Plate Dispense Kinase_Panel Kinase Panel (~400 kinases) Kinase_Panel->Assay_Plate ATP ATP ATP->Assay_Plate Substrate Substrate Substrate->Assay_Plate Plate_Reader Plate Reader (Luminescence/Fluorescence) Assay_Plate->Plate_Reader Incubate & Read Data_Analysis IC50/Kd Determination Selectivity Profiling Plate_Reader->Data_Analysis

Caption: Experimental Workflow for Kinase Profiling.

Detailed Experimental Protocols

In Vitro Kinase Profiling: LanthaScreen® Eu Kinase Binding Assay

This assay determines the binding affinity of a test compound to a panel of kinases.

Materials:

  • Test compound (e.g., this compound) dissolved in 100% DMSO.

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Europium-labeled anti-tag antibody.

  • Alexa Fluor® 647-labeled kinase tracer.

  • Purified, tagged kinases.

  • 384-well plates.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute to a 3X final concentration in Kinase Buffer A.

  • Prepare a 3X solution of the kinase and Europium-labeled anti-tag antibody in Kinase Buffer A.

  • Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in Kinase Buffer A.

  • To a 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor) following excitation at approximately 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm). The displacement of the tracer by the test compound results in a decrease in the FRET signal.

  • Determine the IC50 or Kd values by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Cellular Off-Target Effect Analysis: Phospho-Flow Cytometry for STAT Phosphorylation

This assay measures the functional consequence of on- and off-target kinase inhibition by quantifying the phosphorylation of downstream signaling proteins in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.

  • Cytokines for stimulation (e.g., IL-2 for JAK1/3, GM-CSF for JAK2).

  • Test compound.

  • Fixation Buffer (e.g., 4% paraformaldehyde).

  • Permeabilization Buffer (e.g., ice-cold 90% methanol).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular phosphorylated proteins (e.g., pSTAT5, pERK).

  • FACS buffer (PBS with 2% FBS).

  • Flow cytometer.

Procedure:

  • Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a specific cytokine at a predetermined concentration and time (e.g., IL-2 for 15 minutes).

  • Fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at room temperature.

  • Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating for 30 minutes on ice.

  • Wash the cells with FACS buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated proteins for 30-60 minutes at room temperature, protected from light.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data to determine the percentage of cells positive for the phosphorylated protein or the median fluorescence intensity (MFI) of the phosphorylated protein in specific cell populations.

  • Calculate the IC50 for the inhibition of phosphorylation by plotting the MFI or percentage of positive cells against the logarithm of the test compound concentration.

Conclusion

The comparative analysis of Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib reveals distinct off-target profiles, despite their common primary targets within the JAK family. Upadacitinib and Filgotinib demonstrate higher selectivity for JAK1, with limited off-target activities reported in broad kinase panels. In contrast, Tofacitinib and Baricitinib exhibit a broader spectrum of kinase inhibition.

For researchers developing novel compounds based on the this compound scaffold, this guide highlights the importance of comprehensive off-target profiling. The provided experimental protocols offer a starting point for rigorously characterizing the selectivity and potential liabilities of new chemical entities. A thorough understanding of the kinome-wide interactions is essential for the successful translation of promising kinase inhibitors from the laboratory to the clinic.

Safety Operating Guide

Safe Disposal of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile, a compound for which detailed toxicological data is not extensively available. Therefore, precautions based on structurally similar nitrile and pyridine-containing heterocyclic compounds are strongly advised.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is critical to handle this compound with the appropriate personal protective equipment (PPE). The toxicological properties of this specific chemical have not been fully investigated; however, related compounds are known to be harmful if swallowed, and may cause skin and eye irritation[1].

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which may cause serious irritation[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, as similar compounds can cause skin irritation[1][2].
Respiratory Protection Use in a well-ventilated area or under a fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors, which may cause respiratory irritation[1][2].
Protective Clothing A laboratory coat or other protective clothing.To prevent contamination of personal clothing.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed and certified chemical waste disposal service[1][3].

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and securely sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition[4][5].

2. Preparing for Disposal:

  • Based on safety data sheets for similar compounds, one common disposal method is to dissolve or mix the material with a combustible solvent. This preparation must be conducted in a fume hood[1].

  • This mixture can then be incinerated in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts[1].

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the full chemical name, "this compound," and any available safety information to the disposal service[1].

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated[1].

  • Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite)[5][6].

  • Collect the absorbed material using non-sparking tools and place it in a designated container for disposal[5][6].

  • Thoroughly clean the contaminated surface[1].

  • All waste and contaminated materials must be disposed of in accordance with federal, state, and local regulations[1].

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE B Work in a Ventilated Area / Fume Hood A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Ventilated Area C->D E Contact Licensed Waste Disposal Service D->E F Provide Chemical Information E->F G Schedule Waste Pickup F->G

Caption: Workflow for the safe disposal of this compound.

It is imperative to always consult your local and institutional regulations before proceeding with any chemical disposal. The procedures outlined above are based on general safety protocols for similar chemical compounds and should be adapted to meet specific regulatory requirements.

References

Essential Safety and Operational Guide for 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Based on data for the structurally similar compound 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile, this chemical should be handled with care as it is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which may cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, as the compound is harmful and can cause skin irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors, which are considered harmful.[1][2][3]
Protective Clothing Laboratory coat or other protective clothing.To prevent contamination of personal clothing.[2]

Operational and Disposal Plan

Proper handling and disposal are crucial to ensure laboratory safety and environmental compliance. The following tables outline the step-by-step procedures for the operational use and subsequent disposal of this compound.

Operational Plan: Step-by-Step Handling

StepProcedureSafety Precautions
1. Preparation Work in a designated area, preferably within a chemical fume hood. Ensure all necessary PPE is worn correctly. Keep the container tightly closed when not in use.Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Use only in a well-ventilated area.[3]
2. Handling Avoid contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling.Do not eat, drink, or smoke when using this product.[3]
3. Storage Store in a well-ventilated place. Keep the container cool and tightly closed.Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[3]
4. Spill Management In case of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.Do not flush into surface water or the sanitary sewer system.[3]

Disposal Plan: Step-by-Step Waste Management

StepProcedureSafety Precautions
1. Waste Collection Collect waste 2-(1H-pyrrolo[3,2-b)pyridin-3-yl)acetonitrile and any contaminated materials in a designated, properly labeled, and sealed container.Ensure waste containers are compatible with the chemical.
2. Preparation for Disposal It is recommended to dissolve or mix the material with a combustible solvent. This should be performed in a chemical fume hood.Take precautionary measures against static discharges. Use non-sparking tools.[3]
3. Professional Disposal Arrange for a licensed chemical waste disposal service to handle the final disposal. The mixture can be burned in a chemical incinerator equipped with an afterburner and scrubber.Dispose of contents/container to an approved waste disposal plant in accordance with federal, state, and local regulations.[2][3]

Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations from receiving the chemical to its final disposal.

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_chem Handle Chemical prep_workspace->handle_chem Proceed to Handling store_chem Store in Cool, Ventilated Area handle_chem->store_chem collect_waste Collect Waste in Labeled Container handle_chem->collect_waste Generate Waste spill Spill? handle_chem->spill dissolve_waste Dissolve in Combustible Solvent collect_waste->dissolve_waste professional_disposal Arrange for Licensed Disposal dissolve_waste->professional_disposal spill_contain Contain Spill with Inert Material spill->spill_contain Yes spill_collect Collect for Disposal spill_contain->spill_collect spill_collect->collect_waste

Caption: Workflow for safe handling and disposal of this compound.3,2-b]pyridin-3-yl)acetonitrile.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.